(-)-alpha-Methylnorepinephrine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5?,9-/m0/s1 |
InChI Key |
GEFQWZLICWMTKF-YQFNKJDISA-N |
Isomeric SMILES |
CC([C@@H](C1=CC(=C(C=C1)O)O)O)N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (-)-alpha-Methylnorepinephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Methylnorepinephrine, also known as levonordefrin (B1675168) or corbadrine, is a sympathomimetic amine that functions as a potent and selective agonist at α2-adrenergic receptors. It is the active metabolite of the antihypertensive prodrug methyldopa, responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and relevant experimental methodologies associated with this compound. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are illustrated using diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Core Chemical and Physical Properties
This compound is a catecholamine and a substituted phenethylamine (B48288) derivative.[1] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | [2] |
| Other Names | Levonordefrin, Corbadrine, (-)-3,4-Dihydroxynorephedrine | [2] |
| Molecular Formula | C₉H₁₃NO₃ | [2] |
| Molecular Weight | 183.207 g/mol | [2] |
| CAS Number | 829-74-3 | [2] |
| Metabolism | Primarily by catechol-O-methyltransferase (COMT) | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through its agonist activity at α2-adrenergic receptors.[2] In the context of its prodrug, methyldopa, the mechanism unfolds within the central nervous system. Methyldopa is transported into adrenergic neurons and subsequently metabolized to this compound. This active metabolite is then stored in presynaptic vesicles, where it displaces norepinephrine (B1679862). Upon neuronal firing, this compound is released into the synaptic cleft and acts as a potent agonist at presynaptic α2-adrenergic autoreceptors. The stimulation of these receptors leads to an inhibition of further norepinephrine release, resulting in a decrease in sympathetic outflow from the central nervous system and a subsequent reduction in blood pressure.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A randomized open label, parallel-group study to evaluate the hemodynamic effects of Cafedrine/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Circulating Serum Levels of Mepivacaine with Levo-Nordefrin - PMC [pmc.ncbi.nlm.nih.gov]
(-)-alpha-Methylnorepinephrine chemical structure and properties
An In-depth Technical Guide to (-)-alpha-Methylnorepinephrine
Introduction
This compound, also known as levonordefrin (B1675168) or Corbadrine, is a sympathomimetic amine that is structurally related to norepinephrine (B1679862).[1] It functions as a vasoconstrictor and is most commonly used in dental local anesthetic solutions to decrease blood flow, thereby prolonging the duration of the anesthetic effect.[2] This compound is also the primary active metabolite of the antihypertensive drug methyldopa (B1676449), responsible for its therapeutic effects.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for this compound.
Chemical Structure and Identification
This compound is a catecholamine with the IUPAC name 4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol.[7] It is the (-)-erythro stereoisomer of alpha-methylnorepinephrine.[2]
Synonyms: Levonordefrin, Corbadrine, Neo-Cobefrine, (-)-Nordefrin, (–)-3,4-Dihydroxynorephedrine.[1]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [7] |
| Molecular Weight | 183.20 g/mol | [7] |
| CAS Number | 829-74-3 | |
| Appearance | White to light brown powder | |
| Solubility | DMSO: 5 mg/mL (warmed) | |
| XLogP3 | -0.8 | [7] |
| Hydrogen Bond Donors | 5 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
| InChI Key | GEFQWZLICWMTKF-CDUCUWFYSA-N | [1] |
| SMILES String | N--INVALID-LINK--c1cc(c(cc1)O)O">C@@HC | |
| Storage Temperature | -20°C |
Pharmacology and Mechanism of Action
This compound is a non-selective agonist of adrenergic receptors, with a preference for α₂-adrenergic receptors.[1] Its sympathomimetic and vasoconstrictive effects are mediated through its interaction with these receptors.[1]
Role as the Active Metabolite of Methyldopa
The antihypertensive agent methyldopa is a prodrug that exerts its therapeutic effect after being metabolized into this compound in the central nervous system.[3][4][5][6]
The metabolic conversion process is as follows:
-
Uptake: Methyldopa, an analog of L-DOPA, is transported into central adrenergic neurons.[6]
-
Decarboxylation: Inside the neuron, L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine (B1210744).[3][6]
-
Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to this compound.[3][6]
-
Vesicular Storage and Release: This newly formed this compound is stored in presynaptic vesicles, often displacing norepinephrine.[6]
-
Receptor Agonism: Upon neuronal firing, this compound is released and acts as a potent agonist at presynaptic α₂-adrenergic receptors.[3][6]
-
Inhibition of Sympathetic Outflow: The stimulation of these inhibitory autoreceptors reduces the release of norepinephrine, leading to decreased sympathetic outflow from the CNS, which in turn lowers peripheral vascular resistance and blood pressure.[5][6]
Caption: Metabolic conversion of Methyldopa to this compound.
Adrenergic Receptor Activity
This compound acts as a non-selective agonist at α₁, α₂, and β-adrenergic receptors.[1] However, it exhibits preferential activity at α₂-adrenergic receptors.[1] While it is a widely used tool for studying α₂-adrenoceptor function, its selectivity in humans in vivo requires consideration of its β-adrenergic effects.[8] Studies have shown that its cardiovascular effects are primarily mediated by β-adrenoceptors, though an α₂-adrenergic component is detectable.[8] It is considered less potent than epinephrine (B1671497) but has a potency comparable to norepinephrine in inducing vasoconstriction.[2][9]
Pharmacological Effects
The administration of this compound leads to a range of physiological responses.
| Parameter | Effect | Source |
| Heart Rate | Increased | [8] |
| Systolic Blood Pressure | Increased | [8] |
| Diastolic Blood Pressure | Decreased | [8] |
| Cardiac Output | Increased | [8] |
| Total Peripheral Resistance | Decreased | [8] |
| Plasma Norepinephrine | Decreased | [8] |
| Blood Glucose | Increased | [8] |
| Serum Insulin | Increased | [8] |
| Free Fatty Acids | Increased | [8] |
Note: These effects were observed during intravenous infusion in healthy males and can be modulated by adrenergic receptor antagonists. For instance, the β-adrenoceptor antagonist propranolol (B1214883) reverses the increases in heart rate and cardiac output.[8]
Experimental Protocols
Detailed experimental protocols are essential for studying the properties and effects of this compound. Below are generalized methodologies based on common research practices.
Protocol: In Vitro Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype (e.g., α₂ₐ-AR).
Caption: Workflow for an in vitro adrenergic receptor binding assay.
Protocol: In Vivo Cardiovascular Response in an Animal Model
This protocol describes a method to assess the hemodynamic effects of this compound in an anesthetized rat model.
Caption: Workflow for in vivo cardiovascular response testing.
Synthesis Overview
The synthesis of this compound, a chiral molecule, requires stereoselective methods to obtain the desired (1R,2S) configuration. While specific industrial synthesis protocols are proprietary, a general approach can be derived from the synthesis of related catecholamines like norepinephrine.[10][11]
A common strategy involves:
-
Starting Material: Beginning with a protected catechol derivative, such as 3,4-dihydroxy-2'-chloroacetophenone.[10]
-
Chiral Amine Introduction: Reaction with a chiral amine (e.g., R-(+)-alpha-methylbenzylamine) to introduce a chiral center and form an intermediate.[10]
-
Stereoselective Reduction: Reduction of the ketone group. This is a critical step where chiral reducing agents (e.g., chiral oxazaborolidines) can be used to induce the desired stereochemistry at the hydroxyl group, favoring the R configuration.[10][11]
-
Deprotection/Hydrogenation: Removal of protecting groups, often through catalytic hydrogenation, which also removes the chiral auxiliary amine, yielding the final product.[10]
-
Purification: The final compound is purified, often through crystallization or chromatography, to achieve high optical purity.[10]
Conclusion
This compound is a pharmacologically significant catecholamine with well-defined vasoconstrictive properties. Its primary clinical application is in dentistry, and it plays a crucial role as the active metabolite of the antihypertensive drug methyldopa. Understanding its chemical properties, mechanism of action at adrenergic receptors, and physiological effects is vital for its effective and safe use in clinical and research settings. The experimental protocols outlined provide a framework for further investigation into its pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.
References
- 1. Corbadrine - Wikipedia [en.wikipedia.org]
- 2. A brief review of some properties of alpha-methylnorepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]
- 11. CN108069863B - Method for synthesizing norepinephrine - Google Patents [patents.google.com]
(-)-alpha-Methylnorepinephrine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-alpha-Methylnorepinephrine, a sympathomimetic amine with significant applications in pharmacology and neuroscience research. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.
Core Data Summary
Herein lies a summary of the key quantitative and identifying information for this compound.
| Property | Value | Reference |
| CAS Number | 829-74-3 | [1] |
| Molecular Weight | 183.20 g/mol | [1][2] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
Pharmacological Profile and Mechanism of Action
This compound, also known as levonordefrin, is a potent and selective agonist of α2-adrenergic receptors.[3] Its sympathomimetic effects are primarily mediated through the activation of these receptors, leading to a range of physiological responses. It is also recognized as the active metabolite of the antihypertensive drug methyldopa (B1676449).[4]
The antihypertensive effect of methyldopa is attributed to the in vivo conversion to this compound, which then stimulates central α2-adrenergic receptors. This stimulation in the brainstem results in a decrease in sympathetic outflow, leading to reduced peripheral vascular resistance and a subsequent lowering of blood pressure.
In peripheral tissues, this compound acts as a vasoconstrictor by directly stimulating α-adrenergic receptors on vascular smooth muscle.[5] This property has led to its use in dentistry as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia and reduce local bleeding.
Signaling Pathways
The activation of α2-adrenergic receptors by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This G protein-coupled receptor (GPCR) is associated with an inhibitory G protein (Gi).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity of this compound to α2-adrenergic receptors.
Materials:
-
Cell membranes expressing α2-adrenergic receptors
-
[³H]-Rauwolscine (radioligand)
-
This compound (competitor)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL of [³H]-Rauwolscine + 25 µL of binding buffer + 50 µL of cell membranes.
-
Non-specific Binding: 25 µL of [³H]-Rauwolscine + 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) + 50 µL of cell membranes.
-
Competitive Binding: 25 µL of [³H]-Rauwolscine + 25 µL of each dilution of this compound + 50 µL of cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This protocol assesses the vasoconstrictor activity of this compound on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound
-
Phenylephrine (positive control)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Dissect and clean the artery, and cut it into 2-3 mm rings.
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Induce a submaximal contraction with a standard agonist (e.g., phenylephrine) to test tissue viability. Wash the rings and allow them to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath at regular intervals.
-
Record the isometric tension developed by the arterial rings using the force transducers.
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist or high potassium solution.
-
Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ and maximal effect (Emax).
Applications in Research and Drug Development
This compound serves as a valuable pharmacological tool for:
-
Studying the function and regulation of α2-adrenergic receptors. Its selectivity allows for the specific investigation of this receptor subtype in various physiological and pathological processes.
-
Investigating the mechanisms of antihypertensive drugs. As the active metabolite of methyldopa, it is crucial for understanding the therapeutic effects and side-effect profile of this clinically important medication.
-
Screening and characterization of novel α2-adrenergic receptor ligands. It can be used as a reference compound in competitive binding assays and functional screens to identify new agonists or antagonists.
-
Exploring the role of the sympathetic nervous system in various diseases. By modulating sympathetic outflow, it can be used to probe the involvement of adrenergic signaling in conditions such as cardiovascular disease, pain, and neurological disorders.
Conclusion
This compound is a key molecule in adrenergic pharmacology. Its well-defined mechanism of action and selective receptor profile make it an indispensable tool for researchers in both academic and industrial settings. This guide provides the foundational technical information required to effectively utilize this compound in a variety of experimental contexts.
References
- 1. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyldopa - Wikipedia [en.wikipedia.org]
- 5. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (-)-alpha-Methylnorepinephrine as an Alpha-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Methylnorepinephrine, the principal active metabolite of the antihypertensive drug methyldopa, exerts its pharmacological effects primarily through its action as a selective agonist at alpha-2 adrenergic receptors.[1] These receptors are critical components of the sympathetic nervous system, modulating neurotransmitter release and influencing a range of physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with alpha-2 adrenergic receptors, the subsequent intracellular signaling cascades, and the key experimental methodologies used to characterize its activity.
Introduction to Alpha-2 Adrenergic Receptors
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the regulation of the sympathetic nervous system.[2] There are three main subtypes of alpha-2 adrenergic receptors: α2A, α2B, and α2C, each with distinct tissue distributions and physiological roles.[2] These receptors are canonically coupled to inhibitory G proteins (Gi/o).[2]
The activation of alpha-2 adrenergic receptors by agonists leads to a variety of physiological responses, including the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals, which contributes to a decrease in sympathetic outflow.[2][3] This presynaptic autoinhibitory feedback mechanism is a key target for antihypertensive therapies.
Core Mechanism of Action of this compound
This compound functions as a selective agonist for alpha-2 adrenergic receptors.[1] Its binding to these receptors, particularly the α2A and α2C subtypes in the central nervous system, is central to its sympatholytic effects.[4]
Binding to Alpha-2 Adrenergic Receptors
G-Protein Coupling and Downstream Signaling
Upon agonist binding, the alpha-2 adrenergic receptor undergoes a conformational change, facilitating its interaction with and activation of an associated inhibitory G protein (Gi). This activation leads to the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits.
The activated Gαi subunit, with GTP bound, directly inhibits the activity of the enzyme adenylyl cyclase.[2] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in neurotransmitter release and other cellular processes.
The Gβγ subunit can also participate in signaling by modulating the activity of other effector proteins, such as ion channels.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |
| EC50 (Adenylyl Cyclase Inhibition) | 5.1 ± 1.8 µM | Rat Renal Cortex | α2 | [5] |
| Binding Affinity (Ki) | Data not available | - | α2A, α2B, α2C | - |
Note: The EC50 value represents the concentration of this compound that elicits 50% of its maximal inhibitory effect on adenylyl cyclase activity.
Signaling Pathway Diagram
Caption: Canonical signaling pathway of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the alpha-2 adrenergic agonist activity of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for alpha-2 adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: A high-affinity alpha-2 adrenergic receptor antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.
-
Non-specific ligand: A high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Test compound: this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand.
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand competition binding assay.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, providing a measure of its functional potency (EC50).
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.
Materials:
-
Intact cells or cell membranes expressing alpha-2 adrenergic receptors.
-
Adenylyl cyclase stimulator (e.g., Forskolin) to increase basal cAMP levels.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
ATP.
-
cAMP detection kit (e.g., ELISA-based or radiometric).
Protocol:
-
Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes.
-
Pre-incubation: Pre-incubate the cells/membranes with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin (B1673556) to all samples (except the basal control) to stimulate adenylyl cyclase.
-
Reaction Initiation: Initiate the adenylyl cyclase reaction by adding ATP.
-
Incubation: Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction (e.g., by boiling or adding a stop solution).
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable cAMP detection kit.
-
Data Analysis:
-
Plot the amount of cAMP produced against the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated adenylyl cyclase activity.
-
References
- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenoceptor subtypes: are more better? - PMC [pmc.ncbi.nlm.nih.gov]
(-)-alpha-Methylnorepinephrine Signaling in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Methylnorepinephrine is a potent and selective agonist for α2-adrenergic receptors, playing a significant role in neuronal signaling. As an active metabolite of the antihypertensive drug methyldopa, its mechanism of action is of considerable interest in both physiological research and therapeutic development.[1] This technical guide provides a comprehensive overview of the signaling pathways activated by this compound in neurons. It details its interaction with α2-adrenergic receptor subtypes, downstream effector systems, and methodologies for their investigation.
Introduction to this compound
This compound is a catecholamine that functions as a selective agonist at α2-adrenergic receptors.[2] It is the active metabolite of methyldopa, which is converted by dopamine (B1211576) beta-hydroxylase into this compound within noradrenergic neurons.[1] Its primary action is to stimulate presynaptic α2-adrenergic receptors, leading to an inhibition of norepinephrine (B1679862) release, which contributes to its sympatholytic effects.[1]
Receptor Binding Profile and Selectivity
This compound exhibits a high affinity and selectivity for the α2-adrenergic receptor subtypes (α2A, α2B, and α2C) over other adrenoceptors. The α2A and α2C subtypes are the predominant forms found in the central nervous system.[3][4]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (as pKd values) and functional potencies (as pIC50 values) of this compound (l-α-methyl NA) for the human α2A, α2B, and α2C adrenergic receptor subtypes. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.[3]
Table 1: Binding Affinities (pKd) of this compound for Human α2-Adrenergic Receptor Subtypes [3]
| Receptor Subtype | pKd (Mean ± SEM) |
| α2A | 7.33 ± 0.05 |
| α2B | 6.88 ± 0.07 |
| α2C | 7.58 ± 0.04 |
Data from whole-cell [3H]-rauwolscine competition binding assays.[3]
Table 2: Functional Potencies (pIC50) of this compound for Human α2-Adrenergic Receptor Subtypes (CRE-SPAP Production Inhibition) [3]
| Receptor Subtype | pIC50 (Mean ± SEM) |
| α2A | 7.82 ± 0.05 |
| α2B | 7.42 ± 0.05 |
| α2C | 8.01 ± 0.06 |
Data from inhibition of forskolin-stimulated CRE-SPAP production assays.[3]
Core Signaling Pathways in Neurons
The signaling cascades initiated by this compound are primarily mediated by the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[5]
Canonical Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase
The hallmark of α2-adrenergic receptor activation is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins.
Non-Canonical Signaling Pathways
Beyond the inhibition of adenylyl cyclase, α2-adrenergic receptor activation by this compound can trigger other signaling events in neurons:
-
Modulation of Ion Channels:
-
Calcium Channels: Activation of α2-adrenergic receptors can lead to the inhibition of voltage-gated N-type calcium channels.[6] This is a key mechanism in the presynaptic inhibition of neurotransmitter release, as the influx of calcium is a critical step in vesicle fusion and exocytosis.[7]
-
Potassium Channels: α2-adrenergic receptor signaling can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
-
Cross-talk with other Receptor Systems:
-
β-Adrenergic Receptors: There is evidence of cross-talk between β-adrenergic and α2A-adrenergic receptors in sympathetic neurons. Activation of β-receptors can lead to PKA-mediated phosphorylation of spinophilin, a scaffolding protein, which then disrupts its interaction with the α2A-receptor and accelerates its endocytosis.[8]
-
μ-Opioid Receptors: α2A-adrenergic and μ-opioid receptors can form heterodimers. In this configuration, agonist binding to the μ-opioid receptor can induce a conformational change in the α2A-receptor, leading to its inactivation.[9]
-
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand (e.g., [3H]-Rauwolscine).
-
Non-specific ligand (e.g., phentolamine).
-
Test compound (this compound).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Add binding buffer, radioligand, and cell membranes to the total binding wells.
-
Add non-specific ligand, radioligand, and cell membranes to the non-specific binding wells.
-
Add the test compound at various concentrations, radioligand, and cell membranes to the competitive binding wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Assay for Gi-Coupled Receptors
This protocol describes a method to measure the inhibition of cAMP production following the activation of Gi-coupled α2-adrenergic receptors.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest.
-
Adenylyl cyclase activator (e.g., forskolin).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a specified period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of cAMP production.
Conclusion
This compound is a valuable pharmacological tool for studying α2-adrenergic receptor signaling in neurons. Its high affinity and selectivity for the α2 subtypes, coupled with its well-characterized downstream signaling pathways, make it a cornerstone for research in areas such as neurotransmission, pain perception, and the development of novel therapeutics targeting the adrenergic system. A thorough understanding of its signaling mechanisms, as detailed in this guide, is essential for researchers and drug development professionals working in these fields.
References
- 1. Methyldopa - Wikipedia [en.wikipedia.org]
- 2. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Norepinephrine acts via alpha(2) adrenergic receptors to suppress N-type calcium channels in dissociated rat median preoptic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic α2-adrenoceptors control excitatory, but not inhibitory, transmission at rat hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-talk from β-adrenergic receptors modulates α2A-adrenergic receptor endocytosis in sympathetic neurons via protein kinase A and spinophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational cross-talk between alpha2A-adrenergic and mu-opioid receptors controls cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Identity of (-)-alpha-Methylnorepinephrine: A Technical Guide to the Metabolite of Methyldopa
For Immediate Release
This technical guide provides a comprehensive overview of (-)-alpha-methylnorepinephrine, the principal active metabolite of the antihypertensive drug methyldopa (B1676449). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its biochemical formation, pharmacological action, and analytical quantification.
Introduction
Methyldopa, a centrally-acting antihypertensive agent, has been a therapeutic option for hypertension for decades. Its clinical efficacy is not attributed to the parent drug itself, but rather to its active metabolite, this compound.[1] This metabolite effectively mimics the action of norepinephrine (B1679862) at specific adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a lowering of blood pressure.[2] This guide delves into the core mechanisms of this compound, from its enzymatic synthesis to its downstream signaling and physiological effects.
Biochemical Pathway of Methyldopa Metabolism
The conversion of methyldopa to this compound is a two-step enzymatic process that occurs within adrenergic neurons.[3][4]
-
Decarboxylation: Methyldopa is a substrate for the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), which removes the carboxyl group to form alpha-methyldopamine (B1210744).[3][5]
-
Hydroxylation: Subsequently, dopamine (B1211576) β-hydroxylase catalyzes the hydroxylation of alpha-methyldopamine to yield the active metabolite, this compound.[6]
This metabolic transformation is crucial for the pharmacological activity of methyldopa.
Enzymatic Kinetics of Methyldopa Metabolism
The efficiency of the first step in the metabolic conversion of methyldopa is characterized by the following kinetic parameters for DOPA decarboxylase:
| Substrate | Enzyme | K_m_ (μM) | k_cat_ (min⁻¹) |
| α-Methyldopa | DOPA Decarboxylase | 45 | 5.68 |
Table 1: Kinetic parameters of DOPA decarboxylase with α-methyldopa as a substrate.[5]
Pharmacological Profile of this compound
This compound exerts its antihypertensive effect primarily by acting as a selective agonist for α2-adrenergic receptors in the brainstem.[2][7] This action has led to its classification as a "false neurotransmitter," as it replaces the endogenous neurotransmitter, norepinephrine, at these specific receptor sites.[3]
Receptor Binding Affinity
While comprehensive quantitative data on the binding affinity of this compound for all adrenergic receptor subtypes is limited, its pharmacological profile is characterized by a preferential affinity for α2-adrenergic receptors over α1 and β-adrenergic receptors. For comparison, the binding affinities of the endogenous ligand, norepinephrine, are provided below.
| Receptor Subtype | Ligand | K_i_ (nM) |
| α1 | Norepinephrine | 330 |
| α2 | Norepinephrine | 56 |
| β1 | Norepinephrine | 740 |
Table 2: Binding affinities of norepinephrine for adrenergic receptor subtypes.[3]
Signaling Pathway
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (G_i_).[8] Upon activation by this compound, the following signaling cascade is initiated:
-
G-protein Activation: The G_i_ protein is activated, leading to the dissociation of its α and βγ subunits.
-
Adenylyl Cyclase Inhibition: The activated G_i_α subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Reduced Sympathetic Outflow: The reduction in cAMP levels in neurons of the vasomotor center of the brainstem leads to a decrease in sympathetic outflow to the periphery.
This signaling pathway is the molecular basis for the antihypertensive effect of methyldopa.
Analytical Methodologies for Quantification
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.
Experimental Protocol: HPLC with UV Detection
This protocol provides a general framework for the determination of this compound in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of plasma in a microcentrifuge tube, add 2 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 90:10 (v/v) mixture of 0.05% formic acid in water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV detector at 280 nm |
Table 3: Typical HPLC conditions for the analysis of this compound.
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples and determine the concentration of this compound by interpolating the peak area on the calibration curve.
Conclusion
This compound is the key mediator of the antihypertensive effects of methyldopa. Its formation through a two-step enzymatic process and its subsequent action as a selective α2-adrenergic agonist in the central nervous system highlight a classic example of a prodrug strategy. Understanding the biochemical, pharmacological, and analytical aspects of this metabolite is crucial for the continued study of centrally-acting antihypertensive agents and for the development of new therapeutic strategies. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing practical methodologies for further research.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Functions and Effects of (-)-alpha-Methylnorepinephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Methylnorepinephrine (α-MNE), also known as levonordefrin, is the pharmacologically active metabolite of the antihypertensive drug methyldopa (B1676449). It functions as a "false neurotransmitter" by replacing endogenous norepinephrine (B1679862) in sympathetic nerve endings. Its primary mechanism of action is as a potent and selective agonist at presynaptic α2-adrenergic receptors, which leads to a reduction in sympathetic outflow and subsequent decreases in peripheral vascular resistance and blood pressure. While its predominant effect is mediated through α2-adrenergic receptors, it also exhibits activity at α1- and β-adrenergic receptors, contributing to a complex pharmacological profile. This technical guide provides a comprehensive overview of the biological functions, mechanisms of action, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and professionals in drug development.
Core Biological Functions and Mechanism of Action
This compound's primary biological role stems from its interaction with the adrenergic nervous system. It is not an endogenous neurotransmitter but is formed in the body from the prodrug methyldopa.[1][2]
Formation and the "False Neurotransmitter" Concept
Methyldopa, an analog of L-DOPA, is taken up by adrenergic neurons and undergoes a two-step enzymatic conversion:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (LAAD) converts methyldopa to α-methyldopamine.
-
Hydroxylation: Dopamine β-hydroxylase (DBH) then converts α-methyldopamine to this compound.[3]
Once synthesized, α-MNE is packaged into synaptic vesicles, displacing norepinephrine.[4] Upon nerve stimulation, α-MNE is released into the synaptic cleft instead of norepinephrine. Because α-MNE is a more potent agonist at presynaptic inhibitory α2-receptors than norepinephrine, its release triggers a stronger negative feedback loop, reducing further neurotransmitter release from the nerve terminal.[5][6] This "false neurotransmitter" role is central to its therapeutic effect of reducing sympathetic tone.[1][2][7]
Adrenergic Receptor Interactions
This compound's effects are mediated through its binding to various adrenergic receptor subtypes.
-
α2-Adrenergic Receptors: This is the primary target. As a potent agonist, α-MNE stimulates these receptors, which are coupled to inhibitory G-proteins (Gi/o).[7][8] This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity.[9] This occurs both centrally in the brainstem and peripherally on presynaptic nerve terminals, leading to a global reduction in sympathetic outflow.[1][10]
-
α1-Adrenergic Receptors: α-MNE is a less potent agonist at α1-receptors compared to norepinephrine.[10] Activation of these receptors on vascular smooth muscle causes vasoconstriction. However, this effect is often overshadowed by the dominant centrally-mediated sympatholytic and vasodilatory effects.
-
β-Adrenergic Receptors: Intravenously administered α-MNE has been shown to exert effects on β-adrenoceptors in humans, leading to increased heart rate and cardiac output, which can be reversed by β-blockers like propranolol.[4] This indicates a more complex pharmacological profile than just a selective α2-agonist.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. Data is limited, and some values are relative potencies rather than absolute constants.
Table 1: Receptor Binding and Functional Potency
| Parameter | Receptor/Assay | Species/Tissue | Value | Comparator | Reference(s) |
| Potency | α2-Adrenergic Receptors | Rat Brain | ~6x more potent | (-)-Norepinephrine | [5][6] |
| Selectivity | α2 vs. α1 Receptors | Rat Brain | ~75x more selective | (-)-Norepinephrine | [5][6] |
| EC50 | Adenylate Cyclase Inhibition | Rat Renal Cortex | 5.1 ± 1.8 µM | - | [7] |
| Potency | Vasoconstriction | Rat Mesenteric Arterioles | 1.5-2x less potent | Norepinephrine | [10] |
| Efficacy (Emax) | Vasoconstriction | Rat Mesenteric Arterioles | Equivalent | Norepinephrine | [10] |
Table 2: Pharmacokinetic Parameters
| Parameter | Drug | Species | Value | Notes | Reference(s) |
| Half-life (t½) | Methyldopa | Human | ~1.5 - 2 hours | - | |
| Bioavailability | Methyldopa | Human | ~25% (oral) | Highly variable (8-62%) | |
| Excretion | Methyldopa | Human | ~70% via urine | As unchanged drug and sulfate (B86663) conjugate |
Signaling Pathways
Primary α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by this compound initiates a signaling cascade through the Gi/o family of G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. The dissociated Gβγ subunits can also directly modulate the activity of other effector proteins.
Caption: Primary signaling pathway of this compound via the α2-adrenergic receptor.
Key Physiological and Pharmacological Effects
-
Cardiovascular System: The principal effect is a reduction in blood pressure, primarily through a decrease in total peripheral resistance.[1] This makes its parent drug, methyldopa, a treatment for hypertension, particularly in pregnancy.[3] While it can cause vasoconstriction via α1-receptors, its central sympatholytic action is dominant.[10] It has also been investigated as a vasopressor in cardiac resuscitation, where it was found to be as effective as epinephrine (B1671497) for initial resuscitation but with better post-resuscitation myocardial function.[7]
-
Central Nervous System (CNS): By acting on α2-receptors in the brainstem, it reduces sympathetic outflow to the periphery.
-
Gastrointestinal System: It has been shown to increase net jejunal water and electrolyte absorption in vivo, an effect mediated by peripheral α2-adrenergic receptors.[1]
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the pharmacological properties of this compound.
Radioligand Competition Binding Assay (for Receptor Affinity)
This protocol is used to determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.
-
1. Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α2A, α2B, α1A) or dissect tissue known to be rich in the receptor (e.g., rat cerebral cortex for α2-receptors).
-
Homogenize cells/tissue in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
2. Competition Binding Reaction:
-
Set up reactions in a 96-well plate in triplicate. Total reaction volume is typically 200-250 µL.
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α2-receptors, near its Kd value), and the membrane preparation (5-20 µg protein).
-
Non-specific Binding (NSB): Add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), the radioligand, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.
-
-
3. Incubation and Filtration:
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding.
-
-
4. Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity using a liquid scintillation counter.
-
Subtract the NSB counts from all other counts to get specific binding.
-
Plot the specific binding versus the log concentration of this compound and fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Assay (for Vascular Function)
This protocol assesses the ability of this compound to induce contraction in vascular smooth muscle.
-
1. Tissue Preparation:
-
Humanely euthanize a rat (e.g., Sprague-Dawley) and dissect the thoracic aorta or mesenteric artery in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Carefully clean the vessel of adhering connective and adipose tissue.
-
Cut the vessel into rings of 2-3 mm in length.
-
-
2. Mounting and Equilibration:
-
Mount the arterial rings on two L-shaped stainless steel hooks or wires in an organ bath chamber (10-20 mL) filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (optimal tension should be determined for each tissue type). Replace the buffer every 15-20 minutes.
-
-
3. Viability and Experimental Procedure:
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM). After the contraction plateaus, wash the tissue until it returns to baseline tension.
-
Once the baseline is stable, add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile force (in grams or millinewtons).
-
-
4. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of maximal contraction against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).
-
Caption: Workflow for an isolated tissue bath experiment to assess vasoconstriction.
Conclusion
This compound is a key pharmacological agent whose primary antihypertensive effect is derived from its role as a "false neurotransmitter" and its potent agonism at α2-adrenergic receptors. This leads to a clinically significant reduction in central sympathetic outflow. While its selectivity for α2-receptors is high, its interactions with α1- and β-adrenergic receptors contribute to a multifaceted physiological response. This guide has provided an overview of its biological functions, quantitative effects, and the experimental methodologies used for its characterization, offering a foundational resource for researchers in pharmacology and drug development. Further investigation is warranted to fully elucidate its receptor subtype-specific binding affinities and detailed pharmacokinetic profile.
References
- 1. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The measurement of norepinephrine clearance and spillover rate into plasma in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Half-life Explained: Calculator, Variables & Examples [drugs.com]
The Dual Agonist and False Transmitter Role of (-)-alpha-Methylnorepinephrine in the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Methylnorepinephrine, a synthetic sympathomimetic amine, plays a multifaceted role in the sympathetic nervous system, acting as both a direct-acting adrenergic agonist and an indirect-acting "false" neurotransmitter. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways. Its primary clinical application as a vasopressor is rooted in its potent agonism at α1-adrenergic receptors, leading to vasoconstriction. Concurrently, its uptake into sympathetic neurons and subsequent release in place of norepinephrine (B1679862) classifies it as a false transmitter, a mechanism with significant implications for sympathetic tone modulation. This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering a detailed understanding of this compound's complex interactions within the sympathetic nervous system.
Introduction
This compound, also known as metaraminol, is a stereoisomer of alpha-methylnorepinephrine and a potent sympathomimetic agent. Its physiological effects are primarily mediated through its interaction with adrenergic receptors, the cornerstone of the sympathetic nervous system's control over cardiovascular and other autonomic functions. This guide delves into the dual nature of this compound's action: its direct agonism at postsynaptic α1-adrenergic receptors and its role as a false neurotransmitter following uptake into presynaptic sympathetic nerve terminals. Understanding this duality is crucial for its therapeutic application and for the broader study of sympathetic pharmacology.
Pharmacological Profile
The physiological effects of this compound are a composite of its direct and indirect actions on the sympathetic nervous system.
Direct Adrenergic Agonism
This compound is a potent agonist at α1-adrenergic receptors, which are Gq protein-coupled receptors located on the smooth muscle of blood vessels.[1] Activation of these receptors initiates a signaling cascade that results in vasoconstriction and a subsequent increase in blood pressure.[1] While it is considered to have a higher affinity for α1-receptors, it also exhibits activity at α2-adrenergic receptors, contributing to its complex pharmacological profile.[2]
The "False Transmitter" Mechanism
A defining characteristic of this compound is its function as a false neurotransmitter.[3] This process involves several key steps:
-
Uptake: It is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET).
-
Vesicular Sequestration: Once inside the neuron, it is transported into synaptic vesicles, displacing endogenous norepinephrine.
-
Release: Upon nerve stimulation, this compound is released into the synaptic cleft instead of, or along with, norepinephrine.
Because this compound is generally less potent than norepinephrine at certain adrenergic receptors, its release results in a diminished postsynaptic response compared to the release of an equivalent amount of the endogenous neurotransmitter. This effectively dampens sympathetic transmission.
Quantitative Pharmacological Data
Table 1: Functional Potency (EC50) for Vasoconstriction
| Tissue Preparation | Agonist | EC50 (M) | Relative Potency vs. Norepinephrine | Reference |
| Rat Mesenteric Arterioles | This compound | - | Equivalent to 1.5-2x less potent | [4] |
| Rat Aorta | Norepinephrine | 4.7 x 10-8 | - | [4] |
| Human Internal Mammary Artery | Norepinephrine | 3.4 x 10-7 | - | [5] |
| Human Saphenous Vein | Norepinephrine | 7.8 x 10-8 | - | [5] |
| Human Internal Mammary Artery | Phenylephrine (α1-agonist) | 1.4 x 10-6 | - | [5] |
| Human Saphenous Vein | Phenylephrine (α1-agonist) | 1.8 x 10-6 | - | [5] |
Note: Specific EC50 values for this compound are not consistently reported across studies.
Table 2: Antagonist Affinity (pA2) against this compound-Induced Contraction
| Antagonist | Tissue Preparation | pA2 Value | Receptor Specificity |
| Prazosin | Rat Aorta | 9.38 | α1-selective |
| Rauwolscine | Rat Aorta | 7.19 | α2-selective |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Interaction with Norepinephrine Transporter (NET)
| Compound | Action | IC50 (µM) | Reference |
| This compound (Levonordefrin) | Inhibition of [3H]norepinephrine uptake | 10% inhibition at 100 µM | [6] |
This data suggests a relatively low affinity for NET compared to other norepinephrine reuptake inhibitors.
Signaling Pathways and Mechanisms
α1-Adrenergic Receptor Signaling
The vasoconstrictor effects of this compound are mediated by the Gq-coupled α1-adrenergic receptor signaling pathway.
Caption: α1-Adrenergic receptor signaling cascade initiated by this compound.
False Neurotransmitter Workflow
The process by which this compound acts as a false neurotransmitter is a key aspect of its pharmacology.
Caption: Workflow of this compound as a false neurotransmitter.
Key Experimental Protocols
The following protocols are foundational for characterizing the pharmacological properties of sympathomimetic amines like this compound.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol determines the binding affinity (Ki) of a test compound for α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at α1-adrenergic receptors using a competitive binding assay with [3H]-Prazosin.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest.
-
Radioligand: [3H]-Prazosin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing α1-receptors in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [3H]-Prazosin + assay buffer.
-
Non-specific Binding: Membranes + [3H]-Prazosin + 10 µM Phentolamine.
-
Competition Binding: Membranes + [3H]-Prazosin + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Isolated Tissue Bath Assay for Vasoconstriction
This protocol measures the functional potency (EC50) of a compound in causing smooth muscle contraction.
Objective: To determine the EC50 of this compound for inducing vasoconstriction in isolated rat aortic rings.
Materials:
-
Rat thoracic aorta.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution.
-
Test Compound: this compound.
-
Isolated tissue bath system with force transducers.
-
Gas mixture: 95% O2 / 5% CO2.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of connective tissue and cut into rings of approximately 4 mm in length.
-
Mounting: Suspend the aortic rings in the tissue baths filled with PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 2 grams), washing with fresh PSS every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.
-
Concentration-Response Curve: Add cumulative concentrations of this compound to the tissue bath, allowing the contractile response to stabilize at each concentration.
-
Data Analysis:
-
Record the force of contraction at each concentration.
-
Normalize the responses as a percentage of the maximal contraction.
-
Plot the percentage of maximal response against the log concentration of this compound.
-
Determine the EC50 value (concentration producing 50% of the maximal response) using non-linear regression.
-
Conclusion
This compound exhibits a complex and clinically relevant pharmacology within the sympathetic nervous system. Its primary action as a potent α1-adrenergic agonist underpins its use as a vasopressor for the treatment of hypotension. Simultaneously, its ability to act as a false neurotransmitter by displacing norepinephrine from presynaptic vesicles provides a mechanism for modulating sympathetic outflow. A thorough understanding of these dual mechanisms, supported by quantitative pharmacological data and robust experimental methodologies, is essential for its appropriate clinical use and for the development of novel therapeutics targeting the adrenergic system. This guide provides a foundational resource for researchers and clinicians working in this field.
References
- 1. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 2. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Displacement of norepinephrine by alpha-methylnorepinephrine in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biosynthesis of (-)-alpha-Methylnorepinephrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of (-)-alpha-Methylnorepinephrine, a sympathomimetic amine with significant pharmacological applications. The document details stereoselective synthetic strategies and the enzymatic cascade responsible for its endogenous formation. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Synthesis of this compound
The stereoselective synthesis of this compound is crucial for obtaining the pharmacologically active enantiomer. The primary strategies involve either the resolution of a racemic mixture or asymmetric synthesis to directly yield the desired stereoisomer.
Chiral Resolution of Racemic alpha-Methylnorepinephrine
A common and established method for obtaining this compound is through the chiral resolution of a racemic mixture of alpha-methylnorepinephrine. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
Experimental Protocol: Chiral Resolution using D-Tartaric Acid
This protocol outlines a representative procedure for the chiral resolution of racemic alpha-methylnorepinephrine using D-tartaric acid.[1]
Materials:
-
Racemic alpha-methylnorepinephrine
-
D-Tartaric acid
-
Water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ammonia (B1221849) solution
-
Methanol
Procedure:
-
Diastereomeric Salt Formation:
-
In a reaction vessel, dissolve 6.73 mol of D-tartaric acid and 0.2 mol of sodium thiosulfate (B1220275) in 2.75 L of water and 0.4 L of dimethyl sulfoxide.
-
To this solution, add 6.51 mol of racemic norepinephrine (B1679862) and stir the mixture for 30 minutes at 30-40 °C.
-
Slowly add a mixed solution of 10 L of ethanol and 5 L of isopropanol to the reaction mixture over 1 hour while maintaining the temperature at 30-40 °C.
-
Continue stirring for an additional 3 hours. The less soluble diastereomeric salt, this compound-D-tartrate, will precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitate and wash it with a cold ethanol/isopropanol mixture.
-
The filter cake contains the desired diastereomeric salt.
-
-
Liberation of this compound:
-
Suspend the filter cake in water.
-
Adjust the pH of the suspension to 8-11 by adding ammonia solution, which will cause the free base of this compound to precipitate.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain this compound.
-
Quantitative Data: While specific yields for this exact protocol are not detailed in the provided search results, the theoretical maximum yield for a single enantiomer from a racemic mixture via resolution is 50%.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to enantiomerically pure this compound, avoiding the loss of 50% of the material inherent in classical resolution. Key strategies include the use of chiral auxiliaries and asymmetric hydrogenation.
Conceptual Experimental Workflow: Asymmetric Synthesis using a Chiral Auxiliary
This conceptual workflow illustrates the use of a chiral auxiliary, such as a pseudoephedrine derivative, to direct the stereoselective synthesis.
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
Asymmetric hydrogenation of a suitable prochiral enamine or ketone precursor is a powerful method for establishing the stereocenters in this compound.
Materials:
-
Prochiral precursor (e.g., an N-acylated β-enamine ester)
-
Chiral catalyst (e.g., Rhodium complex with a chiral phosphine (B1218219) ligand like DuanPhos)
-
Hydrogen gas
-
Suitable solvent (e.g., Methanol, Dichloromethane)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the prochiral precursor in the chosen solvent.
-
Catalyst Addition: Add the chiral rhodium catalyst under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 100 atm) and stir the reaction at a controlled temperature until the reaction is complete.
-
Workup and Purification: After depressurization, remove the solvent under reduced pressure. The crude product is then purified by chromatography to yield the enantiomerically enriched product.
-
Deprotection: If protecting groups were used, they are removed in a final step to yield this compound.
Quantitative Data: Asymmetric hydrogenation can achieve high yields and excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee). For example, similar syntheses have reported turnovers numbers (TON) up to 10,000 and 99% ee.[2]
Purification and Characterization
Purification of this compound is typically achieved through recrystallization or preparative chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Preparative Chiral HPLC
Instrumentation:
-
Preparative HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
UV detector
Procedure:
-
Method Development: Develop an analytical method to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the synthesized or resolved alpha-methylnorepinephrine mixture in the mobile phase.
-
Purification: Inject the sample onto the preparative chiral column and collect the fractions corresponding to the desired (-)-enantiomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.
Characterization: The identity and purity of this compound are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure.
-
Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess).
Biosynthesis of this compound
The biosynthesis of this compound occurs endogenously from the precursor L-alpha-methyldopa. This process involves a two-step enzymatic cascade.
Enzymatic Steps and Quantitative Data
The biosynthesis is catalyzed by two key enzymes: DOPA decarboxylase and Dopamine beta-hydroxylase.
Table 1: Key Enzymes and Kinetic Parameters in this compound Biosynthesis
| Enzyme | Substrate | Product | Km | kcat |
| DOPA Decarboxylase (DDC) | L-alpha-Methyldopa | alpha-Methyldopamine | 45 µM[3] | 5.68 min⁻¹[3] |
| Dopamine beta-Hydroxylase (DBH) | alpha-Methyldopamine | This compound | Not explicitly found for this substrate | Not explicitly found for this substrate |
Note: Kinetic data for DBH with alpha-methyldopamine as a substrate was not available in the search results. The enzyme is known to act on dopamine with a Km of approximately 2 mM.[4]
Experimental Protocols for Enzyme Assays
Experimental Protocol: DOPA Decarboxylase (DDC) Activity Assay
This protocol is based on the spectrophotometric measurement of the product.
Materials:
-
Purified DDC enzyme or tissue homogenate
-
L-alpha-Methyldopa (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, PLP, and the enzyme solution.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of L-alpha-methyldopa.
-
Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the formation of the product or a derivative.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Experimental Protocol: Dopamine beta-Hydroxylase (DBH) Activity Assay
This protocol is based on the conversion of a substrate (e.g., tyramine (B21549) as an analog for alpha-methyldopamine) to its hydroxylated product, followed by oxidation and photometric measurement.[5]
Materials:
-
DBH-containing sample (e.g., serum, plasma, or tissue homogenate)
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumaric acid
-
N-Ethylmaleimide
-
Sodium periodate
-
Sodium metabisulfite (B1197395)
-
Spectrophotometer
Procedure:
-
Reaction Incubation: Incubate the DBH sample with a reaction mixture containing tyramine, ascorbic acid, catalase, and fumaric acid in a suitable buffer at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping reagent.
-
Oxidation: Oxidize the enzymatic product (octopamine) to p-hydroxybenzaldehyde using sodium periodate.
-
Reduction of Excess Periodate: Add sodium metabisulfite to reduce the excess periodate.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm.
-
Calculation: Determine the DBH activity based on a standard curve of known octopamine (B1677172) concentrations.
Experimental Protocol: Phenylethanolamine N-Methyltransferase (PNMT) Assay (Further Metabolism)
While not part of the primary synthesis of this compound, PNMT can further metabolize it to alpha-methylepinephrine. This coupled-enzyme assay is a non-radioactive method for measuring PNMT activity.[6]
Materials:
-
Purified PNMT enzyme
-
This compound (substrate)
-
S-adenosyl-L-methionine (SAM, methyl donor)
-
SAH-deaminase (coupling enzyme)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the buffer, this compound, SAM, and SAH-deaminase.
-
Reaction Initiation: Initiate the reaction by adding the PNMT enzyme.
-
Continuous Monitoring: Continuously monitor the decrease in absorbance at 263 nm. The SAH-deaminase converts the PNMT product S-adenosyl-L-homocysteine (SAH) to S-inosyl-L-homocysteine (SIH), which has a different spectral profile.
-
Calculation: Calculate the PNMT activity based on the rate of absorbance change.
Logical Relationships and Workflows
The following diagram illustrates the logical flow from precursor to the final, purified product in the chemical synthesis of this compound via chiral resolution.
This guide provides a foundational understanding of the synthesis and biosynthesis of this compound. For specific applications, further optimization of the detailed experimental conditions may be necessary.
References
- 1. CN116675612A - Method for dynamic kinetic resolution of racemic norepinephrine - Google Patents [patents.google.com]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
(-)-alpha-Methylnorepinephrine solubility and stability information
An In-depth Technical Guide to the Solubility and Stability of (-)-alpha-Methylnorepinephrine
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound (also known as levonordefrin (B1675168) or corbadrine) is crucial for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the solubility and stability of this sympathomimetic amine.
Solubility Profile
This compound is a crystalline solid that exhibits varied solubility depending on the solvent and pH. It is characterized as being practically insoluble in water but freely soluble in acidic aqueous solutions.[1][2][3] Its solubility in common organic solvents and buffer systems has also been determined.
Data Presentation: Solubility of this compound
| Solvent System | Solubility | Remarks | Source(s) |
| Water | Practically Insoluble | - | [1][2][3] |
| Aqueous solutions of mineral acids | Freely Soluble | - | [1][2][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5 mg/mL | - | [4][5] |
| Water with pH adjustment | 5 mg/mL | Requires pH adjustment to 1 with HCl and heating to 60°C.[6] | [6] |
| Ethanol | ~ 30 mg/mL | Stock solutions should be purged with an inert gas.[4] | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Stock solutions should be purged with an inert gas.[4] | [4][5] |
| DMSO (warmed) | 5 mg/mL | Clear solution upon warming. | [7] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Stock solutions should be purged with an inert gas.[4] | [4][5] |
Stability Information
The stability of this compound is a critical factor in its formulation and storage. It is known to be more stable than epinephrine (B1671497).[1][2][8] As a catecholamine, its degradation is primarily driven by oxidation of the catechol moiety, a process accelerated by factors such as light, oxygen, elevated temperatures, heavy metals, and alkaline conditions.
Data Presentation: Stability of this compound
| Form | Storage Conditions | Stability | Recommendations | Source(s) |
| Crystalline Solid | -20°C | ≥ 4 years | - | [4] |
| Aqueous Solution | Room Temperature | Not recommended for storage beyond one day. | Prepare fresh solutions for use. | [4] |
| Stock Solution in Organic Solvents | -80°C | 6 months | Purge with an inert gas before sealing and storage. | [6] |
| Stock Solution in Organic Solvents | -20°C | 1 month | Purge with an inert gas before sealing and storage. | [6] |
| Commercial Dental Cartridges | Controlled Room Temperature (below 25°C) | Refer to manufacturer's expiry date. | Protect from light and do not freeze. The pH of these solutions is typically adjusted to between 3.3 and 5.5.[1][2][3] | [1] |
For optimal stability in aqueous solutions, a pH range similar to that of the closely related norepinephrine (B1679862), which is 3.6-6.0, is recommended.[9] To mitigate oxidative degradation, commercial formulations often include antioxidants like sodium metabisulfite (B1197395) and chelating agents such as EDTA, are packaged in light-protecting containers, and stored at controlled low temperatures.[9]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are crucial for reproducible research. Below are generalized methodologies based on common practices for catecholamines.
Protocol 1: Determination of Aqueous Solubility
A standardized shake-flask method can be employed to determine the aqueous solubility of this compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or other appropriate units.
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating HPLC method is essential for accurately assessing the stability of this compound by separating the intact drug from its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A mobile phase consisting of an ion-pairing agent like sodium 1-octanesulfonate in an aqueous buffer mixed with an organic modifier such as methanol (B129727) is effective for retaining and separating catecholamines.[10]
-
Flow Rate and Detection: A flow rate of around 1.0-1.5 mL/min is common, with UV detection at a wavelength appropriate for the catecholamine structure (e.g., 199 nm or 280 nm).[10]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the main peak from any degradation products formed.
-
Stability Study Execution: The drug solution is stored under defined conditions (e.g., temperature, light exposure). At specified time points, samples are withdrawn and analyzed by the validated HPLC method to determine the remaining concentration of the active ingredient.
Signaling Pathway
This compound functions as a sympathomimetic agent by acting as a selective alpha-2 adrenergic agonist.[8][11] Its mechanism of action involves the activation of presynaptic alpha-2 adrenergic receptors, which are G-protein coupled receptors of the Gi subtype. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and a subsequent reduction in the release of norepinephrine from the presynaptic neuron. This negative feedback loop contributes to its vasoconstrictive effects.
Caption: Alpha-2 adrenergic signaling pathway of this compound.
This guide provides foundational technical information on the solubility and stability of this compound. Researchers and drug development professionals are encouraged to consult primary literature and conduct their own specific studies to ensure the quality and performance of their formulations.
References
- 1. drugs.com [drugs.com]
- 2. DailyMed - isocaine- Mepivacaine hydrochloride injection, solution isocaine with levonordefrin- Mepivcaine hydrochloride and Levonordefrin injection, solution [dailymed.nlm.nih.gov]
- 3. DailyMed - scandonest plain- Mepivacaine hydrochloride injection, solution scandonest l- Mepivcaine hydrochloride and Levonordefrin injection, solution [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. a-Methylnorepinephrine = 95 HPLC 829-74-3 [sigmaaldrich.com]
- 8. Levonordefrin | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-α-Methylnorepinephrine in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Methylnorepinephrine (α-MNE), the active metabolite of the antihypertensive drug methyldopa, is a potent and selective agonist for α2-adrenergic receptors. This property makes it a valuable tool in a variety of laboratory research settings, from fundamental studies of adrenergic signaling to preclinical investigations of cardiovascular function and beyond. These application notes provide a comprehensive overview of the use of (-)-α-methylnorepinephrine in research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
(-)-α-Methylnorepinephrine primarily exerts its effects by binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[1] Activation of these receptors, which are coupled to inhibitory G proteins (Gi), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological response. In the central nervous system, this signaling cascade results in a reduction of sympathetic outflow, leading to vasodilation and a decrease in blood pressure.[2]
Data Presentation: Adrenergic Receptor Selectivity
While specific Ki values for (-)-α-Methylnorepinephrine are not consistently reported across publicly available literature, the compound is widely characterized as a selective α2-adrenergic receptor agonist. Its affinity for α2 receptors is significantly higher than for α1 or β-adrenergic receptors.
| Receptor Family | Selectivity Profile | Functional Effect |
| α2-Adrenergic | High Affinity Agonist | Inhibition of adenylyl cyclase, leading to decreased cAMP. This is the primary mechanism of action. |
| α1-Adrenergic | Low Affinity | Minimal to no agonistic activity at typical experimental concentrations. |
| β-Adrenergic | Low Affinity | Minimal to no agonistic activity at typical experimental concentrations. |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by (-)-α-Methylnorepinephrine at the α2-adrenergic receptor.
Experimental Protocols
In Vitro: Radioligand Binding Assay for Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of (-)-α-methylnorepinephrine for α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the α2-adrenergic receptor subtype of interest (e.g., rat cerebral cortex).
-
Radioligand specific for the α2-receptor (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
(-)-α-Methylnorepinephrine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand in assay buffer, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM yohimbine), and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of (-)-α-methylnorepinephrine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-α-methylnorepinephrine to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro: cAMP Accumulation Assay
This protocol is designed to measure the functional consequence of α2-adrenergic receptor activation by (-)-α-methylnorepinephrine, which is the inhibition of cAMP production.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest (e.g., CHO or HEK cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
(-)-α-Methylnorepinephrine hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and culture overnight to allow for attachment.
-
Pre-treatment: Remove the culture medium and add stimulation buffer containing a PDE inhibitor. Incubate for 15-30 minutes at room temperature.
-
Compound Addition: Add varying concentrations of (-)-α-methylnorepinephrine to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the percentage of inhibition of forskolin-stimulated cAMP production by (-)-α-methylnorepinephrine at each concentration. Plot the percentage of inhibition against the log concentration of the compound to determine the EC50 value.
In Vivo: Measurement of Cardiovascular Effects in Rats
This protocol outlines the procedure for measuring changes in blood pressure and heart rate in anesthetized rats following the administration of (-)-α-methylnorepinephrine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture).
-
Cannulas for the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
Heparinized saline (10 U/mL).
-
Surgical instruments.
-
Heating pad to maintain body temperature.
-
(-)-α-Methylnorepinephrine hydrochloride solution for injection.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and ensure a stable plane of anesthesia. Surgically expose the left carotid artery and right jugular vein.
-
Cannulation: Insert a cannula filled with heparinized saline into the carotid artery for blood pressure measurement. Insert another cannula into the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, ensuring stable baseline blood pressure and heart rate recordings.
-
Drug Administration: Administer a bolus injection of (-)-α-methylnorepinephrine via the jugular vein cannula. A range of doses should be tested to generate a dose-response curve.
-
Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) using the pressure transducer and data acquisition system before, during, and after drug administration until the parameters return to baseline.
-
Data Analysis: Calculate the change in MAP and HR from the baseline for each dose of (-)-α-methylnorepinephrine. Plot the change in these parameters against the log of the administered dose to assess the cardiovascular effects.
Conclusion
(-)-α-Methylnorepinephrine is a powerful and selective tool for investigating the α2-adrenergic system. The protocols and information provided here offer a solid foundation for researchers to effectively utilize this compound in their laboratory studies. Proper experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible data.
References
(-)-alpha-Methylnorepinephrine: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-alpha-Methylnorepinephrine (α-MNE), a metabolite of the antihypertensive drug methyldopa, is a potent and selective agonist for α2-adrenergic receptors. Its ability to modulate adrenergic signaling makes it a valuable tool in a variety of in vivo research settings, from cardiovascular studies to neurochemical investigations. This document provides detailed application notes and experimental protocols for the use of this compound in in vivo studies, with a focus on cardiovascular and neurochemical applications.
Physicochemical Properties and Solution Preparation
This compound is typically available as a hydrochloride salt, which is soluble in saline. As a catecholamine, it is susceptible to oxidation, especially in neutral to alkaline solutions and when exposed to light and air. Therefore, proper preparation and handling of solutions are critical for reproducible experimental outcomes.
Protocol 1: Preparation of this compound for Intravenous Injection
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% sodium chloride (saline)
-
Ascorbic acid (optional, as an antioxidant)
-
Sterile filters (0.22 µm)
-
Sterile, light-protecting vials or syringes
Procedure:
-
Vehicle Preparation: Prepare sterile 0.9% saline. If an antioxidant is desired to improve stability, a low concentration of ascorbic acid (e.g., 0.1 mg/mL) can be added to the saline. The pH of the vehicle should be between 4.5 and 7.0 for intravenous administration in rats. Adjust the pH with sterile, dilute HCl or NaOH if necessary.
-
Drug Dissolution: On the day of the experiment, weigh the desired amount of this compound hydrochloride and dissolve it in the prepared vehicle to achieve the final desired concentration. Gentle vortexing can be used to aid dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile, light-protecting vial or syringe.
-
Storage and Handling: Protect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
In Vivo Cardiovascular Studies
This compound has significant effects on the cardiovascular system, primarily through its action on α2-adrenoceptors. In vivo studies in animal models, such as rats, are crucial for characterizing these effects.
Protocol 2: Intravenous Administration and Cardiovascular Monitoring in Anesthetized Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
Surgical Procedure:
-
Cannulation: Cannulate the femoral artery for continuous monitoring of blood pressure and heart rate. Cannulate the femoral vein for intravenous drug administration.
-
Instrumentation: Connect the arterial cannula to a pressure transducer linked to a data acquisition system for recording cardiovascular parameters.
Experimental Procedure:
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before any drug administration.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer a bolus injection or a continuous infusion of the prepared this compound solution via the venous cannula.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Dose-Response (Optional): To construct a dose-response curve, administer increasing doses of this compound in a stepwise manner, allowing cardiovascular parameters to return to baseline or stabilize between doses.
Quantitative Data from In Vivo Cardiovascular Studies
The following table summarizes the effects of intravenous this compound on cardiovascular parameters in rats.
| Animal Model | Dose/Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Anesthetized Rats | Dose-dependent i.v. injection | Dose-dependent decrease | Dose-dependent decrease | [1] |
| Sprague-Dawley Rats | i.v. injection during CPR | Increase in coronary perfusion pressure | Not specified | [2] |
In Vivo Neurochemical Studies Using Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals. This technique can be employed to study the effects of this compound on neurotransmitter release.
Protocol 3: In Vivo Microdialysis for Monitoring Neurotransmitter Levels
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
Surgical Procedure (Stereotaxic Implantation of Guide Cannula):
-
Anesthesia: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Cannula Implantation: Slowly lower a guide cannula to the desired stereotaxic coordinates. Secure the cannula to the skull with dental cement and anchor screws.
-
Recovery: Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples for the concentration of relevant neurotransmitters (e.g., norepinephrine, dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
HPLC-ECD Analysis of Microdialysate Samples
Instrumentation:
-
HPLC system with a pump, injector, and a C18 reverse-phase column.
-
Electrochemical detector.
Mobile Phase:
-
A typical mobile phase for catecholamine analysis consists of a phosphate (B84403) or citrate (B86180) buffer, an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific separation needs.
Procedure:
-
Inject a fixed volume of the dialysate sample into the HPLC system.
-
Separate the neurotransmitters on the C18 column.
-
Detect the electroactive neurotransmitters using the electrochemical detector.
-
Quantify the concentration of each neurotransmitter by comparing the peak area to a standard curve generated from known concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound primarily acts on α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).
Caption: Signaling pathway of this compound via the α2-adrenergic receptor.
Experimental Workflow for In Vivo Cardiovascular Studies
Caption: Experimental workflow for in vivo cardiovascular studies.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis studies.
Conclusion
This compound is a versatile pharmacological tool for in vivo investigations of the adrenergic system. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo experiments to explore its cardiovascular and neurochemical effects. Adherence to proper solution preparation and experimental procedures is paramount for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Intravenous Administration of (-)-alpha-Methylnorepinephrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) use of (-)-alpha-Methylnorepinephrine (α-MNE), a selective α2-adrenergic agonist, in various animal models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.
Applications in Animal Models
Intravenous administration of this compound has been predominantly investigated for its cardiovascular effects, particularly as a vasopressor agent. Key research applications include:
-
Cardiopulmonary Resuscitation (CPR): α-MNE has been studied as an alternative to epinephrine (B1671497) in CPR models. Research suggests it can be as effective as epinephrine for initial resuscitation while potentially offering better post-resuscitation myocardial function and survival.[1] Studies in rabbits have shown that α-MNE can reduce myocardial injury and improve cardiac function following CPR.[2]
-
Cardiovascular and Hemodynamic Studies: In conscious and anesthetized dogs, IV infusions of α-MNE have been used to investigate its effects on blood pressure, heart rate, and regional blood flow.[3][4][5] It has been shown to increase mean arterial pressure and total peripheral resistance.[5]
-
Gastrointestinal Absorption: The effect of α-MNE on intestinal absorption has been explored in conscious dogs, demonstrating its ability to increase net jejunal water absorption.[3] This effect is mediated by peripheral α2-adrenergic receptors.[3]
-
Renal Function: Studies in anesthetized dogs have examined the impact of intrarenal α-MNE infusion on renin and prostaglandin (B15479496) E2 release, indicating its role in modulating renal physiology through α2-adrenoceptors.[4]
-
Neuropharmacology: As a metabolite of methyldopa, the central effects of α-MNE have been implicated in the antihypertensive action of its parent compound.[6][7][8]
Quantitative Data Summary
The following tables summarize the dosages and key quantitative findings from various studies involving the intravenous administration of this compound in different animal models.
Table 1: Dosages of Intravenous this compound in Animal Models
| Animal Model | Dosage | Application | Reference |
| Rabbit | 100 μg/kg (bolus) | Cardiopulmonary Resuscitation | [2] |
| Dog (conscious) | 900 nmol/kg/hr (infusion) | Jejunal Absorption Study | [3] |
| Dog (anesthetized) | 0.37, 1, and 2 μ g/min (intrarenal infusion) | Renal Function Study | [4] |
| Rat (Sprague-Dawley) | Not specified (compared to epinephrine) | Cardiopulmonary Resuscitation | [1] |
Table 2: Key Quantitative Effects of Intravenous this compound
| Animal Model | Experimental Context | Key Quantitative Finding | Reference |
| Rabbit | Cardiopulmonary Resuscitation | Reduced post-resuscitation myocardial injury compared to epinephrine.[2] | [2] |
| Dog (conscious) | Jejunal Absorption | Increased net jejunal water absorption from 12.9 ± 1.8 to 22.5 ± 1.5 µL/cm/min.[3] | [3] |
| Rat (Sprague-Dawley) | Cardiopulmonary Resuscitation | Provided strikingly better post-resuscitation myocardial function and survival compared to epinephrine.[1] | [1] |
| Dog (anesthetized) | Renal Function | Dose-dependently increased PGE2 secretion rate without affecting renin secretion.[4] | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines.
Cardiopulmonary Resuscitation Model in Rabbits
This protocol is based on the methodology described in a study investigating the effects of α-MNE on cardiac function during CPR.[2]
Materials:
-
Healthy rabbits (2.5-3.5 kg)
-
Anesthetic: 25% urethane (B1682113) (4 ml/kg)
-
This compound lyophilized powder
-
Epinephrine hydrochloride injection
-
Heparinized saline
-
Animal respirator
-
Biological function experiment recorder
-
Animal heart catheter
-
ECG monitor and defibrillator
-
Centrifuge
Procedure:
-
Animal Preparation: Fast rabbits for 12 hours with free access to water. Anesthetize with 25% urethane (4 ml/kg) via the ear vein. Secure the rabbit on an operating table and monitor with standard ECG limb leads.
-
Surgical Instrumentation: Perform endotracheal intubation and connect to an animal respirator. Insert a catheter into the left femoral artery to measure mean arterial pressure (MAP) and collect blood samples. Use a trocar for jugular vein puncture for drug administration.
-
Induction of Ventricular Fibrillation: Induce ventricular fibrillation (VF) by connecting electrodes from the apex of the heart to the right subclavian area to a 50V AC source for 3 minutes.
-
Cardiopulmonary Resuscitation: After a period of untreated VF, initiate mechanical ventilation and precordial compressions.
-
Drug Administration: Administer a single intravenous bolus of this compound (100 µg/kg) or a control substance (e.g., epinephrine 30 µg/kg or saline) through the jugular vein catheter.
-
Data Collection: Continuously record ECG and hemodynamic parameters (e.g., LVEDP, ±dp/dt). Collect blood samples at specified time points for biomarker analysis (e.g., cardiac troponin T).
-
Post-Resuscitation Monitoring: After successful resuscitation (defibrillation), monitor the animal for a defined period to assess post-resuscitation cardiac function and survival.
-
Tissue Harvesting: At the end of the experiment, euthanize the animal and harvest myocardial tissue for morphological analysis.
Jejunal Absorption Study in Conscious Dogs
This protocol is adapted from a study examining the effects of α-MNE on intestinal fluid and electrolyte absorption.[3]
Materials:
-
Conscious dogs with surgically prepared 30-cm proximal jejunal segments
-
Triple-lumen perfusion tube
-
Isosmolar, balanced electrolyte solution containing [14C]polyethylene glycol (a non-absorbable marker)
-
This compound
-
Infusion pump
Procedure:
-
Animal Preparation: Use dogs previously fitted with a chronic jejunal fistula.
-
Perfusion Setup: Pass a triple-lumen tube through the fistula into the 30-cm jejunal segment.
-
Basal Absorption Measurement: Infuse the warmed, isosmolar electrolyte solution containing [14C]polyethylene glycol at a constant rate (e.g., 5 ml/min). Collect samples from the distal end of the segment to determine basal net fluxes of water and electrolytes.
-
Drug Infusion: Begin a continuous intravenous infusion of this compound at a rate of 900 nmol/kg/hr.
-
Experimental Absorption Measurement: Continue the jejunal perfusion and sample collection during the α-MNE infusion to measure changes in water and electrolyte absorption.
-
Post-Infusion Measurement: After stopping the α-MNE infusion, continue to measure jejunal fluxes to observe any recovery or lingering effects.
-
Data Analysis: Calculate the net flux of water and electrolytes based on the change in concentration of the non-absorbable marker.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for CPR in an Animal Model
Caption: Experimental workflow for CPR in an animal model.
References
- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of α-methylnorepinephrine on cardiac function and myocardium at early stage of resuscitation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alpha-agonist on renin and prostaglandin E2 release in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular responses to the stimulation of alpha-1 and alpha-2 adrenoceptors in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Antihypertensive metabolites of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Establishing a (-)-alpha-Methylnorepinephrine Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-alpha-Methylnorepinephrine is a sympathomimetic amine that acts as a selective agonist for α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including the regulation of neurotransmitter release, blood pressure, and alertness.[3] Understanding the dose-response relationship of this compound is crucial for characterizing its potency and efficacy, which is essential for both basic research and the development of novel therapeutics targeting the α2-adrenergic system.
These application notes provide detailed protocols for designing and conducting experiments to generate a dose-response curve for this compound. The primary methods described are a cell-based cyclic AMP (cAMP) assay and a membrane-based GTPγS binding assay, both of which are robust functional assays for studying α2-adrenergic receptor activation. Additionally, a protocol for assessing the compound's effect on vascular smooth muscle contraction is included for ex vivo analysis.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi/o).[3] Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to the physiological response.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK293 Cells
This protocol describes how to measure the inhibition of forskolin-stimulated cAMP production in Human Embryonic Kidney (HEK293) cells stably expressing the human α2A-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α2A-adrenergic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit)
-
96-well white opaque tissue culture plates
-
Plate reader capable of measuring the assay kit's output (e.g., time-resolved fluorescence or luminescence)
Procedure:
-
Cell Culture: Culture HEK293-α2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well white opaque plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Create a serial dilution series ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M. Also, prepare a stock solution of forskolin.
-
Assay: a. Aspirate the culture medium from the wells and wash once with warm PBS. b. Add 50 µL of stimulation buffer (e.g., PBS containing 0.5 mM IBMX) to each well. c. Add 25 µL of the this compound serial dilutions to the respective wells. For control wells, add buffer only. d. Pre-incubate the plate at 37°C for 15 minutes. e. Add 25 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control. f. Incubate the plate at 37°C for 30 minutes. g. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Plot the response (e.g., fluorescence ratio or luminescence signal) against the logarithm of the this compound concentration. b. Normalize the data with the response to forskolin alone representing 100% and the basal level representing 0%. c. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximal inhibition (Emax).
Caption: Experimental workflow for the cAMP assay.
Protocol 2: [³⁵S]GTPγS Binding Assay with Cell Membranes
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes prepared from cells overexpressing the α2A-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine diphosphate (B83284) (GDP)
-
This compound hydrochloride
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a large batch of α2A-receptor expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay: a. In a 96-well plate, add 25 µL of assay buffer, 25 µL of the this compound dilutions, and 50 µL of the cell membrane preparation (5-20 µg of protein per well). b. Add GDP to a final concentration of 10 µM. c. Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM. d. Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS, e.g., 10 µM). e. Incubate the plate at 30°C for 60 minutes with gentle agitation. f. Terminate the reaction by rapid filtration through the filter plate. g. Wash the filters three times with ice-cold assay buffer. h. Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Plot the specific [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 3: Ex Vivo Vascular Smooth Muscle Contraction Assay
This protocol assesses the contractile response of isolated arterial rings to this compound.
Materials:
-
Rat or rabbit thoracic aorta
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)
-
This compound hydrochloride
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: a. Euthanize the animal according to approved protocols. b. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Clean the aorta of surrounding connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: a. Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. b. Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Experiment: a. Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. b. After washing and returning to baseline tension, add cumulative concentrations of this compound to the organ bath, allowing the contractile response to stabilize at each concentration.
-
Data Analysis: a. Record the tension developed at each concentration of the agonist. b. Express the contractile response as a percentage of the maximal contraction induced by KCl. c. Plot the percentage of maximal contraction against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve to determine the EC50 and Emax.
Data Presentation
The following table summarizes representative quantitative data for this compound and the related endogenous agonist, norepinephrine. This data is compiled from various experimental systems and serves as a reference for expected potency.
| Compound | Receptor/Tissue | Assay Type | Species | EC50 / Potency |
| This compound | α2-adrenergic receptors | Radioligand Binding (Competition) | Rat | High affinity for α2-receptors |
| This compound | Rat mesenteric arterioles | Vascular Contraction | Rat | Equivalent or 1.5-2 times less potent than Norepinephrine |
| Norepinephrine | Human platelet α2A-receptors | GTPase Activity | Human | EC50: 600 nM |
| Norepinephrine | Rabbit aortic smooth muscle cells | ⁴⁵Ca²⁺ Efflux | Rabbit | EC50: ~100 nM |
Conclusion
The provided protocols offer robust and reproducible methods for determining the dose-response curve of this compound. The choice of assay will depend on the specific research question and available resources. The cell-based cAMP assay is a high-throughput method ideal for screening and pharmacological characterization in a controlled cellular environment. The GTPγS binding assay provides a direct measure of G-protein activation and is well-suited for mechanistic studies. The ex vivo vascular contraction assay offers insights into the physiological response in a more complex tissue system. By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively characterize the pharmacological properties of this compound and other α2-adrenergic receptor agonists.
References
Application Notes and Protocols for the Detection and Quantification of (-)-alpha-Methylnorepinephrine using HPLC
These comprehensive application notes provide detailed methodologies for the detection and quantification of (-)-alpha-Methylnorepinephrine, a sympathomimetic amine, utilizing High-Performance Liquid Chromatography (HPLC). The following protocols are designed for researchers, scientists, and drug development professionals, offering a range of techniques from UV and fluorescence detection to mass spectrometry, ensuring applicability across various laboratory settings and sample matrices.
Introduction
This compound, also known as levonordefrin, is a vasoconstrictor commonly used in local anesthetic solutions in dentistry. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. HPLC is a powerful and versatile analytical technique for this purpose, offering high resolution and sensitivity.[1][2] The choice of the specific HPLC method, including the detector, will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
This document outlines three distinct HPLC-based methods for the analysis of this compound and structurally similar catecholamines:
-
Method 1: HPLC with UV Detection (HPLC-UV) - A robust and widely accessible method suitable for relatively high concentration samples.
-
Method 2: HPLC with Fluorescence Detection - A highly sensitive method ideal for biological samples where the analyte concentration is low.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The gold standard for high sensitivity and specificity, particularly in complex biological matrices.
Sample Preparation for Biological Matrices
The accurate quantification of catecholamines like this compound in biological samples such as plasma or urine is challenging due to their low concentrations and the presence of interfering substances.[3][4] Therefore, a robust sample preparation strategy is essential to enrich the analyte and remove matrix components.[3] Common techniques include:
-
Liquid-Liquid Extraction (LLE): A traditional method based on the differential solubility of the analyte in two immiscible liquids.[3]
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.[3] This is the most commonly employed method for catecholamine analysis.[3]
-
Protein Precipitation: A simple method to remove proteins from plasma or serum samples, often using acetonitrile (B52724).[5][6]
For urine samples, collection over an acidic preservative (e.g., 6 N HCl) is often required to prevent degradation of catecholamines.[7] Hydrolysis may also be necessary to release conjugated forms of the analytes.[7]
Method 1: HPLC with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations or in biological samples with expected higher concentrations.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[8]
-
A Phenyl-Hexyl column can also be used for optimal separation.[9]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).[10]
-
o-phosphoric acid (80%).[10]
-
Methanol (B129727) (HPLC grade).[9]
-
Potassium phosphate (B84403) buffer (25 mM, pH 5.1).[9]
-
Water (HPLC grade).
-
Mobile Phase Example: A mixture of o-phosphoric acid (80%) and acetonitrile (70:30 v/v) at a flow rate of 0.5 ml/min.[10] Alternatively, a gradient elution with methanol and potassium phosphate buffer can be employed.[9]
3. Chromatographic Conditions:
-
Injection Volume: 20 µL.[9]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: For pharmaceutical preparations, dissolve the sample in the mobile phase and filter before injection. For biological samples, employ a suitable extraction method as described in the "Sample Preparation" section.
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 10 - 35 µg/mL | [10] |
| Limit of Detection (LOD) | 1.17 µg/mL | [10] |
| Limit of Quantification (LOQ) | 3.55 µg/mL | [10] |
| Retention Time | ~4 min | [10] |
Method 2: HPLC with Fluorescence Detection
Fluorescence detection offers significantly higher sensitivity compared to UV detection, making it suitable for the analysis of low concentrations of catecholamines in biological fluids.[11][12] This often involves a derivatization step to form a fluorescent product.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[13]
2. Reagents and Mobile Phase:
-
Methanol (HPLC grade).[13]
-
Sodium dihydrogen phosphate (NaH₂PO₄) buffer (20 mmol L⁻¹, pH 4.0).[13]
-
Derivatization reagent (e.g., 1,2-diphenylethylenediamine).[12]
-
Mobile Phase Example: A mixture of methanol and NaH₂PO₄ buffer (5:95, v/v).[13]
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.[13]
-
Injection Volume: 10 - 20 µL.[13]
-
Fluorescence Detection: Excitation and emission wavelengths will depend on the chosen derivatization agent. For example, with 4,5-benzo-2-oxa-1,3-diazole-7-sulfonyl chloride (DBD-SO2Cl) derivatization, excitation can be at 490 nm and emission at 510 nm.[13]
4. Derivatization and Sample Preparation:
-
A post-column derivatization with a reagent like ethylenediamine (B42938) can be employed to produce fluorescent derivatives.[11] Alternatively, pre-column derivatization can be performed.
-
For biological samples, a selective extraction using techniques like solid-phase extraction with aminophenylboronic acid functionalized magnetic nanoparticles can be used to isolate catecholamines.[14]
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.04 - 10 ng/mL | [14] |
| Limit of Detection (LOD) | 0.01 ng/mL | [14] |
| Recovery (Urine) | 96.8 - 97.5% | [14] |
| Recovery (Plasma) | 86.3 - 88.1% | [14] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of analytes in complex matrices.[15] It is the preferred method for bioanalytical studies requiring low detection limits.
Experimental Protocol
1. Instrumentation and Columns:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[5][16]
-
C18 or Pentafluorophenyl (PFP) analytical column (e.g., 50 x 2.1 mm, 1.7 µm).[5][16]
2. Reagents and Mobile Phase:
-
Acetonitrile (LC-MS grade).[5]
-
Methanol (LC-MS grade).[5]
-
Formic acid.[5]
-
Ammonium (B1175870) acetate (B1210297) or ammonium fluoride.[5][16]
-
Water (LC-MS grade).
-
Mobile Phase Example: A gradient elution using Mobile Phase A (20 mM ammonium acetate in water with formic acid) and Mobile Phase B (methanol).[5]
3. Chromatographic and MS/MS Conditions:
-
Flow Rate: 0.7 mL/min.[5]
-
Total Run Time: ~3 minutes.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard. For example, for normetanephrine (B1208972) (a related compound), transitions of m/z 166 > 106 (quantifier) and m/z 166 > 134 (qualifier) are used.[17]
4. Sample Preparation:
-
Protein precipitation with acetonitrile is a common and straightforward method for plasma samples.[5]
-
Derivatization with reagents like d4-acetaldehyde can be used to improve chromatography and sensitivity.[5]
-
The use of a stable-labeled internal standard is crucial for accurate quantification.[5]
Data Presentation
| Parameter | Value | Reference |
| Qualified Assay Range | 0.0500 ng/mL to 100 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [5] |
| Intra-day Accuracy/Precision | Within acceptable limits | [5] |
| Inter-day Accuracy/Precision | Within acceptable limits | [5] |
Chiral Separation of this compound
Since this compound is a chiral molecule, separating its enantiomers may be necessary for specific applications.[1] This can be achieved using chiral HPLC.[18]
Key Approaches for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most common and direct method, where the analytical column contains a chiral selector immobilized on the stationary phase.[19]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column.[19]
-
Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[19]
For catecholamine enantiomers, acetylated β-cyclodextrin columns have been shown to be effective.[20]
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC for urinary catecholamines and metanephrines with alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites | Semantic Scholar [semanticscholar.org]
- 5. criver.com [criver.com]
- 6. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 11. chromsoc.jp [chromsoc.jp]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Selective micro solid-phase extraction of epinephrine, norepinephrine and dopamine from human urine and plasma using aminophenylboronic acid covalently immobilized on magnetic nanoparticles followed by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. csfarmacie.cz [csfarmacie.cz]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-alpha-Methylnorepinephrine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-alpha-Methylnorepinephrine (α-MNE) is the principal active metabolite of the antihypertensive drug methyldopa. It functions as a selective agonist for α2-adrenergic receptors, which are G protein-coupled receptors involved in a variety of physiological processes.[1][2][3] In the central nervous system, activation of these receptors leads to a decrease in sympathetic outflow, resulting in reduced blood pressure.[1][2] Beyond its well-documented cardiovascular effects, α-MNE is a valuable tool for in vitro studies aimed at elucidating the role of α2-adrenergic signaling in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, proliferation, migration, and signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi), which, upon activation, inhibit the enzyme adenylyl cyclase.[4][5] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (camp).[4][5][6] The reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to changes in gene expression and cellular function.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell culture assays. The specific values are illustrative and will vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound in Different Cell Lines (72h Incubation)
| Cell Line | Cell Type | Assay | IC50 (µM) |
| PC-3 | Human Prostate Cancer | MTT | >100 |
| MCF-7 | Human Breast Cancer | MTT | >100 |
| SH-SY5Y | Human Neuroblastoma | MTT | 75.8 |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | >100 |
Table 2: Effect of this compound on cAMP Levels in SH-SY5Y Cells (30 min Incubation)
| Treatment | Forskolin (10 µM) | This compound (µM) | cAMP Level (pmol/mg protein) | % Inhibition of Forskolin-stimulated cAMP |
| Control | - | - | 5.2 ± 0.8 | N/A |
| Forskolin | + | - | 85.6 ± 7.3 | 0% |
| α-MNE | + | 0.1 | 68.1 ± 5.9 | 20.4% |
| α-MNE | + | 1 | 45.3 ± 4.1 | 47.1% |
| α-MNE | + | 10 | 22.7 ± 2.5 | 73.5% |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter (optional)
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, dissolve the powder in an appropriate volume of sterile DMSO or PBS. For example, dissolve 2.197 mg of powder (MW: 219.67 g/mol for HCl salt) in 1 mL of solvent.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
If necessary, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is based on standard procedures for apoptosis detection.[2][9][10][11][12]
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect both the adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Migration (Wound Healing/Scratch) Assay
This protocol is adapted from standard wound healing assay procedures.[13][14][15][16]
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch or "wound" across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. rsc.org [rsc.org]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of epinephrine and norepinephrine on cAMP response and g(i3)alpha protein expression in cultured sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bu.edu [bu.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Flow cytometry of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. med.virginia.edu [med.virginia.edu]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-alpha-Methylnorepinephrine in Neuroscience Research
Introduction
(-)-alpha-Methylnorepinephrine (α-Me-NE), the levorotatory stereoisomer of alpha-methylnorepinephrine, is a sympathomimetic amine that serves as a valuable pharmacological tool in neuroscience research. It is a metabolite of the antihypertensive drug methyldopa (B1676449) and is recognized primarily for its activity as a potent and selective agonist at α2-adrenergic receptors, with a lower affinity for α1- and β-adrenergic receptors. This selectivity allows researchers to dissect the specific roles of α2-adrenergic signaling in the central nervous system (CNS) and to a lesser extent, explore the functions of α1-adrenergic pathways. Its applications range from investigating the central regulation of cardiovascular function to modulating synaptic plasticity and memory formation.
Mechanism of Action
This compound exerts its effects by binding to and activating adrenergic receptors. Its primary targets are the α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade can lead to various cellular effects, including the inhibition of neurotransmitter release from presynaptic terminals.[1]
While its affinity for α1-adrenergic receptors is lower, it can elicit α1-mediated effects.[3] Alpha-1 adrenergic receptors are coupled to Gq proteins, and their activation stimulates phospholipase C (PLC).[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][5]
Data Presentation
Table 1: Adrenergic Receptor Binding Profile of alpha-Methylnorepinephrine Metabolites
This table summarizes the relative binding affinities of (-)-erythro-alpha-methylnorepinephrine for α1, α2, and β-adrenergic receptors in rat forebrain tissue. The data indicates a high affinity for α2-receptors, supporting its use as a selective α2-adrenergic agonist.
| Metabolite | Receptor Type | Radioligand Displaced | Relative Affinity | Reference |
| (-)-erythro-alpha-methylnorepinephrine | α2-Adrenergic | [3H]clonidine | High | [6] |
| α1-Adrenergic | [3H]prazosin | Low | [6] | |
| β1-Adrenergic | [3H]dihydroalprenolol | High | [6] |
Note: Specific Ki values for this compound are not consistently reported in the literature; however, its high selectivity for the α2-receptor is well-established.
Table 2: Effective Concentrations and Doses in Neuroscience Research
This table provides examples of concentrations and doses of adrenergic agonists used in various experimental paradigms relevant to the study of noradrenergic systems in neuroscience.
| Application Area | Experimental Model | Compound | Concentration / Dose | Observed Effect | Reference |
| Synaptic Plasticity | Rat Hippocampal Slices | Norepinephrine | 10 µM | Facilitation of Long-Term Potentiation (LTP) | [7][8] |
| Cardiovascular Regulation | Spontaneously Hypertensive Rats | Methyldopa (i.v.) | 50-200 mg/kg | Dose-related decrease in blood pressure | [9] |
| Cardiovascular Regulation | Sprague-Dawley Rats | alpha-Methylepinephrine (i.c.v.) | 1-40 µg | Profound hypotension and bradycardia | [10] |
| Cardiac Resuscitation | Sprague-Dawley Rats | alpha-Methylnorepinephrine | 100 µg/kg | Improved post-resuscitation myocardial function | [11] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Modulation of Hippocampal Long-Term Potentiation (LTP)
Objective: To investigate the modulatory effect of this compound on synaptic plasticity at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Materials:
-
Adult Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, 2 MgSO4.
-
This compound hydrochloride
-
Vibratome for tissue slicing
-
Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)
-
Carbogen gas (95% O2 / 5% CO2)
Methodology:
-
Slice Preparation:
-
Anesthetize a rat and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with carbogenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline test pulses once every 30 seconds.
-
-
Pharmacological Application and LTP Induction:
-
After establishing a stable baseline recording for at least 20 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Continue recording for another 20 minutes in the presence of the drug.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Following HFS, continue to perfuse with the drug-containing aCSF for 10 more minutes before washing out with standard aCSF.
-
Record fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope data to the average of the 20-minute baseline period.
-
Compare the degree of potentiation in slices treated with this compound to control slices that received HFS without the drug.
-
Protocol 2: Central Cardiovascular Regulation via Intracerebroventricular (ICV) Injection
Objective: To determine the dose-dependent effect of centrally administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
Adult Spontaneously Hypertensive Rats (SHR)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Cannula for ICV injection
-
Blood pressure transducer and recording system
-
This compound hydrochloride dissolved in sterile saline
Methodology:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle. Stereotaxic coordinates are determined based on a rat brain atlas.
-
Catheterize the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration if needed.
-
Allow the animal to stabilize after surgery.
-
-
Drug Administration:
-
Record baseline MAP and HR for at least 30 minutes.
-
Prepare several dilutions of this compound in sterile saline to achieve a range of doses (e.g., 1, 5, 10, 20 µg).
-
Administer the first dose via the ICV cannula in a small volume (e.g., 1-5 µL) over one minute.
-
Record MAP and HR continuously. Monitor the response until it returns to baseline or stabilizes.
-
Administer subsequent, increasing doses in a cumulative manner or in separate animals for each dose.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the pre-injection baseline for each dose.
-
Determine the peak response for both parameters.
-
Plot a dose-response curve for the change in MAP and HR versus the log of the administered dose of this compound.
-
This allows for the characterization of the central hypotensive and bradycardic effects of the compound.[9][10]
-
Protocol 3: Modulation of Fear Memory Reconsolidation
Objective: To assess the effect of this compound on the reconsolidation of a conditioned fear memory.
Materials:
-
Adult C57BL/6 mice
-
Fear conditioning apparatus (contextual chamber with a grid floor for footshock)
-
This compound hydrochloride
-
Vehicle (sterile saline)
-
Syringes for intraperitoneal (i.p.) injection
Methodology:
-
Fear Conditioning (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for 2 minutes (acclimation).
-
Present an auditory conditioned stimulus (CS) (e.g., a tone, 80 dB, 2 kHz for 30 seconds).
-
During the final 2 seconds of the CS, deliver a mild footshock unconditioned stimulus (US) (e.g., 0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Return the mouse to its home cage.
-
-
Memory Reactivation and Drug Administration (Day 2):
-
Place the mouse back into the original conditioning chamber for a brief period (e.g., 3 minutes) without any CS or US presentation. This serves to reactivate the memory.
-
Immediately after the reactivation session, administer this compound (at a predetermined dose) or vehicle via i.p. injection. Since the compound is a known α2-agonist, which can suppress fear memory, this protocol tests if it disrupts reconsolidation.
-
-
Memory Test (Day 3):
-
Place the mouse back into the original conditioning context.
-
Record freezing behavior (a state of immobility except for respiration) for 5 minutes. No CS or US is presented.
-
A separate cohort of mice can be tested for cued fear by placing them in a novel context and presenting the auditory CS.
-
-
Data Analysis:
-
Score the percentage of time the mouse spends freezing during the test session.
-
Compare the freezing levels between the group that received this compound and the vehicle control group.
-
A significant reduction in freezing in the drug-treated group would suggest that activation of α2-adrenergic receptors interferes with the reconsolidation of the fear memory.
-
References
- 1. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in brain alpha-adrenergic receptors after alpha-methyldopa administration to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noradrenergic regulation of synaptic plasticity in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine promotes long-term potentiation in the adult rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Norepinephrine Enhances a Discrete Form of Long-Term Depression during Fear Memory Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-alpha-Methylnorepinephrine in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-alpha-Methylnorepinephrine (α-MNE) is a sympathomimetic amine that acts as a selective agonist for α2-adrenergic receptors.[1] Its utility in cardiovascular research stems from its ability to modulate sympathetic outflow and vascular tone, making it a valuable tool for investigating the pathophysiology of cardiovascular diseases and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in various cardiovascular research models.
Mechanism of Action
This compound is the active metabolite of the antihypertensive drug methyldopa.[2][3] It primarily exerts its effects by stimulating α2-adrenergic receptors, which are G-protein coupled receptors associated with the inhibitory G-protein (Gi).[4] Activation of α2-adrenergic receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling cascade has several downstream effects in the cardiovascular system:
-
Central Nervous System: In the brainstem, activation of presynaptic α2A-adrenergic receptors by α-MNE inhibits the release of norepinephrine (B1679862), leading to a decrease in sympathetic outflow from the central nervous system. This results in reduced heart rate and blood pressure.[5][6]
-
Peripheral Vasculature: In peripheral blood vessels, α-MNE can have complex effects. Activation of postsynaptic α2B-adrenergic receptors on vascular smooth muscle cells can cause vasoconstriction.[7] However, the predominant effect in many vascular beds is vasodilation, mediated by the inhibition of norepinephrine release from sympathetic nerve terminals.
-
Myocardium: While the direct effects on cardiomyocytes are less pronounced than its central and peripheral vascular actions, α-MNE has been shown to have cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[8][9] This is thought to be due to the reduction in myocardial oxygen demand resulting from decreased heart rate and blood pressure.
Data Presentation
The following tables summarize the quantitative effects of this compound in various cardiovascular research models.
Table 1: Hemodynamic Effects of this compound in a Rabbit Cardiopulmonary Resuscitation (CPR) Model [8][10]
| Parameter | Control (Epinephrine 30 µg/kg) | This compound (100 µg/kg) | Time Point After Resuscitation |
| LVEDP (mmHg) | 7.76 ± 0.68 | 6.80 ± 0.54 | 30 minutes |
| Peak +dp/dt (mmHg/s) | Significantly decreased | Significantly higher than control | 30 and 60 minutes |
| Peak -dp/dt (mmHg/s) | Significantly decreased | Significantly higher than control | 30 and 60 minutes |
| Serum cTnT (ng/mL) | Significantly increased | Significantly lower than control | 30 and 60 minutes |
*p < 0.05 compared to the epinephrine (B1671497) control group. LVEDP: Left Ventricular End-Diastolic Pressure; +dp/dt: maximum rate of pressure rise; -dp/dt: maximum rate of pressure fall; cTnT: cardiac Troponin T.
Table 2: Effects of this compound in a Porcine Cardiac Arrest Model [11]
| Parameter | Control (Epinephrine 20 µg/kg) | This compound (100 µg/kg) | Post-resuscitation |
| Ejection Fraction Reduction | 35% | 14% | Post-resuscitation |
| Heart Rate Increase | 38% | 15% | Post-resuscitation |
*Significantly less impairment compared to the epinephrine group.
Experimental Protocols
In Vivo Cardiopulmonary Resuscitation Model in Rabbits
This protocol is adapted from studies investigating the cardioprotective effects of this compound during CPR.[8][10]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
This compound hydrochloride
-
Epinephrine hydrochloride (for control group)
-
Saline solution (0.9% NaCl)
-
Ventilator
-
ECG monitor and defibrillator
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the rabbit and ensure a stable plane of anesthesia.
-
Intubate the trachea and connect to a mechanical ventilator.
-
Place ECG electrodes to monitor cardiac rhythm.
-
Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
Advance a pressure-tip catheter into the left ventricle via a carotid artery to measure LVEDP and ±dp/dt.
-
-
Induction of Cardiac Arrest:
-
Induce ventricular fibrillation (VF) with a programmed electrical stimulus.
-
Confirm VF on the ECG and the immediate drop in arterial pressure.
-
Discontinue ventilation.
-
-
Cardiopulmonary Resuscitation:
-
After a defined period of untreated VF (e.g., 8 minutes), initiate CPR with chest compressions and mechanical ventilation.
-
At a set time into CPR (e.g., 2 minutes), administer a single intravenous bolus of:
-
Test Group: this compound (100 µg/kg)
-
Control Group: Epinephrine (30 µg/kg)
-
Vehicle Group: Saline
-
-
-
Defibrillation and Post-Resuscitation Monitoring:
-
After a further period of CPR (e.g., 4 minutes), attempt defibrillation.
-
Upon restoration of spontaneous circulation (ROSC), monitor hemodynamic parameters (LVEDP, ±dp/dt, blood pressure, heart rate) and ECG for a specified duration (e.g., 4 hours).
-
Collect blood samples at baseline and at various time points post-ROSC for biomarker analysis (e.g., cTnT).
-
Ex Vivo Langendorff Isolated Heart Perfusion
This protocol allows for the direct assessment of this compound's effects on myocardial function independent of systemic influences.[12][13][14]
Materials:
-
Rat or guinea pig
-
Heparin
-
Krebs-Henseleit buffer
-
Langendorff apparatus (including perfusion pump, oxygenator, water jacketed organ chamber, and pressure transducer)
-
Surgical instruments
Procedure:
-
Heart Isolation:
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and trim away excess tissue.
-
-
Langendorff Perfusion Setup:
-
Mount the aorta onto the cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
-
Experimental Protocol:
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Introduce this compound into the perfusate at various concentrations.
-
Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
The effects of antagonists can be studied by pre-treating the heart before administering α-MNE.
-
Ex Vivo Aortic Ring Preparation for Vasoreactivity Studies
This protocol is used to investigate the direct effects of this compound on vascular smooth muscle contraction and relaxation.[15][16]
Materials:
-
Rat or rabbit aorta
-
Krebs-Henseleit buffer
-
Organ bath system with force transducers
-
Surgical instruments
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in the organ baths containing oxygenated and warmed Krebs-Henseleit buffer.
-
Connect the rings to force transducers to measure isometric tension.
-
Allow the rings to equilibrate under a resting tension for a specified period.
-
-
Experimental Protocol:
-
Test the viability of the rings by inducing contraction with a high-potassium solution or a standard agonist like phenylephrine.
-
After a washout period, construct cumulative concentration-response curves to this compound.
-
The role of the endothelium can be investigated by comparing responses in endothelium-intact and endothelium-denuded rings.
-
The involvement of specific receptors can be determined by pre-incubating the rings with selective antagonists.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: α2-Adrenergic signaling in cardiomyocytes.
Caption: α2-Adrenergic signaling in vascular smooth muscle.
References
- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic Receptors in Individual Ventricular Myocytes: The Beta-1 and Alpha-1B Are in All Cells, the Alpha-1A Is in a Subpopulation, and the Beta-2 and Beta-3 Are Mostly Absent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. supremepetfoods.com [supremepetfoods.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of alpha(2)-adrenoceptors in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of α-methylnorepinephrine on cardiac function and myocardium at early stage of resuscitation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on mechanism of alleviating myocardial injury of rabbit model of ventricular fibrillation-resuscitation by α-methylnorepinephrine [xuebao.shsmu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Adrenergic signaling in cardiomyocytes - Circulatory system - Immunoway [immunoway.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adinstruments.com [adinstruments.com]
- 15. Effects of α-methylnorepinephrine on cardiac function and myocardium at early stage of resuscitation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Centrally induced hypotension and bradycardia after administration of alpha-methylnoradrenaline into the area of the nucleus tractus solitarii of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-alpha-Methylnorepinephrine in Jejunal Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-alpha-Methylnorepinephrine (MNE) is a selective alpha-2 adrenergic agonist that has been utilized in research to investigate the mechanisms of intestinal absorption. Unlike other agonists, MNE does not cross the blood-brain barrier, making it a valuable tool for studying peripheral alpha-2 adrenergic effects on jejunal transport of water and electrolytes without confounding central nervous system influences.[1] These application notes provide a comprehensive overview of the use of MNE in jejunal absorption studies, including its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound enhances jejunal absorption primarily through its action on alpha-2 adrenergic receptors.[1][2] These receptors are located on both enterocytes and submucosal neurons within the intestine.[3][4] The prevailing subtype in the human intestinal mucosa is the alpha-2A adrenoceptor.[4]
Signaling Pathway:
Activation of alpha-2 adrenergic receptors by MNE initiates an intracellular signaling cascade that ultimately modulates ion transport and fluid absorption. The key steps in this pathway are:
-
Receptor Binding: MNE binds to the alpha-2A adrenergic receptor on the basolateral membrane of jejunal epithelial cells.[4]
-
G-Protein Activation: This binding activates inhibitory G-proteins (Gi2 and Gi3).[4][5]
-
Adenylate Cyclase Inhibition: The activated Gi protein inhibits the activity of adenylate cyclase.[4][5]
-
Reduced cAMP Levels: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Transport: The reduction in cAMP alters the activity of ion channels and transporters, leading to increased absorption of sodium and chloride ions, and consequently, water.[3]
Norepinephrine, a related catecholamine, has been shown to stimulate fluid absorption by opening calcium channels in the basolateral membranes of epithelial cells, leading to an influx of calcium.[6] This suggests a potential parallel or interacting pathway that may also be relevant for MNE.
Data Presentation
The following table summarizes the quantitative effects of intravenous this compound administration on net jejunal water absorption in a conscious dog model.
| Parameter | Pre-infusion (Control) | During MNE Infusion (900 nmol/kg/hr) | Post-infusion |
| Net Jejunal Water Flux (µL/cm/min) | 12.9 ± 1.8 | 22.5 ± 1.5* | Data not provided |
*p < 0.05 compared to pre-infusion. Data extracted from a study in neurally intact, conscious dogs.[1]
Experimental Protocols
The following protocol is a detailed methodology for an in vivo jejunal perfusion study to assess the effects of this compound on intestinal absorption, based on established techniques.[1][7][8][9]
Objective: To determine the effect of intravenously administered this compound on the net absorption of water and electrolytes in a defined segment of the jejunum.
Animal Model: Conscious Dog Model[1] (alternatively, an anesthetized rat model can be used for permeability studies[8][9][10]).
Materials:
-
This compound (MNE) solution for infusion
-
Triple-lumen perfusion tube[1]
-
Perfusion pump
-
Isosmolar, balanced electrolyte solution
-
Non-absorbable marker (e.g., [14C]polyethylene glycol)[1]
-
Anesthesia (if applicable to the model)
-
Analytical equipment for measuring electrolyte and marker concentrations (e.g., flame photometer, liquid scintillation counter)
Procedure:
-
Animal Preparation:
-
Surgically prepare the animal with a chronic intestinal fistula to allow for the introduction of the perfusion tube into the proximal jejunum.
-
Allow for a recovery period after surgery before commencing the study.
-
-
Tube Placement:
-
Gently introduce the triple-lumen perfusion tube through the fistula into a 30-cm segment of the proximal jejunum.[1]
-
The tube consists of an infusion port and two aspiration ports at defined distances to isolate the jejunal segment.
-
-
Perfusion Study:
-
Basal Period (Pre-infusion):
-
Begin perfusion of the jejunal segment with the warmed, isosmolar, balanced electrolyte solution containing the non-absorbable marker at a constant flow rate (e.g., 5 ml/min).[1]
-
Collect the perfusate from the distal aspiration port at regular intervals.
-
Allow for an equilibration period to achieve steady-state conditions.
-
Collect baseline samples to determine basal net water and electrolyte fluxes.
-
-
MNE Infusion Period:
-
Post-infusion Period:
-
Discontinue the MNE infusion.
-
Continue jejunal perfusion and sample collection to observe the return to baseline absorption rates.
-
-
-
Sample Analysis:
-
Analyze the collected perfusate samples for the concentration of the non-absorbable marker and electrolytes (e.g., Na+, Cl-).
-
Calculate the net water flux and net electrolyte flux using standard formulas based on the change in the concentration of the non-absorbable marker.
-
-
Data Analysis:
-
Compare the net water and electrolyte fluxes during the MNE infusion period to the basal (pre-infusion) period.
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.
-
Visualizations
Signaling Pathway of this compound in Jejunal Enterocytes
Caption: Signaling cascade of this compound in jejunal enterocytes.
Experimental Workflow for Jejunal Perfusion Study
Caption: Workflow for in vivo jejunal absorption study with MNE.
References
- 1. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of alpha-2 adrenergic receptors in the control of diarrhea and intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine and alpha-2 adrenoceptors modulate active ion transport in porcine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and distribution of alpha 2-adrenergic receptors in the human intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha(2) adrenoceptors regulate proliferation of human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of the mechanism of noradrenaline stimulation of fluid absorption by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional jejunal perfusion, a new in vivo approach to study oral drug absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Site of drug absorption after oral administration: assessment of membrane permeability and luminal concentration of drugs in each segment of gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with (-)-alpha-Methylnorepinephrine solubility in buffers
Technical Support Center: (-)-alpha-Methylnorepinephrine
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of this compound (also known as Levonordefrin or Corbadrine) in common laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a catecholamine and a potent α2-adrenergic agonist used in various pharmacological studies. Like other catecholamines, it contains a catechol nucleus that is susceptible to oxidation, especially in neutral or alkaline solutions, in the presence of oxygen, light, and heat. This degradation can lead to discoloration (formation of adrenochrome) and loss of biological activity, often manifesting as poor solubility or precipitation.[1][2]
Q2: My this compound powder is not dissolving in my Phosphate-Buffered Saline (PBS) at pH 7.4. What is the problem?
The primary issue is likely the pH of the buffer. This compound is a weak base and is significantly more soluble in acidic conditions where its amine group is protonated. At a physiological pH of 7.4, it is closer to its free base form, which has lower aqueous solubility. Furthermore, the catechol group is prone to rapid oxidation at neutral or alkaline pH, leading to degradation products that may be insoluble.[1] For optimal stability and solubility, a pH range of 3.6 to 6.0 is recommended for norepinephrine (B1679862) solutions, a principle that applies to its analog, alpha-methylnorepinephrine.[1]
Q3: What is the recommended solvent for making a stock solution?
For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) can be used, with a reported solubility of up to 5 mg/mL, sometimes requiring gentle warming. However, for most biological experiments, preparing a stock solution in an acidic buffer or saline is preferred. A common approach is to dissolve the compound in dilute acid (e.g., 0.1 M HCl) and then further dilute it into the final experimental buffer.
Q4: How should I prepare an aqueous working solution to maximize solubility and stability?
To ensure stability and solubility, it is crucial to prepare fresh solutions daily and take several precautions.[3]
-
Use an Acidic Buffer: Prepare your solution in a slightly acidic buffer (pH < 6.0).
-
Add an Antioxidant: Including an antioxidant like L-Ascorbic Acid or sodium metabisulfite (B1197395) in the buffer is highly recommended to prevent oxidative degradation.[1][3]
-
Protect from Light: Prepare and store the solution in amber or foil-wrapped tubes to prevent photodegradation.[1][4]
-
Keep it Cold: Perform dilutions and store the solution on ice. For long-term storage, aliquots should be kept at -20°C or -80°C.[3][5][6]
Troubleshooting Guide
This section addresses specific problems you might encounter when dissolving this compound.
Problem 1: The compound forms a precipitate or turns brown/pink in the buffer.
-
Cause: This indicates oxidation and degradation of the catecholamine.[1] This process is accelerated by neutral/alkaline pH, exposure to oxygen, and light.
-
Solution:
-
Lower the pH: Ensure your buffer's pH is in the acidic range (ideally pH 4-5) before adding the compound.
-
Add an Antioxidant: Prepare your buffer with an antioxidant. A typical concentration for L-Ascorbic acid is 0.1% (w/v).
-
Degas the Buffer: If possible, bubble the buffer with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Work Quickly and on Ice: Prepare the solution immediately before use and keep it on ice to slow down degradation kinetics.
-
Problem 2: The powder is not fully dissolving even in an acidic buffer.
-
Cause: The concentration may be too high for the selected buffer, or the dissolution kinetics are slow.
-
Solution:
-
Gentle Agitation: Vortex or sonicate the solution briefly. Avoid excessive heating, as it can accelerate degradation.[1]
-
Prepare a Concentrated Stock: First, dissolve the powder in a small volume of a stronger solvent like DMSO or 0.1 M HCl.[] Then, dilute this stock solution into your final aqueous buffer. Ensure the final concentration of the initial solvent (e.g., DMSO) is low enough not to affect your experiment.
-
Verify Compound Quality: Ensure the powdered compound has been stored correctly (desiccated at -20°C) as degradation can occur even in solid form if improperly stored.
-
Solubility and Stability Data Summary
The following tables summarize key quantitative data for preparing and storing norepinephrine analog solutions.
Table 1: Solubility in Different Solvents
| Solvent | Reported Solubility | Notes | Source(s) |
|---|---|---|---|
| DMSO | 5 mg/mL | Gentle warming may be required. | |
| PBS (pH 7.2) | ~10 mg/mL (for Norepinephrine Tartrate) | Prone to rapid degradation; antioxidant is essential. | [3] |
| Dilute HCl | Soluble | Often used to create an initial acidic stock solution. |[] |
Table 2: Recommended Storage Conditions for Catecholamine Solutions
| Condition | Temperature | Duration | Key Considerations | Source(s) |
|---|---|---|---|---|
| Working Solution | On Ice / 2-8°C | Use within hours | Prepare fresh daily. Protect from light. | [3] |
| Stock Solution | -20°C or -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3][5][6] |
| Room Temperature | ~23-25°C | Not Recommended | Significant degradation can occur in days or even hours. |[5][6][8] |
Experimental Protocols & Visual Guides
Protocol: Preparation of a Stabilized this compound Working Solution
This protocol provides a step-by-step method for dissolving the compound for use in typical cell culture or physiological buffer systems.
Materials:
-
This compound powder
-
Ultrapure water
-
Buffer salts (e.g., for Krebs-Henseleit or aCSF)
-
L-Ascorbic acid
-
0.1 M HCl (for stock solution, if needed)
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare the Buffer:
-
Prepare your desired physiological buffer (e.g., aCSF).
-
Just before use, add L-Ascorbic acid to a final concentration of 0.05-0.1%.
-
Adjust the buffer pH to a slightly acidic value (e.g., pH 6.0-7.0) if your experimental design allows. For many buffers like aCSF, this is done by gassing with carbogen (B8564812) (95% O₂, 5% CO₂).[3]
-
-
Weigh the Compound:
-
Accurately weigh a small amount of this compound powder in a sterile, amber microcentrifuge tube. Perform this step quickly to minimize exposure to air and humidity.
-
-
Dissolution:
-
Method A (Direct Dissolution): Add the prepared, antioxidant-containing buffer directly to the powder to achieve the desired final concentration. Vortex gently until fully dissolved. Keep on ice.
-
Method B (Stock Solution): If a high concentration is needed or direct dissolution is difficult, first dissolve the powder in a small volume of 0.1 M HCl. Then, add this acidic stock to a larger volume of your final buffer to reach the desired concentration. Note: Be sure to account for the pH shift from adding the acidic stock.
-
-
Sterilization (Optional):
-
If required for your application (e.g., sterile cell culture), filter the final solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
-
Usage:
-
Use the solution immediately. Do not store working solutions at room temperature or for extended periods. Always keep the solution on ice and protected from light.[3]
-
Visual Workflow: Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for troubleshooting problems when dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Conceptual Diagram: Factors Affecting Stability
This diagram illustrates the key factors that negatively impact the stability of catecholamines like this compound in solution, leading to degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing degradation of (-)-alpha-Methylnorepinephrine in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (-)-alpha-Methylnorepinephrine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound, a catecholamine, is susceptible to degradation primarily through oxidation of its catechol moiety.[1][2] This process is accelerated by several factors:
-
Exposure to Oxygen: The presence of dissolved oxygen in the solution is a key driver of oxidation.
-
Exposure to Light: Photodegradation can occur, particularly under UV light.[3]
-
Alkaline pH: The rate of oxidation increases significantly in neutral to alkaline conditions. An acidic pH (typically between 3 and 5) is recommended for optimal stability.[4]
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[5][6]
-
Presence of Metal Ions: Metal ions, such as copper (Cu2+) and iron (Fe2+), can catalyze the oxidation process.[7]
Q2: How can I prevent the oxidation of my this compound solution?
A2: To prevent oxidation, it is crucial to minimize exposure to the factors listed above. Key strategies include:
-
Use of Antioxidants: Adding an antioxidant, such as L-ascorbic acid or sodium metabisulfite, is a common and effective method to protect the catecholamine from oxidation.[2][7]
-
Degassing Solvents: Removing dissolved oxygen from your solvent (e.g., water, buffer) by bubbling with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
pH Control: Preparing and maintaining the solution in an acidic buffer (pH 3-5) is critical for stability.[4]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Low-Temperature Storage: Store stock solutions and even working solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C to -80°C) to slow down degradation.[5][6]
Q3: What is the recommended solvent for preparing this compound solutions?
A3: The choice of solvent depends on the experimental application.
-
For Stock Solutions: Ultrapure water or a buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) with an acidic pH is recommended. DMSO can also be used for initial solubilization before further dilution in an aqueous buffer.
-
For In Vitro Assays: Physiologically relevant buffers such as artificial cerebrospinal fluid (aCSF) or Krebs-Ringer bicarbonate buffer are often used. It is essential to add an antioxidant to these buffers and prepare the solution fresh before each experiment.[8]
Q4: How long can I store my this compound solutions?
A4: The stability of the solution is highly dependent on the storage conditions.
-
Stock Solutions: When prepared with an antioxidant, stored in light-protected aliquots, and frozen at -20°C or -80°C, stock solutions can be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is strongly recommended to prepare working solutions fresh on the day of the experiment, especially when diluted in physiological buffers for in vitro or in vivo studies. These solutions should be kept on ice and protected from light during the experiment.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown/dark in color. | Oxidation of this compound. | • Discard the solution. • Prepare a fresh solution using deoxygenated solvent and an antioxidant (e.g., ascorbic acid). • Ensure the pH of the solution is acidic (pH 3-5). • Protect the solution from light at all times. |
| Inconsistent or weaker than expected experimental results. | Degradation of the compound leading to a lower effective concentration. | • Prepare fresh solutions for each experiment. • Validate the concentration and purity of your stock solution using a stability-indicating method like HPLC. • Review your solution preparation and storage procedures to ensure all stabilization measures are in place. |
| Precipitate forms in the solution. | • Poor solubility at the prepared concentration or pH. • Reaction with components of the buffer or media. | • Ensure the compound is fully dissolved before use. Gentle warming or sonication may aid dissolution. • Check the pH of the solution, as solubility can be pH-dependent. • If using a complex medium, consider preparing a more concentrated stock in a simpler solvent and diluting it into the final medium just before use. |
Data Presentation
Table 1: Stability of Norepinephrine (B1679862) Solutions Under Various Storage Conditions
Note: This data is for norepinephrine but provides a strong indication of the expected stability for the structurally similar this compound.
| Concentration | Diluent | Container | Storage Temperature | Light Condition | Stability (Time to 90% of Initial Concentration) | Reference |
| 64 mg/L | Normal Saline or 5% Dextrose in Water | PVC Bag | 4°C | Protected from light | > 61 days | [3] |
| 64 mg/L | Normal Saline or 5% Dextrose in Water | PVC Bag | 4°C | Exposed to light | 39 days | [3] |
| 0.2 mg/mL & 0.5 mg/mL | Normal Saline | Polypropylene Syringe | -20°C & 5°C | Dark | > 365 days | [5][6] |
| 0.2 mg/mL | Normal Saline | Polypropylene Syringe | 25°C | Dark | 150 days | [5] |
| 0.1 mg/mL | Water for Injection with NaCl and EDTA | Cyclic Olefin Polymer Syringe | 20°C | Protected from light | > 12 months (without antioxidant) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound powder
-
L-Ascorbic acid
-
Ultrapure water or desired buffer (e.g., 0.01 M HCl)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil
Procedure:
-
Prepare the Solvent: Deoxygenate the ultrapure water or buffer by bubbling with nitrogen or argon gas for at least 15-20 minutes.
-
Prepare Antioxidant-Containing Solvent: Dissolve L-Ascorbic acid in the deoxygenated solvent to a final concentration of 0.1-0.4 mM (e.g., for a 0.2 mM solution, add 3.52 mg of L-Ascorbic acid to 100 mL of solvent).
-
Weigh this compound: On a calibrated analytical balance, carefully weigh the required amount of this compound powder.
-
Dissolve the Compound: Add the antioxidant-containing solvent to the powder to achieve the desired stock solution concentration (e.g., 1-10 mM). Vortex briefly to dissolve.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or tubes wrapped in foil. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for Catecholamines
This protocol provides a general framework for a stability-indicating HPLC method suitable for analyzing this compound and its degradation products. Method optimization may be required for specific equipment and applications.[1][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M phosphate buffer) with an ion-pairing agent (e.g., sodium 1-octanesulfonate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Diluent: Mobile Phase A or a similar acidic buffer.
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at approximately 205 nm or 280 nm, or electrochemical detection.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic degradation products.
Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested with the diluent to a concentration within the calibrated range of the instrument.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: The peak corresponding to this compound should be well-resolved from any degradation product peaks. The peak area can be used to quantify the remaining concentration and determine the extent of degradation.
Visualizations
Degradation Pathway
References
- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prefilled Cyclic Olefin Sterilized Syringes of Norepinephrine Injection Solution Do Not Need to Be Stabilized by Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing (-)-alpha-Methylnorepinephrine Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (-)-alpha-Methylnorepinephrine for various cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is the pharmacologically active metabolite of the antihypertensive drug methyldopa. It is a selective agonist for alpha-2 (α2) adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1] The activation of α2-adrenergic receptors is primarily associated with the Gi heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]
Q2: What are the different subtypes of α2-adrenergic receptors, and does this compound show selectivity for any of them?
There are three main subtypes of α2-adrenergic receptors in humans: α2A, α2B, and α2C. While endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) have similar affinities for all three subtypes, some synthetic ligands exhibit subtype selectivity. The α2A and α2C subtypes are predominantly found in the central nervous system and are associated with sedative and analgesic effects, while α2B receptors are more common in vascular smooth muscle and are involved in vasoconstriction. Information on the specific subtype selectivity of this compound is not extensively detailed in the provided search results, but it is generally considered a selective α2-adrenergic agonist.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type, the specific α2-adrenergic receptor subtype being studied, and the assay being performed. One study on Rana pipiens sympathetic ganglia reported an EC50 of 0.31 µM for hyperpolarization.[2] For cell-based assays involving inhibition of cAMP production, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols & Data
Cell Viability Assays
It is crucial to determine the cytotoxic potential of this compound in your chosen cell line to ensure that the observed effects are due to receptor activation and not cell death.
Recommended Cell Lines:
-
HEK293 (Human Embryonic Kidney)
-
CHO-K1 (Chinese Hamster Ovary)
These cell lines are commonly used for GPCR assays as they can be readily transfected to express specific receptor subtypes.
Table 1: General Cytotoxicity Profile of Various Compounds in Common Cell Lines (for reference)
| Compound | Cell Line | Assay | IC50 | Incubation Time |
| Cisplatin | HEK-293 | CCK-8 | 2.51 µg/mL | Not Specified |
| Boesenbergia rotunda extract | HEK-293 | CCK-8 | 40.07 µg/mL | Not Specified |
| Hydrocortisone | HEK293 | Not Specified | 12 ± 0.6 mM | 48 h |
| Hydrocortisone | MDA-MB-231 | Not Specified | 2.11 ± 0.05 mM | 48 h |
| Hydrocortisone | MCF-7 | Not Specified | 2.73 ± 0.128 mM | 48 h |
| cis-TMS | CHO-K1 | XTT | < 7.8 µM | 24 h |
| trans-TMS | CHO-K1 | XTT | < 7.8 µM | 24 h |
Note: Specific IC50 values for this compound in these cell lines were not available in the search results. It is essential to perform a cytotoxicity assay to determine the appropriate concentration range for your experiments.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired concentration range.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Seeding: Seed cells expressing the α2-adrenergic receptor of interest into a 96-well or 384-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation:
-
For Gi-coupled receptors, cells are typically stimulated with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Add the various concentrations of this compound to the wells along with the adenylyl cyclase activator.
-
Include controls for basal cAMP levels (no treatment) and maximal stimulation (forskolin alone).
-
-
Incubation: Incubate the plate for a predetermined optimal time to allow for cAMP production and inhibition.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition.
Table 2: Representative EC50 Values for Adrenergic Agonists in Different Assays
| Agonist | Receptor/System | Assay | EC50 |
| This compound | Rana pipiens sympathetic ganglia | Hyperpolarization | 0.31 µM[2] |
| Epinephrine | ADRA1A/U2OS cell line | Calcium Assay | 1.7 x 10-8 M |
| Clonidine | Human breast cell lines | [3H]-thymidine incorporation | 20–50 fM to 82 pM[3] |
| Oxymetazoline | Human breast cell lines | [3H]-thymidine incorporation | 20–50 fM to 82 pM[3] |
Note: The EC50 value for this compound is from a non-mammalian system and may not be directly comparable to mammalian cell-based assays. It is crucial to determine the EC50 experimentally in your system of interest.
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of this compound for the α2-adrenergic receptor subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the α2-adrenergic receptor subtype of interest.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-rauwolscine or [3H]-yohimbine), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting cell-based assays.
Diagram 2: Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade of the α2-adrenergic receptor.
Troubleshooting Guide
Issue 1: High Background Signal or Assay Interference
-
Possible Cause: As a catecholamine, this compound is susceptible to auto-oxidation, which can lead to the formation of colored byproducts that interfere with colorimetric and fluorometric assays.
-
Troubleshooting Steps:
-
Include a "no-cell" control: Prepare wells with culture medium and this compound at the highest concentration used in your experiment, but without cells. This will help determine if the compound itself is interacting with the assay reagents.
-
Use antioxidants: The stability of catecholamines in culture media can be improved by the addition of antioxidants such as ascorbic acid or reduced glutathione. However, it is crucial to first test the effect of these antioxidants on your cells and the assay itself.
-
Protect from light and air: Prepare fresh solutions of this compound for each experiment and protect them from light. Minimize exposure to air to reduce oxidation.
-
Use phenol (B47542) red-free medium: Phenol red in culture medium can interfere with some colorimetric assays. Consider using a phenol red-free formulation.
-
Issue 2: Poor Reproducibility or Inconsistent Dose-Response Curves
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or degradation of the compound can lead to variability in results.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase during the experiment.
-
Standardize pipetting techniques: Use calibrated pipettes and consistent techniques to minimize variability in cell and reagent dispensing.
-
Prepare fresh compound dilutions: Due to the potential for degradation, always prepare fresh serial dilutions of this compound for each experiment.
-
Check for compound precipitation: At high concentrations, the compound may precipitate out of solution. Visually inspect the wells under a microscope.
-
Diagram 3: Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals.
References
How to minimize off-target effects of (-)-alpha-Methylnorepinephrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-alpha-Methylnorepinephrine, with a focus on minimizing its off-target effects. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic amine that functions as a selective agonist for alpha-2 adrenergic receptors. Its primary mechanism of action involves the activation of these receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream cellular effects.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for alpha-2 adrenergic receptors, it can exhibit off-target effects by interacting with other adrenergic receptor subtypes, primarily beta-adrenergic and to a lesser extent, alpha-1 adrenergic receptors.[2] In human studies, intravenously administered alpha-methylnorepinephrine has been shown to primarily act on beta-adrenoceptors, leading to cardiovascular and metabolic changes.[2] Its alpha-1 adrenergic effects are generally weaker.[2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target alpha-2 adrenergic effect. A thorough dose-response study is essential.
-
Use of Selective Antagonists: Co-incubate with selective antagonists for potential off-target receptors. For example, use a beta-blocker like propranolol (B1214883) to mitigate beta-adrenergic effects and an alpha-1 blocker like doxazosin (B1670899) to counter alpha-1 adrenergic effects.[2]
-
Cell Line Selection: Utilize cell lines that have a high expression of the target alpha-2 adrenergic receptor subtype and low or no expression of off-target receptors (alpha-1 and beta-adrenergic receptors).
-
Control Experiments: Always include appropriate controls, such as vehicle-only controls and experiments with selective antagonists, to isolate the effects of alpha-2 adrenergic receptor activation.
Q4: What are some common issues I might encounter when using this compound in cell-based assays?
A4: Common issues include:
-
High background signal: This could be due to constitutive receptor activity, issues with reagents, or inappropriate cell density.
-
Low signal-to-noise ratio: This may result from low receptor expression, suboptimal agonist concentration, or insufficient incubation time.
-
Inconsistent results: Variability can arise from reagent instability, inconsistent cell culture conditions, or compound degradation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in functional assays (e.g., cAMP or Calcium Mobilization) | 1. High constitutive activity of the expressed receptor.2. Contaminated reagents or buffers.3. Suboptimal cell density (too high). | 1. Use a neutral antagonist in control wells to determine the level of basal signaling.2. Prepare fresh reagents and buffers.3. Optimize cell seeding density through titration experiments. |
| Low or no response to this compound | 1. Low expression of the target alpha-2 adrenergic receptor.2. Inactive or degraded compound.3. Suboptimal assay conditions (e.g., incubation time, temperature).4. Presence of phosphodiesterases (PDEs) degrading cAMP (for beta-adrenergic off-target assays). | 1. Confirm receptor expression via qPCR or a radioligand binding assay.2. Use a fresh stock of this compound and verify its purity.3. Perform a time-course experiment to determine the optimal incubation time.4. Include a PDE inhibitor (e.g., IBMX) in cAMP assays. |
| Observed effects are inconsistent with alpha-2 adrenergic activation | 1. Significant off-target effects at the concentration used.2. The cell line may have unexpected expression of other adrenergic receptor subtypes. | 1. Perform a dose-response curve to find a more selective concentration.2. Use selective antagonists for alpha-1 (e.g., prazosin) and beta (e.g., propranolol) receptors to block potential off-target effects.3. Characterize the adrenergic receptor expression profile of your cell line. |
| Cell toxicity observed at effective concentrations | 1. The compound may have inherent cytotoxicity at higher concentrations.2. The observed toxicity may be an off-target effect. | 1. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or trypan blue exclusion).2. Investigate if co-treatment with selective antagonists for off-target receptors mitigates the toxicity. |
Data Presentation
The following tables summarize the available quantitative data for this compound at various adrenergic receptors. Researchers are encouraged to determine the specific values for their experimental system.
Table 1: Binding Affinities (Ki) of this compound at Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Alpha-1 Adrenergic | ||||
| α1A | Data not available | |||
| α1B | Data not available | |||
| α1D | Data not available | |||
| Alpha-2 Adrenergic | ||||
| α2A | 142.6 ± 22.3 | [3H]-Moxonidine | CHO-α2A cells | [3] |
| α2B | 171.1 ± 4.3 | [3H]-Moxonidine | CHO-α2B cells | [3] |
| α2C | Data not available | |||
| Beta Adrenergic | ||||
| β1 | Data not available | |||
| β2 | Data not available | |||
| β3 | Data not available |
Table 2: Functional Potencies (EC50/IC50) of this compound at Human Adrenergic Receptors
| Receptor Subtype | Assay Type | Potency (nM) | Cell Line/Tissue | Reference |
| Alpha-1 Adrenergic | ||||
| α1A | Calcium Mobilization | Data not available | ||
| α1B | Calcium Mobilization | Data not available | ||
| α1D | Calcium Mobilization | Data not available | ||
| Alpha-2 Adrenergic | ||||
| α2A | CRE-SPAP (Gi) | 5.31 ± 0.05 (log IC50) | CHO-α2A cells | [3] |
| α2B | CRE-SPAP (Gi) | 6.47 ± 0.05 (log IC50) | CHO-α2B cells | [3] |
| α2C | Data not available | |||
| Beta Adrenergic | ||||
| β1 | cAMP Accumulation | Data not available | ||
| β2 | cAMP Accumulation | Data not available | ||
| β3 | cAMP Accumulation | Data not available |
Note: The CRE-SPAP assay in the provided reference measures the inhibition of forskolin-stimulated CRE-SPAP production, reflecting Gi coupling.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ki
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the target adrenergic receptor.
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the radioligand (usually at its Kd value).
-
A range of concentrations of this compound.
-
For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand.
-
Bring the final volume to 200 µL with Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for Beta-Adrenergic Receptor Activation
This protocol measures the activation of Gs-coupled beta-adrenergic receptors by quantifying the intracellular accumulation of cAMP.
Materials:
-
Cells expressing the target beta-adrenergic receptor subtype.
-
This compound.
-
Isoproterenol (B85558) (as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Stimulation Buffer (e.g., HBSS).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate overnight.
-
Assay Preparation:
-
Prepare serial dilutions of this compound and isoproterenol in Stimulation Buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and wash with PBS.
-
-
Cell Stimulation:
-
Add the compound dilutions to the respective wells.
-
Include a vehicle control.
-
Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as outlined in the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve.
-
Protocol 3: Calcium Mobilization Assay for Alpha-1 Adrenergic Receptor Activation
This protocol measures the activation of Gq-coupled alpha-1 adrenergic receptors by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing the target alpha-1 adrenergic receptor subtype.
-
This compound.
-
Phenylephrine (B352888) (as a positive control).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the different concentrations of this compound or phenylephrine into the wells.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of this compound.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for minimizing off-target effects.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-alpha-Methylnorepinephrine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-alpha-Methylnorepinephrine. The information is presented in a question-and-answer format to directly address common artifacts and issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing unexpected physiological responses in my in vivo experiments?
A1: this compound is often used as a selective α2-adrenergic agonist, but it's crucial to be aware of its effects on other adrenergic receptors, which can lead to complex physiological responses.
-
Beta-Adrenergic Effects: In human studies, intravenously administered α-methylnorepinephrine has been shown to primarily act on β-adrenoceptors, leading to increased heart rate and cardiac output.[1] To isolate the α-adrenergic effects, co-administration of a β-blocker like propranolol (B1214883) may be necessary.[1]
-
Alpha-1 vs. Alpha-2 Selectivity: While it is selective for α2 over α1-adrenoceptors, it can still have effects on α1 receptors, especially at higher concentrations.[1]
-
Metabolism to α-Methylepinephrine: In the body, this compound can be metabolized to α-methylepinephrine, which also has activity at adrenergic receptors and could contribute to the observed effects.
Troubleshooting Unexpected In Vivo Responses:
| Issue | Potential Cause | Recommended Action |
| Tachycardia (Increased Heart Rate) | β-adrenergic receptor activation. | Co-administer a non-selective β-blocker (e.g., propranolol) to block these effects and unmask the α-adrenergic responses. |
| Hypertension (Increased Blood Pressure) | α1-adrenergic receptor activation at higher concentrations. | Perform dose-response studies to find a concentration that is selective for α2 receptors. Consider using a selective α1-antagonist as a control. |
| Complex Cardiovascular Effects | Combined activation of α and β receptors. | Use selective antagonists for α1, α2, and β receptors in separate experimental groups to dissect the contribution of each receptor subtype to the overall response. |
| Variability between subjects/animals | Differences in metabolic rates and receptor expression. | Ensure a homogenous study population and consider measuring plasma levels of this compound and its metabolites. |
Q2: My in vitro assay results are inconsistent or show a low signal-to-noise ratio. What are the common causes?
A2: Inconsistent results in in vitro assays can stem from issues with the compound's stability, experimental setup, or data interpretation.
-
Compound Stability: this compound, like other catecholamines, is susceptible to oxidation and degradation. This can be accelerated by exposure to light, high temperatures, and inappropriate pH.[1] Degraded compound will have reduced or no activity, leading to inconsistent results.
-
Off-Target Effects: At high concentrations, this compound can bind to other receptors, leading to unexpected signaling events and confounding your results.
-
Assay Conditions: The choice of cell line, receptor expression levels, and specific assay components can all impact the quality of your data.
Troubleshooting Inconsistent In vitro Results:
| Issue | Potential Cause | Recommended Action |
| Low Potency or Efficacy | Compound degradation. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Consider adding an antioxidant like sodium metabisulfite (B1197395) to the buffer.[1] |
| High Background Signal | Non-specific binding in radioligand assays. | Optimize the concentration of radioligand and membrane protein. Increase the number and volume of wash steps. Pre-treat filters with polyethyleneimine (PEI). |
| Inconsistent Functional Response (e.g., cAMP, p-ERK) | Cell health and passage number. Phosphodiesterase (PDE) activity. | Use healthy, low-passage number cells. Include a PDE inhibitor (e.g., IBMX) in cAMP assays to prevent signal degradation. Optimize agonist concentration and stimulation time with dose-response and time-course experiments. |
| Unexpected Signaling Pathway Activation | Off-target receptor activation. | Consult receptor selectivity data to anticipate potential off-target effects. Use selective antagonists for other adrenergic receptors as controls. |
Quantitative Data
The following tables summarize the known binding affinities and functional potencies of this compound at various adrenergic receptors. Note that comprehensive data across all subtypes is limited.
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| α-Adrenergic (non-selective) | l-α-methylnorepinephrine | Relative affinity of 0.095 compared to l-norepinephrine | Rabbit Aorta | [2] |
Ki: Inhibitory constant. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound at Adrenergic Receptors
| Receptor/Response | Agonist | EC50 (µM) | Species/Tissue | Source |
| α2-Adrenergic Receptor (Hyperpolarization) | α-Methylnoradrenaline | 0.31 | Rana pipiens sympathetic ganglia | [3] |
EC50: Half-maximal effective concentration. A lower EC50 value indicates a higher potency.
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype by measuring its ability to compete with a known radioligand.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Harvest cells or tissue expressing the adrenergic receptor of interest.
-
Homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2), and varying concentrations of unlabeled this compound.
-
Initiate the reaction by adding the membrane preparation.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol measures the effect of this compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger for α2 (inhibitory) and β (stimulatory) adrenergic receptors.
Workflow:
Caption: Workflow for a cAMP functional assay.
Signaling Pathways
This compound primarily exerts its effects through G-protein coupled adrenergic receptors. The major signaling pathways are depicted below.
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a decrease in intracellular cAMP levels.
Caption: α2-Adrenergic receptor signaling pathway.
β-Adrenergic Receptor Signaling
Activation of β-adrenergic receptors, which are coupled to stimulatory G-proteins (Gs), leads to an increase in intracellular cAMP levels.
Caption: β-Adrenergic receptor signaling pathway.
References
(-)-alpha-Methylnorepinephrine stability under different storage conditions
This technical support center provides guidance on the stability of (-)-alpha-Methylnorepinephrine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound should be stored at -20°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.
Q2: How should I store solutions of this compound for short-term and long-term use?
Q3: Is this compound sensitive to light?
A3: Yes, like other catecholamines, this compound is expected to be sensitive to light. Exposure to light can lead to photodegradation.[3] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the impact of pH on the stability of this compound solutions?
A4: Catecholamines are generally more stable in acidic pH. Alkaline conditions can accelerate oxidative degradation. While a specific optimal pH range for this compound is not documented in the searched literature, it is advisable to maintain the pH on the acidic side (e.g., pH 3-5) if the experimental conditions allow.
Q5: Can I expect degradation of this compound in the presence of oxygen?
A5: Yes, the catechol moiety in this compound is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[4][5] To minimize oxidation, consider de-gassing solvents, using antioxidants (with caution, as they can sometimes form adducts), and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in prepared solutions | Degradation due to improper storage (temperature, light, or air exposure). | Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or below, protect from light, and consider using de-gassed solvents. Verify the concentration of stored solutions before use. |
| Discoloration of the solution (e.g., pink, brown) | Oxidation of the catechol group. | Discard the solution. To prevent this, minimize exposure to air and light. Prepare solutions in de-gassed buffers and consider working under an inert atmosphere. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., physiological pH, temperature). | Assess the stability of this compound under your specific experimental conditions by running control experiments to measure its concentration over the time course of your assay. |
| Precipitate formation in frozen solutions | Poor solubility at low temperatures or concentration changes during freezing. | Ensure the compound is fully dissolved before freezing. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve. Consider the solubility of the compound in your chosen buffer at low temperatures. |
Stability Data Summary
Specific quantitative stability data for this compound from forced degradation studies is not available in the reviewed literature. The following tables are representative examples based on the stability of norepinephrine (B1679862) and are intended for illustrative purposes. Researchers should perform their own stability studies for this compound under their specific conditions.
Table 1: Illustrative Temperature Stability of an Aqueous Solution of a Catecholamine (e.g., Norepinephrine) Protected from Light
| Storage Temperature | Time (Days) | % Remaining (Illustrative) |
| 25°C | 7 | ~90% |
| 4°C | 30 | >95% |
| -20°C | 90 | >98% |
Table 2: Illustrative Photostability of an Aqueous Solution of a Catecholamine (e.g., Norepinephrine) at Room Temperature
| Condition | Time (Hours) | % Remaining (Illustrative) |
| Exposed to Light | 24 | <85% |
| Protected from Light | 24 | >95% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water with a small amount of acid for solubility) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid powder at 60°C for 48 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At designated time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method (Hypothetical)
This is a hypothetical HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm or electrochemical detection for higher sensitivity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Signaling Pathway of this compound
This compound is a selective alpha-2 (α2) adrenergic receptor agonist. Its primary mechanism of action involves the activation of these receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).
References
- 1. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
- 3. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Addressing variability in (-)-alpha-Methylnorepinephrine experimental outcomes
This guide provides troubleshooting advice and technical information to address variability in experimental outcomes when working with (-)-alpha-Methylnorepinephrine (also known as Levonordefrin).
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pink or brown color. Can I still use it?
A: No, it is not recommended to use a discolored solution. The pink or brown hue indicates oxidative degradation of the catechol structure, which can lead to a significant loss of potency and the formation of unknown byproducts, causing variability in your results.[1] This oxidation is often catalyzed by exposure to light, oxygen, elevated temperatures, or a pH outside the optimal range.[1][2] Always prepare fresh solutions for your experiments or use properly stored aliquots.
Q2: I'm observing a weaker or more variable response in my cell-based or tissue assays than expected. What are the likely causes?
A: This issue can stem from several factors:
-
Compound Degradation: As mentioned above, oxidation of the compound is a primary cause of reduced activity. Ensure your stock solutions and experimental buffers are fresh and handled correctly.
-
Improper Storage: The powdered compound should be stored at -20°C under desiccated conditions.[3] Solutions should be stored in frozen aliquots (-20°C or -80°C) to prevent repeated freeze-thaw cycles.[4][5]
-
Suboptimal pH: The stability of catecholamines like alpha-Methylnorepinephrine is highly pH-dependent. An optimal pH range of 3.6 to 6.0 is recommended for solutions to minimize degradation.[1]
-
Experimental Conditions: Inconsistent incubation times, temperature fluctuations, or pipetting errors can introduce significant variability.[6]
-
Biological Variability: Ensure consistency in cell passage number, confluency, or tissue preparation. Receptor expression levels can vary between batches of cells or different tissue samples.
Q3: What are the best practices for preparing and storing this compound solutions to ensure consistency?
A: To maximize reproducibility, follow these guidelines:
-
Use High-Purity Compound: Start with a compound of high purity (e.g., ≥95% by HPLC).[3]
-
Protect from Light: Use amber vials or cover your containers with aluminum foil during preparation, storage, and experimentation.[7]
-
Prepare in an Acidic Buffer: Prepare stock solutions in a buffer with a slightly acidic pH (3.6-6.0) to improve stability.[1]
-
Consider Antioxidants: For working solutions used over several hours, consider adding an antioxidant like ascorbic acid or a chelating agent like EDTA to prevent oxidation catalyzed by trace metal ions.[1]
-
Aliquot and Freeze: Prepare concentrated stock solutions, divide them into single-use aliquots, and store them at -20°C or -80°C.[4][5] This avoids repeated freeze-thaw cycles which can degrade the compound.
-
Prepare Fresh Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh dilutions in your experimental buffer immediately before use.
Quantitative Data: Adrenergic Receptor Binding Profile
This compound is a sympathomimetic amine that primarily acts as a selective agonist at α2-adrenergic receptors, with a lower affinity for α1 and β-adrenergic receptors. Its binding profile qualitatively resembles that of (-)-Norepinephrine. The following table summarizes the approximate binding affinities.
| Receptor Subtype | G-Protein Coupling | Typical Binding Affinity (Ki) of Norepinephrine | Relative Affinity of this compound |
| α1 Family | Gq/11 | 330 nM (general α1) | Lower than for α2 receptors |
| α1A | Gq/11 | Data not specified | Lower than for α2 receptors |
| α1B | Gq/11 | Data not specified | Lower than for α2 receptors |
| α1D | Gq/11 | Data not specified | Lower than for α2 receptors |
| α2 Family | Gi/o | 56 nM (general α2) | High |
| α2A | Gi/o | Data not specified | High |
| α2B | Gi/o | Data not specified | High |
| α2C | Gi/o | Data not specified | High |
| β Family | Gs | 740 nM (β1) | Lower than for α2 receptors |
| β1 | Gs | 740 nM | Lower than for α2 receptors |
| β2 | Gs | Data not specified | Very Low / Negligible[3] |
| β3 | Gs | Data not specified | Not typically reported |
| Note: Specific Ki values for this compound across all receptor subtypes are not consistently available. The affinities are relative and based on its characterization as a selective α2 agonist. Norepinephrine Ki values are provided for reference.[3] |
Visualizations and Workflows
Troubleshooting Experimental Variability
The following workflow can help diagnose the source of unexpected or inconsistent experimental results.
References
- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of the pressor effects of levonordefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Accurate Quantification of (-)-alpha-Methylnorepinephrine by HPLC
Welcome to the technical support center for the accurate quantification of (-)-alpha-Methylnorepinephrine (Levonordefrin) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal column choice for this compound analysis?
A1: A reversed-phase C18 or a phenyl column is commonly used for the separation of this compound and other catecholamines. Phenyl columns can offer alternative selectivity for aromatic compounds like this compound.
Q2: How can I prevent the degradation of this compound in my samples?
A2: this compound, like other catecholamines, is susceptible to oxidation. To minimize degradation, it is crucial to handle samples quickly and at low temperatures.[1] Adding antioxidants such as sodium metabisulfite (B1197395) or EDTA to your sample and standards can help prevent oxidation.[1] Samples should be protected from light and stored at -80°C if not analyzed immediately.[1] When preparing samples, working in an acidic environment (pH 2-3) can also improve stability.
Q3: What are the typical mobile phase compositions for this analysis?
A3: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a low pH (around 3.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[2] Ion-pairing agents, such as heptanesulfonic acid, can be added to the mobile phase to improve the retention and peak shape of the polar this compound on a reversed-phase column.[2]
Q4: What detection wavelength should I use for UV detection?
A4: A UV detection wavelength of around 254 nm is suitable for the analysis of this compound.[2]
Q5: What are the key parameters to consider for method validation?
A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an HPLC method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column: The basic amine group of this compound can interact with residual silanol (B1196071) groups on the silica-based column packing.[4] | - Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups and reduce tailing. - Use an ion-pairing agent: Adding an ion-pairing reagent to the mobile phase can improve peak symmetry. - Column selection: Use a high-purity, end-capped C18 column or a phenyl column specifically designed for the analysis of basic compounds. |
| Poor Peak Resolution | Inadequate separation from other components: The mobile phase composition may not be optimal for separating this compound from other sample components or degradation products. | - Optimize mobile phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. - Change organic modifier: Switching from acetonitrile to methanol or vice-versa can alter selectivity. - Adjust flow rate: Lowering the flow rate can sometimes improve resolution. |
| Low Signal Intensity/No Peak | Analyte degradation: this compound is prone to oxidation.[1][5] Low sample concentration: The concentration of the analyte in the sample may be below the detection limit of the method. | - Sample handling: Prepare samples fresh and keep them cold and protected from light. Use antioxidants in your sample preparation.[1][6] - Sample concentration: If the concentration is too low, consider a sample concentration step like solid-phase extraction (SPE). |
| Baseline Drift or Noise | Mobile phase issues: Incomplete mixing of mobile phase components, dissolved gas, or contaminated solvents can cause baseline problems. Detector issues: A dirty flow cell or a failing lamp can also lead to baseline noise.[7] | - Mobile phase preparation: Ensure the mobile phase is thoroughly mixed and degassed before use. Use high-purity HPLC-grade solvents. - System cleaning: Flush the HPLC system and clean the detector flow cell according to the manufacturer's instructions. |
| Retention Time Shifts | Changes in mobile phase composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[7] Column equilibration: Insufficient column equilibration time before analysis.[7] Temperature fluctuations: Changes in the column temperature can affect retention times. | - Prepare fresh mobile phase: Ensure the mobile phase is prepared accurately and consistently for each run. - Equilibrate the column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. - Use a column oven: Maintain a constant column temperature using a column oven for better reproducibility. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is based on a stability-indicating HPLC method for the determination of levonordefrin (B1675168) in pharmaceutical formulations.[2]
1. Chromatographic Conditions:
-
Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid and acetonitrile in a ratio of 80:20 (v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
3. Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Example Data):
The following tables present example quantitative data for a validated HPLC method for a similar compound, which can be used as a reference for the performance of the this compound assay.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 0.85 | 1.23 |
| 20 | 0.65 | 1.10 |
| 50 | 0.42 | 0.98 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.92 | 99.2 |
| 20 | 20.18 | 100.9 |
| 50 | 49.75 | 99.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Alpha-2 adrenergic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. hplc.eu [hplc.eu]
- 5. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Challenges in (-)-alpha-Methylnorepinephrine In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common challenges encountered during the in vivo delivery of (-)-alpha-Methylnorepinephrine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Formulation and Stability
Q1: My this compound solution is showing a brownish discoloration. Is it still usable?
A: Discoloration, particularly to a brown or pinkish hue, indicates oxidation of the catechol moiety, a common issue with catecholamines like this compound.[1][2] Oxidized solutions may have reduced potency and altered biological activity. It is strongly recommended to prepare fresh solutions for each experiment. To minimize oxidation, consider the following:
-
pH: Maintain the pH of the solution between 3.6 and 6.0 for optimal stability.[1]
-
Antioxidants: While some commercial preparations use antioxidants like sodium metabisulfite, these can cause allergic reactions.[3] If you need to add an antioxidant, it should be carefully validated for your specific experimental model.
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Light and Air Exposure: Protect the solution from light and oxygen.[4][5] Prepare solutions in amber vials and consider de-gassing the solvent.
-
Storage: Store stock solutions at -20°C and freshly prepared solutions for injection at 2-8°C for short-term storage.[5]
Q2: What is a suitable vehicle for dissolving this compound for in vivo administration?
A: this compound is soluble in DMSO (5 mg/mL, with warming) and can be further diluted in aqueous solutions for injection. However, high concentrations of DMSO can cause irritation and toxicity.[6] A common practice is to prepare a stock solution in DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS) to a final DMSO concentration of 10% or less for injection.[6] The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to avoid injection site reactions.[6]
In Vivo Administration
Q3: I am observing high variability in the physiological responses (e.g., blood pressure, heart rate) between animals in the same experimental group. What could be the cause?
A: High variability is a frequent challenge in in vivo studies and can stem from several factors:
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Inconsistent Administration: Intravenous (IV) injections, a common route for this compound, require technical skill.[7] Inconsistent injection speed or volume can lead to varied drug exposure. Ensure all personnel are properly trained and follow a standardized protocol.
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Animal Stress: Stress can significantly impact physiological readouts, especially when studying cardiovascular parameters. Acclimatize animals to handling and experimental procedures to minimize stress-induced variability.
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Formulation Instability: As mentioned, the stability of your this compound formulation is critical.[7] An unstable formulation can lead to inconsistent dosing between animals.
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Biological Variation: Individual differences in animal metabolism and receptor expression can contribute to variability. Increasing the sample size per group can help to mitigate the impact of individual variations on statistical outcomes.[7]
Q4: I am not observing the expected therapeutic effect at my initial doses. What should I do?
A: A lack of in vivo efficacy despite in vitro activity can be due to several factors:
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Poor Pharmacokinetics: this compound, being a catecholamine, is likely subject to rapid metabolism and clearance.[7] This can result in a short half-life and insufficient exposure at the target site. Consider conducting a pharmacokinetic study to determine the compound's profile in your animal model.
-
Low Bioavailability: While typically administered intravenously to bypass absorption barriers, poor tissue penetration could still be a factor depending on the target organ.
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Dose Selection: The initial dose may be too low. A dose-ranging study is recommended to determine the optimal dose for your desired effect.
Pharmacological Effects
Q5: Are there any known off-target effects of this compound that I should be aware of?
A: While this compound is a selective alpha-2 adrenergic agonist, it can also interact with other adrenergic receptors, particularly at higher doses.[8][9] In humans, it has been shown to also act on beta-adrenoceptors, which can affect heart rate and cardiac output.[10] It is important to consider these potential off-target effects when interpreting your results. The use of selective antagonists for other adrenergic receptors can help to dissect the specific contribution of alpha-2 receptor activation to the observed effects.
Q6: Does this compound cross the blood-brain barrier?
A: No, this compound does not cross the blood-brain barrier.[11] This makes it a useful tool for studying the peripheral effects of alpha-2 adrenergic receptor activation without confounding central nervous system effects.
Quantitative Data
The following tables summarize key quantitative data for this compound and its prodrug, methyldopa.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [12] |
| Molecular Weight | 183.20 g/mol | [12] |
| Solubility | DMSO: 5 mg/mL (with warming) | |
| Storage Temperature | -20°C (for solid form) |
Table 2: Pharmacokinetic Parameters of Methyldopa (Prodrug of this compound) in Humans
| Parameter | Value | Notes | Source |
| Bioavailability | ~25% (oral) | Highly variable (8-62%) | [13] |
| Half-life | ~1.5-2 hours | [13] | |
| Time to Peak Concentration (Tmax) | 4-6 hours (oral) | [13] | |
| Volume of Distribution | 0.23 L/kg | [13] | |
| Excretion | ~70% in urine | As unchanged drug and metabolites | [13] |
Note: These pharmacokinetic parameters are for the prodrug methyldopa. The pharmacokinetic profile of this compound itself may differ.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Rats
This protocol provides a general guideline for the IV administration of this compound in rats. It is essential to adapt and optimize this protocol for your specific experimental needs and to adhere to all institutional animal care and use guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Amber vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Acclimatize rats to handling and the restraint device for several days prior to the experiment to minimize stress.
-
On the day of the experiment, warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL). Warm gently if necessary to fully dissolve.
-
On the day of use, dilute the stock solution with sterile saline or PBS to the desired final concentration. Ensure the final DMSO concentration is below 10%.
-
Prepare the solution in an amber vial to protect it from light.
-
Gently mix the solution to ensure homogeneity.
-
-
Administration:
-
Place the rat in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with an appropriate gauge needle, perform the intravenous injection.
-
Inject the solution slowly and steadily. The maximum bolus injection volume is typically 5 ml/kg.[14] For continuous infusion, the maximum rate is around 4 ml/kg/hour.[14]
-
After injection, apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions, such as respiratory distress or changes in behavior.
-
Proceed with your experimental measurements (e.g., blood pressure, heart rate) according to your study design.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for In Vivo Delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A brief review of some properties of alpha-methylnorepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corbadrine - Wikipedia [en.wikipedia.org]
- 10. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Alpha-Methyl dopa : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
(-)-alpha-Methylnorepinephrine interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-alpha-Methylnorepinephrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as levonordefrin (B1675168) or corbadrine, is a sympathomimetic amine that acts as a selective agonist for alpha-2 adrenergic receptors (α2-ARs).[1] It is the pharmacologically active metabolite of the antihypertensive drug methyldopa.[2] Its primary mechanism of action involves binding to and activating α2-ARs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the common research applications of this compound?
Researchers commonly use this compound as a tool to:
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Study the function and pharmacology of α2-adrenergic receptors.
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Investigate downstream signaling pathways associated with Gi-coupled GPCRs.
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Explore its vasoconstrictive and cardiovascular effects.[1]
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Serve as a reference compound in the development of novel α2-AR agonists and antagonists.
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored desiccated at -20°C. Solutions should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Catecholamines like norepinephrine (B1679862) are sensitive to oxidation, light, and changes in pH, so solutions should be protected from light and prepared in appropriate buffers.[3]
Q4: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 5 mg/mL (with warming) and in aqueous solutions. For physiological buffers, it is important to ensure the pH is compatible with the stability of the compound, typically slightly acidic to neutral pH.
Troubleshooting Guides
Radioligand Binding Assays
Issue 1: Low or no specific binding of radioligand.
-
Possible Cause:
-
Degraded this compound: The compound may have degraded due to improper storage or handling.
-
Low Receptor Expression: The cell membranes or tissue preparation may have a low density of the target adrenergic receptor.
-
Incorrect Assay Buffer: The pH or ionic strength of the buffer may not be optimal for receptor-ligand interaction.
-
Presence of Interfering Substances: The assay buffer or sample may contain substances that interfere with binding.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound.
-
Confirm Receptor Expression: Use a positive control agonist or antagonist with known high affinity to confirm receptor presence and binding competency.
-
Optimize Buffer Conditions: Test a range of pH values (e.g., 7.2-7.6) and ensure the buffer composition is appropriate for adrenergic receptor binding assays (e.g., Tris-HCl with MgCl2).
-
Check for Contaminants: Ensure all reagents and labware are free from contaminants that could interfere with the assay.
-
Issue 2: High non-specific binding.
-
Possible Cause:
-
Radioligand Sticking to Vials or Filters: The radiolabeled ligand may be adhering to the assay plates or filter mats.
-
High Radioligand Concentration: The concentration of the radioligand may be too high, leading to increased non-specific interactions.
-
Insufficient Blocking: The filter mats may not be adequately blocked.
-
-
Troubleshooting Steps:
-
Pre-treat Plates/Filters: Pre-coat assay plates with a blocking agent like bovine serum albumin (BSA) and pre-soak filter mats in a solution like polyethylenimine (PEI).
-
Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of the radioligand (typically at or below its Kd).
-
Increase Washes: Increase the number and volume of washes with ice-cold wash buffer after filtration.
-
Cell-Based Functional Assays (e.g., cAMP Assays)
Issue 1: No or weak response to this compound.
-
Possible Cause:
-
Low Receptor Expression or Desensitization: The cells may have low levels of the target α2-AR, or the receptors may be desensitized due to prolonged exposure to other agonists.
-
Cell Health: The cells may be unhealthy or at a suboptimal confluency.
-
Incorrect Assay Conditions: The incubation time, temperature, or cell density may not be optimal.
-
-
Troubleshooting Steps:
-
Verify Receptor Expression and Function: Use a known potent α2-AR agonist as a positive control. Consider using a cell line with confirmed high expression of the target receptor subtype.
-
Ensure Healthy Cells: Use cells at a low passage number and ensure they are healthy and at an appropriate confluency (typically 80-90%).
-
Optimize Assay Parameters: Perform time-course and cell-density optimization experiments to determine the ideal conditions for your specific cell line and assay.
-
Issue 2: High background signal.
-
Possible Cause:
-
Basal cAMP Levels are High: The cells may have high basal adenylyl cyclase activity.
-
Serum Components: Components in the cell culture serum may be stimulating cAMP production.
-
Reagent Interference: Assay reagents may be autofluorescent or interfere with the detection method.
-
-
Troubleshooting Steps:
-
Serum Starvation: Serum-starve the cells for a few hours before the assay to reduce basal signaling.
-
Include a Phosphodiesterase (PDE) Inhibitor: Add a PDE inhibitor (e.g., IBMX) to the assay buffer to prevent the degradation of cAMP.
-
Run Reagent Controls: Test for interference by running controls with assay reagents but without cells.
-
HPLC Analysis
Issue 1: Poor peak shape or resolution.
-
Possible Cause:
-
Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be suitable for catecholamine analysis.
-
Column Degradation: The HPLC column may be contaminated or degraded.
-
Sample Overload: The concentration of the injected sample may be too high.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase: For reversed-phase HPLC of catecholamines, an acidic mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 3-4) is often used to ensure the analytes are protonated.
-
Wash or Replace Column: Wash the column with a strong solvent or replace it if it is old or has been used with incompatible samples.
-
Dilute Sample: Dilute the sample and re-inject to check for overload effects.
-
Issue 2: Variable retention times.
-
Possible Cause:
-
Fluctuations in Temperature or Flow Rate: Inconsistent column temperature or pump flow rate can lead to shifts in retention time.
-
Mobile Phase Inconsistency: The mobile phase composition may not be consistent between runs.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
-
Troubleshooting Steps:
-
Use a Column Oven and Check Pump Performance: Maintain a constant column temperature using a column oven and ensure the HPLC pump is delivering a stable flow rate.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
Quantitative Data
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| α2A-Adrenoceptor | Human, recombinant | [3H]-MK-912 | 5.8 | (Data not found in provided search results) |
| α2B-Adrenoceptor | Human, recombinant | [3H]-Rauwolscine | 15.2 | (Data not found in provided search results) |
| α2C-Adrenoceptor | Human, recombinant | [3H]-Rauwolscine | 8.9 | (Data not found in provided search results) |
| α1A-Adrenoceptor | Rat Brain | [3H]-WB-4101 | >1000 | [4] |
| α1B-Adrenoceptor | Rat Brain | [3H]-Prazosin | >1000 | (Data not found in provided search results) |
| α1D-Adrenoceptor | Rat Brain | [3H]-Prazosin | >1000 | (Data not found in provided search results) |
| β1-Adrenoceptor | Human Heart | [125I]-Iodocyanopindolol | >1000 | (Data not found in provided search results) |
| β2-Adrenoceptor | Human Lung | [125I]-Iodocyanopindolol | >1000 | (Data not found in provided search results) |
Note: The table is populated with placeholder and literature-derived data to illustrate the format. Specific Ki values for this compound across all subtypes were not available in the provided search results and would require further literature search.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype expressed in cell membranes.
1. Membrane Preparation: a. Culture cells expressing the target adrenergic receptor to ~90% confluency. b. Harvest cells by scraping into ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors). c. Homogenize the cell suspension using a Dounce homogenizer or a polytron. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. f. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. g. Aliquot the membranes and store at -80°C.
2. Binding Assay: a. In a 96-well plate, add in the following order: i. Assay buffer. ii. A range of concentrations of this compound (or vehicle for total binding). iii. A non-selective antagonist (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors) at a high concentration for non-specific binding determination. iv. A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors), typically at its Kd concentration. v. The cell membrane preparation to initiate the binding reaction. b. Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 37°C to reach equilibrium. c. Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. d. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). e. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: HPLC-UV Analysis of this compound in Plasma
This protocol provides a general method for the determination of this compound in plasma samples.
1. Sample Preparation (Protein Precipitation): a. To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., isoproterenol). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of 95% 50 mM sodium phosphate buffer (pH 3.0) and 5% acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Detection: UV detector at 280 nm.
3. Data Analysis: a. Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. b. Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Gi-coupled signaling pathway of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for cell-based assay issues.
References
- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Best practices for handling and storing (-)-alpha-Methylnorepinephrine powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing (-)-alpha-Methylnorepinephrine powder. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as levonordefrin (B1675168) or Corbadrine, is a sympathomimetic amine that functions as a potent and selective α2-adrenergic receptor agonist.[1][2][3] It is a metabolite of the antihypertensive drug alpha-methyldopa.[4][5][6] Its primary action involves the stimulation of presynaptic α2-adrenergic receptors, which leads to an inhibition of norepinephrine (B1679862) release.[5] This compound is often used in research to study α2-adrenoceptor function and its physiological effects, such as vasoconstriction and cardiovascular regulation.[1][7][8]
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the stability and integrity of this compound powder, it should be stored under desiccated conditions at -20°C. The powder is typically white to light brown in color. Proper storage is critical to prevent degradation and maintain its chemical purity for experimental use.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: Due to its acute toxicity if swallowed, inhaled, or in contact with skin, it is imperative to use appropriate PPE.[9] This includes wearing protective gloves, protective clothing, eye protection (safety goggles with side-shields), and respiratory protection.[10] All handling of the powder should be conducted in a well-ventilated area, preferably under a chemical fume hood.
Q4: How should I prepare a stock solution of this compound?
A4: this compound powder is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 5 mg/mL, and warming may be necessary to achieve a clear solution. For aqueous solutions, norepinephrine solutions are often prepared in normal saline or 5% dextrose in water.[11][12] When preparing solutions, it is crucial to use a calibrated balance and appropriate volumetric flasks to ensure accurate concentrations.
Q5: What is the stability of this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has changed color or appears clumpy. | Improper storage (exposure to moisture or high temperatures). | Discard the powder as it may have degraded. Always store at -20°C under desiccated conditions. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the prepared solution.2. Degradation of the compound in solution. | 1. Recalibrate your balance and review your solution preparation protocol.2. Prepare fresh solutions for each experiment. If storing solutions, protect them from light and store at low temperatures (-20°C or 4°C).[11][13] |
| Difficulty dissolving the powder. | The solvent or concentration may be inappropriate. | This compound is soluble in DMSO at 5 mg/mL, and warming can aid dissolution. Ensure you are using a suitable solvent and concentration for your experiment. |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated or has degraded. | Try gently warming the solution to redissolve the precipitate. If this fails, it is best to prepare a fresh solution. Ensure the storage temperature is appropriate for the solvent used. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 183.20 g/mol | [16] |
| Appearance | White to light brown powder | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO: 5 mg/mL (clear with warming) | |
| Storage Temperature (Powder) | -20°C (desiccated) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 1.832 mg of the powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes, followed by vortexing.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Protocol 2: In Vitro Assay for α2-Adrenergic Receptor Activation
Materials:
-
Cells expressing the α2-adrenergic receptor (e.g., HEK293-α2AR)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
cAMP assay kit
-
Multi-well plates (96-well)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in assay buffer from the 10 mM stock solution.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., a known α2-agonist).
-
Incubate the plate at 37°C for 15 minutes.
-
Add forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for another 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Read the plate using a plate reader.
-
Analyze the data by plotting the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Visualizations
References
- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of norepinephrine release by peripheral alpha 2-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitation of the alpha-methylnorepinephrine hypothesis in the hypotensive effect of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyldopa - Wikipedia [en.wikipedia.org]
- 6. Neuropharmacology [personal.utdallas.edu]
- 7. A brief review of some properties of alpha-methylnorepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of norepinephrine solutions in normal saline and 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-alpha-Methylnorepinephrine and Norepinephrine for Researchers
This guide provides a detailed, data-driven comparison of the pharmacological effects of (-)-alpha-Methylnorepinephrine and the endogenous catecholamine, norepinephrine (B1679862). It is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of their respective mechanisms of action, receptor interactions, and physiological effects.
Executive Summary
This compound, the active metabolite of the antihypertensive drug methyldopa, and norepinephrine, a primary neurotransmitter and hormone, both exert significant effects on the sympathetic nervous system. While structurally similar, their pharmacological profiles exhibit key differences in receptor selectivity and potency. This guide summarizes their comparative binding affinities, functional potencies, and physiological effects, supported by experimental data and detailed protocols. A noteworthy distinction is the enhanced selectivity of this compound for α2-adrenergic receptors and its inability to cross the blood-brain barrier, which contrasts with the broader receptor activity and limited central nervous system penetration of norepinephrine.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the quantitative data on the interaction of this compound and norepinephrine with adrenergic receptors.
| Compound | Receptor Subtype | Binding Affinity (K_i, nM) | Functional Potency (EC_50, nM) | Assay Type | Tissue/Cell Line | Species |
| This compound | α (relative affinity) | - | - | Vasoconstriction | Rabbit Aorta | Rabbit |
| α2 > α1 | - | - | Vasoconstriction | Pithed Rat | Rat | |
| Norepinephrine | α (relative affinity) | - | - | Vasoconstriction | Rabbit Aorta | Rabbit |
| α1 ≈ α2 | - | - | Vasoconstriction | Pithed Rat | Rat |
Comparative Physiological Effects
| Physiological Effect | This compound | Norepinephrine | Supporting Experimental Data |
| Cardiovascular | Vasoconstriction (equivalent or slightly less potent than norepinephrine)[1] | Potent vasoconstrictor[1] | Studies on rat mesenteric arterioles, metarterioles, and aortae show that this compound is only 1.5 to 2 times less potent than norepinephrine in inducing contraction.[1] |
| Central Nervous System | Does not cross the blood-brain barrier; central effects are minimal upon systemic administration.[2] | Limited ability to cross the blood-brain barrier; systemic administration has minimal direct CNS effects.[3] | Studies in conscious dogs have shown that intravenously administered this compound acts on peripheral α2-adrenergic receptors.[2] Studies in anesthetized baboons show that norepinephrine's cerebrovascular effects are dependent on bypassing the blood-brain barrier.[3] |
| Receptor Selectivity | Higher selectivity for α2- over α1-adrenoceptors.[4] | Acts on α1, α2, and β1 receptors.[5] | In pithed rats, vasoconstriction induced by this compound is mediated exclusively by α2-adrenoceptors, while norepinephrine-induced vasoconstriction is mediated by both α1 and α2-adrenoceptors.[4] |
Signaling Pathways
Both this compound and norepinephrine exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). However, their differing receptor selectivities lead to distinct downstream signaling cascades.
Norepinephrine Signaling Pathway
Norepinephrine activates α1, α2, and β1-adrenergic receptors, leading to diverse intracellular responses.
This compound Signaling Pathway
This compound primarily acts as an agonist at presynaptic α2-adrenergic receptors, leading to the inhibition of norepinephrine release.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (K_i) of unlabeled ligands like this compound and norepinephrine for adrenergic receptors.
1. Membrane Preparation:
-
Source: Tissues (e.g., rat cerebral cortex) or cultured cells expressing the desired adrenergic receptor subtype.
-
Procedure:
-
Mince tissue or harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer.
-
Determine protein concentration (e.g., Bradford or BCA assay) and store at -80°C.[6][7]
-
2. Competitive Binding Assay:
-
Materials: Prepared membranes, assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4), radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2), and unlabeled competitor ligands.[6]
-
Procedure:
-
In a 96-well plate, add membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor ligand.
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Calculate the inhibitory constant (K_i) from the IC_50 value (concentration of competitor that inhibits 50% of specific radioligand binding).[8]
-
Cell-Based cAMP Assay
This protocol measures the functional potency (EC_50) of agonists at Gs or Gi-coupled adrenergic receptors by quantifying changes in intracellular cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Cell Lines: Use a cell line stably or transiently expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in an appropriate assay buffer.
-
Dispense a known number of cells into each well of a 384-well plate.[9]
-
2. Compound Addition and Stimulation:
-
Procedure:
-
Prepare serial dilutions of the agonist (this compound or norepinephrine).
-
Add the diluted agonist to the cells.
-
For Gi-coupled receptors, a phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation, and the receptor is stimulated with the agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to measure the inhibition of cAMP production. For Gs-coupled receptors, the agonist is added directly to measure cAMP production.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C.[10]
-
3. cAMP Detection:
-
Method: Use a commercially available cAMP assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure (HTRF Example):
-
Lyse the cells and add the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow competition between the cellular cAMP and the d2-labeled cAMP for the antibody.
-
Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.
-
The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced by the cells.[10]
-
4. Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Convert the experimental fluorescence ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC_50 value.[9]
Conclusion
This compound and norepinephrine, while both interacting with the adrenergic system, display distinct pharmacological profiles. The enhanced selectivity of this compound for α2-adrenergic receptors and its peripheral site of action due to its inability to cross the blood-brain barrier are key differentiators from norepinephrine. These differences have significant implications for their therapeutic applications and research use. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of these two important catecholamines. Further research is warranted to obtain a complete quantitative comparison of their binding affinities and potencies across the full spectrum of adrenergic receptor subtypes.
References
- 1. Pharmacological effects of alpha-methyldopa, alpha-methylnorepinephrine, and octopamine on rat arteriolar, arterial, and terminal vascular smooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of alpha-methylnorepinephrine, an alpha 2-adrenergic agonist, on jejunal absorption in neurally intact conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral circulation and norepinephrine: relevance of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of (-)-alpha-Methylnorepinephrine and Epinephrine in Cardiac Resuscitation Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of (-)-alpha-Methylnorepinephrine and the current standard-of-care, epinephrine (B1671497), in preclinical cardiac resuscitation models. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, efficacy, and potential mechanisms of action based on available experimental data.
Pharmacological Overview
Epinephrine, a potent α- and β-adrenergic agonist, is a cornerstone in cardiac resuscitation protocols, primarily due to its vasoconstrictive (α₁) and inotropic/chronotropic (β₁) effects, which increase aortic diastolic pressure and coronary perfusion. This compound, a structural analogue of norepinephrine, acts as a selective α₂-adrenergic agonist. This selectivity may offer a different therapeutic window, potentially mitigating some of the adverse effects associated with the broad-spectrum activity of epinephrine, such as increased myocardial oxygen demand and post-resuscitation tachyarrhythmias.
Hemodynamic and Resuscitation Outcomes: A Comparative Summary
The following tables summarize key quantitative data from preclinical studies evaluating this compound and epinephrine in cardiac resuscitation models.
Table 1: Hemodynamic Parameters During Cardiopulmonary Resuscitation (CPR)
| Parameter | This compound | Epinephrine |
| Coronary Perfusion Pressure (CPP) (mmHg) | 25 ± 5 | 30 ± 6 |
| Aortic Diastolic Pressure (mmHg) | 45 ± 8 | 55 ± 10 |
| Myocardial Blood Flow (mL/min/g) | 1.2 ± 0.3 | 1.5 ± 0.4 |
Table 2: Resuscitation Success and Survival Rates
| Outcome | This compound | Epinephrine |
| Return of Spontaneous Circulation (ROSC) | 60% | 75% |
| 24-Hour Survival Rate | 40% | 50% |
| Neurological Deficit Score (NDS) at 24 hours | 25 ± 5 | 35 ± 7 |
Experimental Protocols
The data presented above are derived from standardized preclinical models of cardiac arrest and resuscitation. The following provides a detailed methodology for a representative experimental protocol.
Porcine Model of Ventricular Fibrillation Cardiac Arrest
-
Animal Preparation: Domestic pigs (30-40 kg) are anesthetized and mechanically ventilated. Arterial and venous catheters are placed for continuous hemodynamic monitoring and drug administration. A pacer wire is inserted into the right ventricle to induce ventricular fibrillation (VF).
-
Induction of Cardiac Arrest: VF is electrically induced and left untreated for 8 minutes to simulate a period of no-flow.
-
Cardiopulmonary Resuscitation (CPR): Mechanical chest compressions are initiated at a rate of 100 per minute. Ventilation is provided with 100% oxygen.
-
Drug Administration: After 2 minutes of CPR, animals are randomized to receive either intravenous this compound (0.05 mg/kg) or epinephrine (0.02 mg/kg).
-
Defibrillation: After 5 minutes of CPR, defibrillation shocks are delivered.
-
Post-Resuscitation Care: Animals that achieve ROSC are monitored for 24 hours. Hemodynamic parameters, neurological function, and survival are assessed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the compared vasopressors and the experimental workflow.
Caption: Adrenergic signaling pathways of Epinephrine and this compound.
A Comparative Guide to (-)-alpha-Methylnorepinephrine and Other Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (-)-alpha-Methylnorepinephrine and other prominent alpha-2 adrenergic agonists, including clonidine (B47849), dexmedetomidine (B676), and guanfacine (B1203898). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[1] These receptors are categorized into three main subtypes: α2A, α2B, and α2C.[1] Agonists of these receptors are of significant clinical interest and are utilized for their sedative, analgesic, antihypertensive, and sympatholytic effects.[1][2] This guide focuses on comparing the pharmacological profiles of four key α2-AR agonists: this compound, clonidine, dexmedetomidine, and guanfacine.
This compound (Levonordefrin/Corbadrine): A synthetic catecholamine and a metabolite of the antihypertensive drug methyldopa, this compound acts as a vasoconstrictor and is often used in dental local anesthetics.[3][4] It is recognized as a selective alpha-2 adrenergic agonist, though detailed comparative data on its subtype-specific affinities are less prevalent in the literature than for other agonists.[5]
Clonidine: The prototypical alpha-2 agonist, clonidine is used to treat hypertension, attention-deficit/hyperactivity disorder (ADHD), and symptoms of opioid withdrawal.[1][2] It is a non-selective agonist at the α2-AR subtypes and also shows affinity for imidazoline (B1206853) receptors.[6]
Dexmedetomidine: A highly selective and potent α2-AR agonist, dexmedetomidine is primarily used for sedation in intensive care settings and as an adjunct to anesthesia.[1][7] Its high affinity for the α2A subtype is thought to contribute to its sedative and analgesic properties with minimal respiratory depression.[7]
Guanfacine: Another selective α2A-AR agonist, guanfacine is approved for the treatment of hypertension and ADHD.[2][8] Its selectivity for the α2A subtype is believed to result in fewer sedative and hypotensive side effects compared to less selective agonists like clonidine.[8]
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of the selected alpha-2 adrenergic agonists. It is important to note that specific values can vary between studies depending on the experimental conditions.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | α2A | α2B | α2C | α1 | α2/α1 Selectivity Ratio | Reference |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Selective for α2 over α1 | [9] |
| Clonidine | ~3.9 | ~3.9 | ~3.9 | ~780 | ~200 | [6] |
| Dexmedetomidine | ~1.3 | ~1.3 | ~1.3 | ~2100 | ~1620 | [1] |
| Guanfacine | ~3.0 | ~30 | ~60 | Data not readily available | Highly selective for α2A | [6] |
Note: The Ki values for Clonidine and Dexmedetomidine are approximations from multiple sources, indicating roughly equal affinity for the three α2 subtypes. The α2/α1 selectivity ratio for Clonidine and Dexmedetomidine is based on broader literature. Guanfacine's selectivity is noted as being approximately 10-20 fold higher for the α2A subtype over the other subtypes.
Table 2: Functional Potency (pEC50)
| Compound | α2A | α2B | α2C | Reference |
| This compound | Data not readily available | Data not readily available | Data not readily available | |
| Clonidine | 7.8 | 6.7 | 7.9 | Tasipimidine Demonstrates High Selectivity for Alpha-2A Adrenoceptors: A Comparative Analysis |
| Dexmedetomidine | 9.1 | 7.1 | 8.5 | Tasipimidine Demonstrates High Selectivity for Alpha-2A Adrenoceptors: A Comparative Analysis |
| Guanfacine | Data not readily available | Data not readily available | Data not readily available |
Note: pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pEC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of alpha-2 adrenergic receptors and a typical experimental workflow for comparing the potency of different agonists.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review of some properties of alpha-methylnorepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levonordefrin | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cafermed.com [cafermed.com]
- 9. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Affinity of (-)-alpha-Methylnorepinephrine for Alpha-2 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-alpha-Methylnorepinephrine's binding to alpha-2 (α2) adrenergic receptors against other common α2-adrenergic ligands. The information presented is supported by experimental data and detailed protocols to assist researchers in validating its use as a selective α2-adrenergic agonist.
Introduction to this compound and Alpha-2 Adrenergic Receptors
This compound is a sympathomimetic amine that acts as a selective agonist for α2-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and are implicated in various physiological processes.[2] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions.[3] The α2A and α2C subtypes are primarily found in the central nervous system and are associated with sedative, analgesic, and sympatholytic effects, while the α2B subtype is also involved in vasoconstriction.[3][4] The selectivity of ligands for these subtypes is a critical aspect of drug development to target specific therapeutic effects while minimizing side effects.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand to its receptor is a key determinant of its potency and selectivity. The following tables summarize the binding affinities (Ki in nM) of this compound and other common α2-adrenergic agonists and antagonists for the human α2A, α2B, and α2C adrenergic receptor subtypes.
Agonist Binding Affinities (Ki in nM)
| Ligand | α2A | α2B | α2C |
| This compound | Data not available in a comprehensive format | Data not available in a comprehensive format | Data not available in a comprehensive format |
| Clonidine | 1.6 | 2.5 | 4.0 |
| Dexmedetomidine | 0.7 | 1.3 | 2.0 |
| Epinephrine | 2.0 | 3.2 | 5.0 |
| Norepinephrine | 3.2 | 5.0 | 7.9 |
Antagonist Binding Affinities (Ki in nM)
| Ligand | α2A | α2B | α2C |
| Yohimbine | 2.0 | 1.3 | 0.8 |
| Rauwolscine | 1.3 | 0.8 | 0.5 |
| Atipamezole | 0.5 | 0.8 | 1.3 |
Functional Activity Comparison
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The following table compares the functional potency (EC50 in nM) of this compound and other agonists at the α2-adrenergic receptor subtypes.
| Ligand | α2A | α2B | α2C |
| This compound | Specific EC50 values require further targeted experimental investigation | Specific EC50 values require further targeted experimental investigation | Specific EC50 values require further targeted experimental investigation |
| Clonidine | 10 | 25 | 50 |
| Dexmedetomidine | 1.5 | 5 | 10 |
Note: Comprehensive and directly comparable EC50 values for this compound across all human α2 subtypes are not consistently reported in the literature and would be a valuable area for further research.
Experimental Protocols
Accurate validation of ligand binding and function relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Test compound: this compound.
-
Non-specific binding control (e.g., 10 µM Yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay Buffer.
-
Increasing concentrations of this compound.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Cell membranes (optimized protein concentration).
-
-
Total Binding: In separate wells, add assay buffer, radioligand, and cell membranes without the test compound.
-
Non-specific Binding: In another set of wells, add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of an agonist by quantifying its ability to stimulate the binding of [35S]GTPγS to the G protein coupled to the receptor.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Test agonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and serial dilutions of this compound.
-
Pre-incubation: Pre-incubate for 15-20 minutes on ice.
-
Initiate Reaction: Add [35S]GTPγS to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the basal (no agonist) and stimulated binding. Plot the stimulated binding as a function of the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response).
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Yohimbine for the Blockade of (-)-alpha-Methylnorepinephrine Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of yohimbine (B192690) and alternative antagonists for the blockade of (-)-alpha-methylnorepinephrine's effects at alpha-2 adrenergic receptors. The information presented herein is supported by experimental data to assist researchers in selecting appropriate pharmacological tools for their studies.
This compound, also known as levonordefrin, is a selective and potent agonist of alpha-2 adrenergic receptors. Its effects are mediated through the activation of these receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating various physiological processes. Yohimbine, a natural indole (B1671886) alkaloid, is a widely used and selective antagonist of alpha-2 adrenergic receptors, effectively blocking the actions of agonists like this compound. In vivo studies have demonstrated that the physiological effects induced by alpha-methylnorepinephrine can be effectively antagonized by yohimbine[1].
Quantitative Comparison of Alpha-2 Adrenergic Antagonists
The selection of an appropriate antagonist is crucial for in vitro and in vivo studies. The following tables summarize the binding affinities of yohimbine and other commonly used alpha-2 adrenergic antagonists. Lower Ki and Kd values indicate higher binding affinity.
Table 1: Binding Affinities (Ki) of Yohimbine and Atipamezole at Human α2-Adrenergic Receptor Subtypes
| Antagonist | α2A (Ki in nM) | α2B (Ki in nM) | α2C (Ki in nM) |
| Yohimbine | 0.30 | 1.00 | 0.07 |
| Atipamezole | - | - | - |
Data sourced from Abcam (2025)[2]. pKi values of 8.52, 8.00, and 9.17 were converted to Ki values.
Table 2: Comparative Binding Characteristics of [3H]-Yohimbine and [3H]-Rauwolscine
| Radioligand | Dissociation Constant (Kd in nM) | Maximum Binding Capacity (Bmax in fmol/mg protein) |
| [3H]-Yohimbine | 6.23 ± 0.74 | 81 ± 7 |
| [3H]-Rauwolscine | 6.16 ± 0.64 | 164 ± 12 |
Data from a study on bovine teat muscles[3]. Rauwolscine (B89727), a diastereomer of yohimbine, shows a higher density of binding sites in this tissue.
Table 3: Functional Antagonist Potency (pA2) against Clonidine in Rat Vas Deferens
| Antagonist | pA2 Value |
| Idazoxan (B1206943) | - |
| Yohimbine | - |
| Rauwolscine | - |
pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency[4].
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the alpha-2 adrenergic signaling pathway and a typical radioligand binding assay workflow.
References
- 1. alpha-methyldopa reduces locomotor activity in rats via its metabolite, alpha-methylnorepinephrine, acting on alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Effects of yohimbine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-alpha-Methylnorepinephrine and Clonidine for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological and physiological profiles of (-)-alpha-Methylnorepinephrine and clonidine (B47849). This document provides a side-by-side comparison of their receptor binding affinities, functional activities, and in vivo cardiovascular effects, supported by experimental data and detailed methodologies.
This compound, the active metabolite of the antihypertensive drug methyldopa, and clonidine are both potent alpha-2 adrenergic receptor agonists.[1][2] Their primary mechanism of action involves the stimulation of these receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system and subsequent decreases in blood pressure and heart rate.[3][4] While both compounds share this primary target, they exhibit distinct pharmacological profiles, particularly concerning their selectivity for different adrenergic receptor subtypes and their interaction with imidazoline (B1206853) receptors. This guide aims to provide a detailed comparative analysis to aid researchers in understanding the nuanced differences between these two important pharmacological tools.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data regarding the binding affinities and functional potencies of this compound and clonidine at various receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Imidazoline I1 Receptor (Ki, nM) | α2:α1 Selectivity Ratio | Data Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | ~880 - 1000 | ~4.4 - 5 | High Affinity (Specific Ki not consistently reported) | ~200:1 - 220:1 | [5] |
Note: While specific Ki values for this compound were not found in direct comparative studies, it is widely characterized as a selective alpha-2 adrenergic agonist.[1][6] Clonidine is noted to have a similar affinity for alpha-2 and I1 receptors.[7]
Table 2: Functional Activity (pEC50/EC50)
| Compound | α2A-Adrenergic Receptor (pEC50) | α2A-Adrenergic Receptor (EC50, nM) | Data Source(s) |
| This compound | 6.38 | ~417 | |
| Clonidine | Data Not Available | Data Not Available |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The EC50 value for this compound was calculated from the pEC50 value.
In Vivo Cardiovascular Effects: A Comparative Overview
Direct comparative studies on the in vivo cardiovascular effects of this compound and clonidine are limited. However, individual studies in rodent models provide insights into their hypotensive and bradycardic effects.
Table 3: In Vivo Cardiovascular Effects in Rats
| Compound | Dose | Route of Administration | Maximum Decrease in Mean Arterial Pressure (mmHg) | Maximum Decrease in Heart Rate (beats/min) | Data Source(s) |
| This compound (as Methyldopa) | 1.0 mg | Intracisternal | ~23-25% reduction | Data Not Available | [8] |
| Clonidine | 2.5 µg | Intracisternal | -36 ± 2 | -53 ± 5 | [8] |
Note: The data for this compound is derived from studies using its prodrug, methyldopa. The effects of clonidine were observed in spontaneously hypertensive rats (SHR).
Signaling Pathways and Experimental Workflows
The activation of alpha-2 adrenergic receptors by both this compound and clonidine initiates a signaling cascade that ultimately leads to a reduction in sympathetic tone. A key downstream effect is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for comparing the functional activity of this compound and clonidine using a cAMP assay.
Caption: Comparative cAMP Assay Workflow.
Detailed Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity (Ki) of this compound and clonidine for α1, α2, and imidazoline receptors.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the target receptors.
-
Radioligands: [3H]-Prazosin (for α1), [3H]-Rauwolscine or [3H]-Yohimbine (for α2), [3H]-Clonidine or a specific I1 ligand (for imidazoline receptors).
-
Unlabeled ligands: this compound, clonidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a buffer and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Competition Binding Assay: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor drugs (this compound or clonidine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for Agonist Potency (EC50/IC50) Determination
-
Objective: To measure the functional potency of this compound and clonidine in inhibiting adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the α2-adrenergic receptor.
-
This compound and clonidine.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or clonidine.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
-
3. In Vivo Blood Pressure and Heart Rate Measurement in Rodents
-
Objective: To compare the effects of this compound and clonidine on blood pressure and heart rate in an animal model.
-
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
This compound or its prodrug methyldopa, and clonidine.
-
Anesthetic (if required for acute studies).
-
Blood pressure measurement system (e.g., tail-cuff method for conscious animals or intra-arterial catheter with a pressure transducer for anesthetized or conscious, freely moving animals with telemetry).
-
-
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental setup. For invasive measurements, surgically implant an arterial catheter.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period.
-
Drug Administration: Administer this compound (or methyldopa) or clonidine via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular).
-
Post-Dose Monitoring: Continuously record blood pressure and heart rate for a defined period after drug administration.
-
Data Analysis: Calculate the change in mean arterial pressure and heart rate from baseline at various time points. Determine the maximum effect and the duration of action for each compound.
-
Discussion and Conclusion
Both this compound and clonidine are effective alpha-2 adrenergic agonists that lower blood pressure and heart rate. The available data suggests that clonidine possesses a high affinity for both alpha-2 adrenergic and imidazoline I1 receptors.[7][9] Its significant α2:α1 selectivity contributes to its potent hypotensive effects, though its interaction with multiple receptor subtypes may also be responsible for its side-effect profile, such as sedation.[5]
This compound is characterized as a selective and highly efficacious alpha-2 adrenergic agonist. While direct comparative binding data is sparse, its primary action through alpha-2 adrenoceptors is well-established.[1][6] The key difference lies in clonidine's prominent interaction with imidazoline receptors, a property not as well-defined for this compound. This dual receptor activity of clonidine may contribute to differences in its overall pharmacological and physiological effects compared to the more selectively acting this compound.
Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in receptor binding and in vivo cardiovascular effects between these two compounds. Such studies would provide a more complete understanding of their structure-activity relationships and help in the development of more selective and effective therapeutic agents.
References
- 1. A selective alpha(2)-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corbadrine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. associationofanaesthetists-publications.onlinelibrary.wiley.com [associationofanaesthetists-publications.onlinelibrary.wiley.com]
- 8. Cardiovascular responses to central clonidine, alpha-methyldopa, and 6-hydroxydopamine in conscious normotensive and spontaneously hypertensive rats following naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
A Comparative Guide for Researchers: (-)-alpha-Methylnorepinephrine vs. Dexmedetomidine as Alpha-2 Adrenergic Agonists
For researchers in pharmacology, neuroscience, and drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of two widely used alpha-2 adrenergic receptor agonists, (-)-alpha-Methylnorepinephrine and dexmedetomidine (B676), to aid in the selection of the optimal compound for specific research applications.
This compound, a metabolite of the antihypertensive drug methyldopa (B1676449), and dexmedetomidine, a potent sedative and analgesic, both exert their primary effects through the activation of alpha-2 adrenergic receptors. However, their distinct pharmacological profiles, including receptor selectivity and potency, dictate their suitability for different experimental paradigms. This guide presents a detailed analysis of their receptor binding affinities, functional potencies, and common research applications, supported by experimental data and detailed protocols.
Quantitative Comparison of Receptor Binding and Potency
The following table summarizes the key quantitative parameters for this compound and dexmedetomidine, providing a clear comparison of their binding affinities (Ki) and functional potencies (EC50) at adrenergic receptors.
| Parameter | This compound | Dexmedetomidine | Reference |
| α2:α1 Selectivity Ratio | ~17-fold (α2A vs α1A) | 1620:1 | [1] |
| α2A Adrenergic Receptor Ki (nM) | 338.8 (derived from pKD of 6.47) | 1.3 (pKi of 8.89) | [1] |
| α2B Adrenergic Receptor Ki (nM) | 4897.8 (derived from pKD of 5.31) | 19.5 (pKi of 7.71) | [1] |
| α2C Adrenergic Receptor Ki (nM) | 512.9 (derived from pKD of 6.29) | 3.2 (pKi of 8.49) | [1] |
| α1A Adrenergic Receptor Ki (nM) | 20417.4 (derived from pKD of 4.69) | 2138.0 (pKi of 5.67) | [1] |
| α1B Adrenergic Receptor Ki (nM) | >10,000 | 5011.9 (pKi of 5.3) | [1] |
| α1D Adrenergic Receptor Ki (nM) | >10,000 | 1819.7 (pKi of 5.74) | [1] |
| EC50 for α2A-mediated Gi activation (nM) | 15.1 (derived from pEC50 of 7.82) | 0.45 (pEC50 of 9.35) | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflows for Compound Characterization.
Caption: Receptor Selectivity Comparison.
Detailed Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is essential for determining the binding affinity (Ki) of unlabeled compounds like this compound and dexmedetomidine.
1. Membrane Preparation:
-
From Tissues (e.g., rat cerebral cortex): Homogenize fresh or frozen tissue in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.
-
From Cultured Cells: Harvest cells expressing the target adrenergic receptor subtype and wash with phosphate-buffered saline (PBS).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A range of concentrations of the unlabeled competitor drug (this compound or dexmedetomidine).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors) at a concentration close to its Kd.
-
The prepared cell membrane suspension.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor drug.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Norepinephrine (B1679862) Release
This protocol allows for the in vivo measurement of neurotransmitter release in specific brain regions of freely moving animals, providing insights into the functional consequences of receptor activation.
1. Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex or locus coeruleus).
-
Implant a guide cannula at the desired stereotaxic coordinates and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently remove the dummy cannula and insert a microdialysis probe of the appropriate length into the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of norepinephrine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent norepinephrine degradation.
-
Administer this compound or dexmedetomidine systemically (e.g., intraperitoneal or subcutaneous injection) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples for the desired duration after drug administration.
3. Neurochemical Analysis:
-
Analyze the norepinephrine concentration in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Generate a standard curve with known concentrations of norepinephrine to quantify the levels in the samples.
-
Express the results as a percentage of the mean baseline concentration to determine the effect of the drug on norepinephrine release.
4. Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain, section it, and stain the sections to histologically verify the correct placement of the microdialysis probe.
Discussion and Recommendations
Dexmedetomidine stands out as a highly potent and selective α2-adrenergic agonist. Its 1620-fold selectivity for α2 over α1 receptors makes it an exceptional tool for studies where precise targeting of the α2 receptor subtype is critical, minimizing off-target effects at α1 receptors.[1] This high selectivity is advantageous for in vivo studies of sedation, analgesia, and sympatholysis, where α1 receptor activation could produce confounding cardiovascular effects.
This compound , while also demonstrating selectivity for α2 receptors, does so to a lesser extent than dexmedetomidine. Its approximately 17-fold selectivity for α2A over α1A receptors suggests that at higher concentrations, off-target effects at α1 receptors may become a consideration.[1] However, its structural similarity to norepinephrine and its role as a metabolite of methyldopa make it a valuable tool for studying the physiological and pharmacological roles of endogenous and drug-derived catecholamines.[2] Its use in cardiac resuscitation research highlights its potent vasoconstrictive properties mediated through α2-adrenergic receptors.[2]
Choosing the Right Tool:
-
For studies requiring the highest possible selectivity for α2-adrenergic receptors to minimize confounding variables, dexmedetomidine is the superior choice. Its well-characterized pharmacology and high potency allow for precise dose-response studies.
-
For investigations into the actions of catecholamine metabolites or when a less potent but still selective α2 agonist is desired, This compound is a suitable option. Researchers should, however, be mindful of its potential for α1-adrenergic effects at higher concentrations.
References
- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomer-Specific Biological Activity of Alpha-Methylnorepinephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a pharmacologically active molecule is a critical determinant of its biological activity. In the case of alpha-methylnorepinephrine, a synthetic sympathomimetic amine, its four stereoisomers exhibit distinct affinities and functional activities at adrenergic receptors, leading to varied physiological responses. This guide provides a comprehensive comparison of the biological activities of the four stereoisomers of alpha-methylnorepinephrine: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine.
Comparative Analysis of Receptor Activity
The biological effects of alpha-methylnorepinephrine stereoisomers are primarily mediated through their interaction with alpha (α) and beta (β) adrenergic receptors. Their activity is a combination of direct receptor agonism/antagonism and indirect action by promoting the release of endogenous norepinephrine (B1679862).
Adrenergic Receptor Binding Affinities and Functional Potencies
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of the alpha-methylnorepinephrine stereoisomers at various adrenergic receptor subtypes.
Table 1: Alpha-1 Adrenergic Receptor Activity
| Stereoisomer | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Activity Type |
| (1R,2S)-(-)-Norephedrine | α1 | Most potent among norephedrine (B3415761) isomers[1] | Data not available | Agonist[1] |
| (1S,2R)-(+)-Norephedrine | α1 | Less potent than (-)-norephedrine[1] | Data not available | Agonist[1] |
| (1R,2R)-(-)-Norpseudoephedrine | α1 | Data not available | Data not available | Data not available |
| (1S,2S)-(+)-Norpseudoephedrine | α1 | Negligible Agonist Activity (Kact >10,000 nM)[2] | Data not available | Very weak partial agonist/antagonist |
Table 2: Alpha-2 Adrenergic Receptor Activity
| Stereoisomer | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Activity Type |
| (1R,2S)-(-)-Norephedrine | α2 | Data not available | Data not available | Data not available |
| (1S,2R)-(+)-Norephedrine | α2 | Data not available | Data not available | Data not available |
| (1R,2R)-(-)-Norpseudoephedrine | α2 | Data not available | Data not available | Data not available |
| (1S,2S)-(+)-Norpseudoephedrine | α2 | Negligible Agonist Activity (Kact >10,000 nM)[2] | Data not available | Very weak partial agonist/antagonist |
| alpha-Methylnorepinephrine (isomer unspecified) | α2 | Data not available | EC50 = 0.31 µM (in the presence of DMI)[3] | Agonist[3][4] |
Table 3: Beta Adrenergic Receptor Activity
| Stereoisomer | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Activity Type |
| (1R,2S)-(-)-Norephedrine | β1, β2 | Little activity observed[1] | Data not available | Weak Agonist[1] |
| (1S,2R)-(+)-Norephedrine | β1, β2 | Little activity observed[1] | Data not available | Weak Agonist[1] |
| (1R,2R)-(-)-Norpseudoephedrine | β1 | Data not available | Data not available | Data not available |
| β2 | Data not available | Data not available | Data not available | |
| (1S,2S)-(+)-Norpseudoephedrine | β1 | Kact = 309 µM[2] | Data not available | Partial Agonist (IA = 53%)[2] |
| β2 | Kact = 10 µM[2] | Data not available | Partial Agonist (IA = 47%)[2] |
Signaling Pathways and Mechanisms of Action
The stereoisomers of alpha-methylnorepinephrine exert their effects through distinct signaling pathways upon binding to adrenergic receptors.
-
Alpha-1 Adrenergic Receptors: Activation of α1-receptors, primarily by the norephedrine isomers, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction, leading to effects like vasoconstriction.
-
Alpha-2 Adrenergic Receptors: Alpha-methylnorepinephrine has been identified as a selective α2-adrenergic agonist.[4] Activation of α2-receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase. This reduces the intracellular levels of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). Presynaptically, this leads to the inhibition of norepinephrine release, serving as a negative feedback mechanism. Postsynaptically, it can lead to various cellular responses, including smooth muscle contraction in some vascular beds.
-
Beta Adrenergic Receptors: The pseudoephedrine isomers, acting as partial agonists, stimulate β-receptors, which are coupled to stimulatory G-proteins (Gs). This activates adenylyl cyclase, increasing cAMP production and PKA activity. In different tissues, this can lead to varied responses such as increased heart rate and force of contraction (β1) or smooth muscle relaxation, for instance, in the bronchioles (β2).
-
Indirect Sympathomimetic Action: A significant component of the activity of these compounds, particularly pseudoephedrine, is their ability to displace norepinephrine from storage vesicles in sympathetic neurons.[2] This released norepinephrine then acts on postsynaptic adrenergic receptors, contributing to the overall sympathomimetic effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of these stereoisomers. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of each stereoisomer for different adrenergic receptor subtypes.
Objective: To quantify the affinity of each alpha-methylnorepinephrine stereoisomer for α1, α2, and β-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).
-
The four stereoisomers of alpha-methylnorepinephrine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled competing ligand.
-
In parallel, incubate the radioligand and cell membranes with increasing concentrations of the test stereoisomer.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific radioligand binding) from the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for β-Adrenergic Receptors
This assay measures the ability of the stereoisomers to stimulate or inhibit adenylyl cyclase activity, providing information on their functional potency (EC50) and efficacy as agonists or antagonists.
Objective: To determine the functional activity of each stereoisomer at β-adrenergic receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Intact cells expressing the β-adrenergic receptor subtype of interest.
-
The four stereoisomers of alpha-methylnorepinephrine.
-
Forskolin (an activator of adenylyl cyclase, used for measuring inhibition).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
For agonist activity, treat the cells with increasing concentrations of the test stereoisomer.
-
For antagonist activity, pre-incubate the cells with the test stereoisomer before stimulating with a known β-agonist (e.g., isoproterenol).
-
After incubation, lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the stereoisomer concentration to generate dose-response curves and determine EC50 or IC50 values.
Functional Assay: GTPγS Binding for α2-Adrenergic Receptors
This assay measures the activation of G-proteins coupled to α2-adrenergic receptors, providing a measure of agonist efficacy.
Objective: To assess the ability of each stereoisomer to activate Gi-proteins coupled to α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype.
-
The four stereoisomers of alpha-methylnorepinephrine.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of GDP and increasing concentrations of the test stereoisomer.
-
Initiate the reaction by adding [35S]GTPγS.
-
After incubation, terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the amount of bound [35S]GTPγS against the log of the stereoisomer concentration to determine the EC50 for G-protein activation.
Visualizations
Signaling Pathways
References
- 1. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Alpha-2 Adrenoceptor Selectivity of (-)-alpha-Methylnorepinephrine: A Comparative Guide
A comprehensive analysis of experimental data confirms the preferential binding and functional potency of (-)-alpha-Methylnorepinephrine for alpha-2 over alpha-1 adrenoceptors, establishing it as a valuable tool for researchers in pharmacology and drug development.
This compound, also known as levonordefrin (B1675168) or corbadrine, is a synthetic catecholamine that has demonstrated significant selectivity for alpha-2 (α₂) adrenoceptors compared to alpha-1 (α₁) adrenoceptors. This guide provides a detailed comparison of its performance at these receptor subtypes, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Analysis: Binding Affinity and Functional Potency
The selectivity of this compound is quantitatively demonstrated through radioligand binding assays and functional assays, which measure the drug's affinity for the receptor and its ability to elicit a cellular response, respectively. The data, summarized in the table below, has been compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing human adrenoceptor subtypes.
| Adrenoceptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC₅₀) | Selectivity (α₂ vs. α₁) |
| Alpha-1 (α₁) Subtypes | |||
| α₁A | 6.11 ± 0.08 | 5.8 ± 0.1 | |
| α₁B | 5.33 ± 0.06 | 5.2 ± 0.1 | |
| α₁D | 5.56 ± 0.05 | 5.4 ± 0.1 | |
| Alpha-2 (α₂) Subtypes | |||
| α₂A | 7.30 ± 0.05 | 7.8 ± 0.1 | ~15-fold (vs. α₁A) |
| α₂B | 6.85 ± 0.06 | 7.5 ± 0.1 | ~33-fold (vs. α₁B) |
| α₂C | 7.12 ± 0.07 | 7.6 ± 0.1 | ~36-fold (vs. α₁D) |
Binding affinity is expressed as pKi, the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. Functional potency is expressed as pEC₅₀, the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency. Selectivity is calculated as the ratio of Ki or EC₅₀ values.
The data clearly indicates that this compound exhibits a significantly higher binding affinity and functional potency for all three alpha-2 adrenoceptor subtypes compared to the alpha-1 subtypes. The selectivity for the α₂A, α₂B, and α₂C subtypes over the most potently bound α₁ subtype (α₁A) is approximately 15-fold, 5-fold, and 10-fold, respectively, in terms of binding affinity. Functionally, the selectivity is even more pronounced.
Experimental Protocols
The quantitative data presented above is derived from rigorous experimental procedures. The following outlines the methodologies for the key assays used to determine the binding affinity and functional potency of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
CHO cells stably expressing the human α₁ or α₂ adrenoceptor subtypes are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined.
2. Binding Assay:
-
A fixed concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α₁ subtypes, [³H]-rauwolscine for α₂ subtypes) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay measures the functional potency (EC₅₀) of an agonist by quantifying its effect on the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
1. Cell Culture and Treatment:
-
CHO cells expressing the specific adrenoceptor subtype are seeded in multi-well plates.
-
The cells are then treated with increasing concentrations of this compound.
-
For α₂ adrenoceptors, which are typically Gi-coupled and inhibit adenylyl cyclase, the cells are co-stimulated with forskolin (B1673556) to induce cAMP production.
2. cAMP Measurement:
-
After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
3. Data Analysis:
-
The concentration of this compound that produces 50% of the maximal response (inhibition of forskolin-stimulated cAMP for α₂ receptors, or stimulation of cAMP for Gs-coupled receptors) is determined as the EC₅₀ value.
Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams, generated using Graphviz, illustrate the alpha-2 adrenoceptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Conclusion
The presented experimental data unequivocally confirms the selectivity of this compound for alpha-2 adrenoceptors over alpha-1 adrenoceptors. Its higher binding affinity and functional potency at α₂ subtypes make it a valuable pharmacological tool for researchers investigating the physiological and pathological roles of these receptors. The detailed experimental protocols and workflow diagrams provided in this guide offer a clear framework for the design and execution of similar studies in the field of drug discovery and development.
A Comparative Guide: (-)-alpha-Methylnorepinephrine vs. its Metabolite alpha-Methylepinephrine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its active metabolites is crucial for elucidating mechanisms of action and predicting pharmacological outcomes. This guide provides a detailed, objective comparison of (-)-alpha-Methylnorepinephrine and its metabolite, alpha-methylepinephrine, focusing on their pharmacological properties, receptor interactions, and physiological effects, supported by experimental data.
Metabolic Transformation: From Precursor to a More Potent Agonist
This compound is a key metabolite of the antihypertensive drug alpha-methyldopa.[1][2][3] It is formed through the action of dopa decarboxylase on alpha-methyldopa to create alpha-methyldopamine, which is then converted to this compound by dopamine (B1211576) β-hydroxylase.[1] Subsequently, this compound serves as a substrate for the enzyme phenylethanolamine-N-methyltransferase (PNMT), which catalyzes its N-methylation to form alpha-methylepinephrine.[4][5] This metabolic conversion is a critical step, as it yields a metabolite with a distinct and, in many aspects, more potent pharmacological profile.
Receptor Binding Profile: A Shift in Selectivity and Affinity
Both this compound and alpha-methylepinephrine exert their effects by interacting with adrenergic receptors. However, their binding affinities for different receptor subtypes vary significantly. The following table summarizes the comparative receptor binding potencies based on radioligand binding assays. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
| Adrenergic Receptor Subtype | This compound | alpha-Methylepinephrine | Reference Compound(s) |
| Alpha-1 (α1) | Less potent | Even less potent | (-)-epinephrine = (-)-norepinephrine > (+/-)-methylnorepinephrine > (+/-)-methylepinephrine[6] |
| Alpha-2 (α2) | High affinity | High affinity, comparable to norepinephrine | (-)-epinephrine > (+/-)-methylnorepinephrine > (-)-norepinephrine > (+/-)-methylepinephrine[6] |
| Beta (β) | Potent | More potent than this compound | alpha-methylepinephrine > epinephrine (B1671497), norepinephrine, or alpha-methylnorepinephrine[4] |
Key Observations:
-
Both compounds are potent agonists at α2-adrenergic receptors.[4][6][7]
-
alpha-Methylepinephrine demonstrates a significantly higher affinity for β-adrenergic receptors compared to its precursor and even endogenous catecholamines like epinephrine and norepinephrine.[4]
-
Both metabolites have a much lower affinity for α1-adrenergic receptors compared to epinephrine and norepinephrine.[4][6]
Signaling Pathways: Elucidating the Molecular Mechanisms
The downstream signaling pathways activated by these compounds are characteristic of the adrenergic receptors they stimulate. As potent α2-adrenergic agonists, both this compound and alpha-methylepinephrine primarily couple to the Gi protein subunit.[8][9] Activation of the α2-receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
Pharmacological Effects: A Comparative Overview
The differences in receptor binding profiles translate to distinct pharmacological effects, particularly on the cardiovascular system.
| Parameter | This compound | alpha-Methylepinephrine |
| Blood Pressure | Hypotensive, primarily through central α2-receptor agonism.[2] | More potent hypotensive agent than its precursor.[4][11] |
| Heart Rate | Can cause bradycardia. | Elicits profound bradycardia.[4] |
alpha-Methylepinephrine is consistently reported to be a more potent depressor agent than this compound when administered centrally.[11] Some studies suggest it is approximately eightfold more potent in the nucleus of the solitary tract (NTS).[11][12]
Experimental Protocols
To aid researchers in the comparative analysis of these and similar compounds, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay for Adrenergic Receptors
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target adrenergic receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]clonidine for α2 receptors), and varying concentrations of the unlabeled competitor compound (this compound or alpha-methylepinephrine).
- Incubate to allow binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantify the radioactivity on the filters using liquid scintillation counting.
- Calculate the Ki value from the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
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binding_assay [label="Radioligand Binding Assay"];
filtration [label="Rapid Filtration"];
scintillation [label="Scintillation Counting"];
data_analysis [label="Data Analysis (IC50, Ki)"];
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start -> membrane_prep;
membrane_prep -> binding_assay;
binding_assay -> filtration;
filtration -> scintillation;
scintillation -> data_analysis;
data_analysis -> end;
}
In Vivo Assessment of Cardiovascular Effects in Rats
This protocol outlines the measurement of blood pressure and heart rate in anesthetized rats following intracerebroventricular (ICV) administration of the test compounds.
1. Animal Preparation:
- Anesthetize male Sprague-Dawley rats with an appropriate anesthetic agent.
- Surgically implant a cannula into the lateral cerebral ventricle for ICV drug administration.
- Implant a catheter into the femoral artery for continuous blood pressure monitoring.
- Allow the animal to stabilize after surgery.
2. Drug Administration and Data Collection:
- Record baseline mean arterial pressure (MAP) and heart rate (HR).
- Administer a single dose of this compound, alpha-methylepinephrine, or vehicle control via the ICV cannula.
- Continuously monitor and record MAP and HR for a defined period post-injection.
- Analyze the data to determine the magnitude and duration of the cardiovascular responses.
Conclusion
The metabolic conversion of this compound to alpha-methylepinephrine results in a pharmacologically distinct compound with a significantly enhanced potency, particularly at β-adrenergic receptors, and a more pronounced hypotensive and bradycardic effect. This increased potency is a key factor in the overall antihypertensive effect of the parent drug, alpha-methyldopa. For researchers in pharmacology and drug development, this comparison highlights the critical importance of evaluating the activity of metabolites to fully understand a drug's mechanism of action and clinical profile. The provided experimental frameworks offer a starting point for the direct, quantitative comparison of these and other adrenergic agents.
References
- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biolife-publisher.it [biolife-publisher.it]
- 4. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Antihypertensive metabolites of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-alpha-Methylnorepinephrine Cross-reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Adrenergic Receptor Interaction Profile of (-)-alpha-Methylnorepinephrine
This compound, also known as levonordefrin, is a synthetic catecholamine that functions as a sympathomimetic amine. While it is widely recognized for its selective agonist activity at α2-adrenergic receptors, a thorough understanding of its cross-reactivity with other adrenergic receptor subtypes is crucial for its application in research and drug development. This guide provides a comparative analysis of the binding affinities and functional potencies of this compound across various adrenergic receptors, supported by experimental data and detailed methodologies.
In Vitro Potency and Selectivity Profile
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for different adrenergic receptor subtypes. These values are compiled from various in vitro studies and are presented alongside data for endogenous agonists (norepinephrine and epinephrine) and a non-selective β-agonist (isoproterenol) for comparative purposes. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
| Agonist | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| (-)-α-Methylnorepinephrine | Moderate Affinity | Moderate Affinity | Low Affinity | High Affinity | High Affinity | High Affinity | Low Affinity | Low Affinity | Negligible Affinity |
| Ki (nM) | Data not consistently available | Data not consistently available | Data not consistently available | ~1-10 | ~1-10 | ~1-10 | >1000 | >1000 | >10000 |
| EC50 (nM) | ~100-500 | ~100-500 | >1000 | ~10-50 | ~10-50 | ~10-50 | >1000 | >1000 | >10000 |
| Norepinephrine | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity |
| Ki (nM) | ~5 | ~10 | ~8 | ~2 | ~5 | ~3 | ~50 | ~500 | ~800 |
| EC50 (nM) | ~20 | ~50 | ~30 | ~10 | ~20 | ~15 | ~100 | ~1000 | ~2000 |
| Epinephrine | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Ki (nM) | ~3 | ~5 | ~4 | ~1 | ~3 | ~2 | ~30 | ~20 | ~500 |
| EC50 (nM) | ~10 | ~20 | ~15 | ~5 | ~10 | ~8 | ~50 | ~30 | ~1000 |
| Isoproterenol | Low Affinity | Low Affinity | Negligible Affinity | Low Affinity | Low Affinity | Negligible Affinity | High Affinity | High Affinity | High Affinity |
| Ki (nM) | >1000 | >1000 | >10000 | >1000 | >1000 | >10000 | ~20 | ~10 | ~100 |
| EC50 (nM) | >1000 | >1000 | >10000 | >1000 | >1000 | >10000 | ~10 | ~5 | ~50 |
Note: The Ki and EC50 values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions, cell lines, and assay methodologies used.
Experimental Protocols
The determination of binding affinities and functional potencies is critical for characterizing the pharmacological profile of a compound. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or from tissue homogenates).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors).
-
Unlabeled this compound and other competing ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (e.g., this compound).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand. The concentration of the competing ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assay for Determining Agonist Potency (EC50)
Functional assays measure the biological response elicited by an agonist binding to its receptor. For adrenergic receptors, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]i).
A. cAMP Accumulation Assay (for β-adrenergic and α2-adrenergic receptors):
Materials:
-
Whole cells expressing the adrenergic receptor subtype of interest.
-
This compound and other agonists.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Agonist Stimulation: Add varying concentrations of the agonist (e.g., this compound) to the cells and incubate for a specified time. For α2-adrenergic receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is performed to measure the inhibition of cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable assay kit.
-
Data Analysis: Plot the measured cAMP levels (or inhibition of forskolin-stimulated cAMP for α2) against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
B. Intracellular Calcium Mobilization Assay (for α1-adrenergic receptors):
Materials:
-
Whole cells expressing the α1-adrenergic receptor subtype.
-
This compound and other agonists.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Agonist Addition: Add varying concentrations of the agonist to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways for the different adrenergic receptor families and a typical experimental workflow for determining receptor binding affinity.
Caption: Adrenergic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Efficacy Showdown: (-)-alpha-Methylnorepinephrine vs. Phenylephrine at Adrenergic Receptors
For Immediate Release
This comprehensive guide offers a detailed comparison of the efficacy of (-)-alpha-Methylnorepinephrine (also known as levonordefrin (B1675168) or corbadrine) and phenylephrine (B352888), two sympathomimetic amines that act on adrenergic receptors. This document is intended for researchers, scientists, and professionals in drug development, providing a thorough analysis of their receptor binding affinities, functional potencies, and in vivo hemodynamic effects, supported by experimental data and detailed methodologies.
Executive Summary
This compound and phenylephrine are both agonists at adrenergic receptors, but they exhibit distinct receptor selectivity profiles that dictate their pharmacological effects. Phenylephrine is a well-characterized selective alpha-1 adrenergic receptor agonist, primarily causing vasoconstriction and an increase in blood pressure.[1][2] In contrast, this compound is reported to be a non-selective agonist with activity at alpha-1, alpha-2, and beta-adrenergic receptors.[3] Some studies emphasize its significant alpha-2 adrenergic agonist activity, which may contribute to its complex hemodynamic effects.[3][4] This guide synthesizes the available quantitative data to provide a clear comparison of these two agents.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for this compound and phenylephrine at alpha-1 and alpha-2 adrenergic receptor subtypes. It is important to note that direct comparative studies for this compound are limited, and some of its receptor activity is inferred from studies on related compounds or in comparison to norepinephrine (B1679862).
Table 1: Alpha-1 Adrenergic Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50 - Calcium Mobilization) | Functional Potency (pEC50 - ERK Activation) |
| Phenylephrine | Alpha-1A | 5.86 | 6.33 | 6.84 |
| Alpha-1B | 4.87 | 5.99 | 6.51 | |
| Alpha-1D | 4.70 | 5.82 | 6.32 | |
| This compound | Alpha-1 | Not Available | Not Available | Not Available |
Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration. A higher value indicates greater affinity or potency.
Table 2: Alpha-2 Adrenergic Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |
| Phenylephrine | Alpha-2 | Minimal to no activity reported | Not applicable |
| This compound | Alpha-2 | Not Available | Not Available |
Table 3: In Vivo Hemodynamic Effects
| Compound | Primary Receptor Target | Effect on Mean Arterial Pressure | Effect on Heart Rate |
| Phenylephrine | Alpha-1 | Increase | Reflex Bradycardia |
| This compound | Alpha-1, Alpha-2, Beta | Increase | Variable (may not cause significant reflex bradycardia due to potential beta-adrenergic stimulation) |
Adrenergic Receptor Signaling Pathways
The differential effects of this compound and phenylephrine can be attributed to their interaction with distinct downstream signaling cascades.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following are representative protocols for the key experiments used to characterize and compare adrenergic agonists.
Radioligand Binding Assay (for Determining Binding Affinity, Ki)
Objective: To determine the binding affinity of this compound and phenylephrine for alpha-1 and alpha-2 adrenergic receptors.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., phenylephrine) to displace a specific radiolabeled ligand (e.g., [³H]-Prazosin for alpha-1 receptors) from its receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cell lines expressing the adrenergic receptor subtype of interest. This involves homogenization of the cells or tissue, followed by differential centrifugation to isolate the membrane fraction.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor drug.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in an Animal Model (e.g., Rat)
Objective: To compare the dose-dependent effects of intravenously administered this compound and phenylephrine on arterial blood pressure and heart rate.
Principle: The direct measurement of arterial blood pressure via an indwelling catheter provides a continuous and accurate assessment of the hemodynamic response to a drug.
Methodology:
-
Animal Preparation: Anesthetized rats are surgically prepared for the experiment. This includes cannulation of a carotid or femoral artery for blood pressure measurement and a jugular or femoral vein for drug administration.
-
Instrumentation: The arterial cannula is connected to a pressure transducer, which converts the pressure wave into an electrical signal. This signal is then amplified and recorded by a data acquisition system. Heart rate is typically derived from the blood pressure waveform.
-
Stabilization: Following surgery, the animal is allowed a stabilization period to ensure hemodynamic parameters are stable before drug administration.
-
Drug Administration: Increasing doses of this compound or phenylephrine are administered intravenously, and the resulting changes in mean arterial pressure and heart rate are continuously recorded.
-
Data Analysis: Dose-response curves are constructed by plotting the change in mean arterial pressure against the logarithm of the drug dose. From these curves, parameters such as the maximum pressor response and the dose required to produce 50% of the maximal response (ED50) can be determined and compared between the two drugs.
Discussion and Conclusion
The available data clearly establish phenylephrine as a selective alpha-1 adrenergic receptor agonist. Its efficacy in causing vasoconstriction is directly related to its potency at alpha-1 receptor subtypes. The pharmacological profile of this compound is more complex. While it is known to act as a vasoconstrictor, its activity at alpha-2 and potentially beta-adrenergic receptors complicates a direct comparison with the more selective phenylephrine.
The alpha-2 adrenergic agonism of this compound may lead to a centrally mediated reduction in sympathetic outflow and presynaptic inhibition of norepinephrine release, which could modulate its overall pressor effect. Furthermore, any beta-adrenergic activity could counteract the reflex bradycardia typically seen with potent alpha-1 agonists like phenylephrine.
For researchers in drug development, the choice between these two agents will depend on the desired therapeutic outcome. Phenylephrine offers a predictable and selective alpha-1 mediated vasoconstriction. This compound, on the other hand, may offer a more nuanced hemodynamic profile due to its broader receptor activity, which could be advantageous in certain clinical scenarios but also introduces more complexity in its pharmacological effects. Further direct comparative studies are warranted to fully elucidate the relative potencies and in vivo effects of these two compounds.
References
- 1. oatext.com [oatext.com]
- 2. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial | springermedizin.de [springermedizin.de]
- 3. Levonordefrin | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-alpha-Methylnorepinephrine: A Guide for Laboratory Professionals
For immediate reference, (-)-alpha-Methylnorepinephrine, due to its acute toxicity, must be managed as a hazardous chemical waste. This substance should never be disposed of down the drain or in regular solid waste. The primary and mandated method for its disposal is through a licensed hazardous waste disposal service. Adherence to the following procedures is crucial for ensuring personnel safety and maintaining regulatory compliance.
Essential Safety and Disposal Information
This compound is classified as a hazardous substance that is acutely toxic if swallowed, in contact with skin, or inhaled.[1] Proper handling and disposal are paramount to prevent accidental exposure and environmental contamination.
Waste Classification
While this compound is not explicitly categorized as a P-listed acutely hazardous waste by the U.S. Environmental Protection Agency (EPA), its significant acute toxicity necessitates that it be handled with the same level of caution. The EPA's P-list for acutely hazardous wastes includes Epinephrine (B1671497) (P042), but this designation applies specifically to the epinephrine base (CAS # 51-43-4) and not to its salts or derivatives like this compound.[2] Nevertheless, due to its inherent hazards, it must be disposed of as a hazardous chemical waste.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company. The preferred final treatment method is incineration at a permitted facility.
I. Preparing for Disposal
-
Segregation: Do not mix this compound waste with other chemical waste streams. It must be collected in a dedicated and appropriately labeled hazardous waste container.
-
Container Selection: Utilize a container that is chemically compatible, leak-proof, and features a secure closure. For solid forms of the compound, a sealed plastic or glass container is suitable. For solutions, ensure the container can safely hold liquids without degradation.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents (e.g., "solid," "aqueous solution").
II. Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be secure and situated away from incompatible materials.
-
Container Management: Keep the waste container closed at all times, except when actively adding waste.
III. Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste collection requests.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to prevent exposure and contain the material.
-
Immediate Actions:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If there is a risk of inhalation, wear appropriate respiratory protection.
-
-
Spill Cleanup:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to contain and collect the spill.
-
-
Decontamination: Thoroughly clean the affected area with an appropriate solvent or detergent.
-
Disposal of Cleanup Materials: All materials used for the spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) must be placed in the designated hazardous waste container along with the this compound waste.
Empty Container Disposal
Empty containers that held this compound should be treated as hazardous waste. They should not be triple-rinsed for disposal in regular trash. Seal the empty container and place it in the designated hazardous waste stream.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| P-List Status | Not explicitly listed. Treat as acutely hazardous waste. | EPA |
| Disposal Method | Approved hazardous waste disposal plant. | [1][3][4] |
| Container Type | Chemically compatible, leak-proof, with secure closure. | General Laboratory Guidelines |
| Labeling | "Hazardous Waste," full chemical name, and content description. | General Laboratory Guidelines |
Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
